NRP1 antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H22N6OS2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[4-(3-methylphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H22N6OS2/c1-4-19-24-26-21(31-19)23-18(29)13-30-22-27-25-20(16-10-8-14(2)9-11-16)28(22)17-7-5-6-15(3)12-17/h5-12H,4,13H2,1-3H3,(H,23,26,29) |
InChI Key |
OWXHHEPYWMHKHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of NRP1 Antagonist 1 (EG01377): A Technical Guide
Introduction
Neuropilin-1 (NRP1) is a transmembrane co-receptor implicated in a variety of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation. Its overexpression in numerous cancer types has been correlated with poor prognosis, making it a compelling target for therapeutic intervention. NRP1 facilitates signaling of key growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), thereby promoting tumor growth, metastasis, and immune evasion.[1] This guide provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of NRP1 antagonist 1 (EG01377), a potent and selective small molecule inhibitor of NRP1.
Design and Synthesis
The design of this compound (EG01377) was based on a previously identified compound, EG00229.[1][2] Through structure-based drug design, modifications were made to the EG00229 scaffold to enhance binding affinity and potency by targeting specific amino acid residues within the NRP1 binding pocket.[1]
Synthetic Protocol
The synthesis of (S)-2-(3-((5-(3-(azetidin-1-yl)propyl)pyridin-3-yl)sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid, compound 1 (EG01377), is achieved through a multi-step process. The following is a representative synthetic scheme, as detailed in the supplementary information of Powell et al., J Med Chem. 2018, 61(9), 4135-4154.
Scheme 1: Synthesis of this compound (EG01377)
References
The intricate dance of binding: A technical guide to the affinity and kinetics of NRP1 antagonists
For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the binding characteristics of Neuropilin-1 (NRP1) antagonists. We delve into the quantitative data, experimental methodologies, and underlying signaling pathways that are crucial for the development of novel therapeutics targeting this key receptor.
Neuropilin-1 (NRP1) is a transmembrane glycoprotein (B1211001) that plays a pivotal role in a variety of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation.[1] Its involvement in tumor progression and other diseases has made it an attractive target for therapeutic intervention.[2][3] This guide focuses on the binding affinity and kinetics of small molecule antagonists designed to inhibit NRP1 function, providing a comprehensive overview for researchers in the field.
NRP1 Signaling Pathways
NRP1 functions as a co-receptor for a diverse range of ligands, including vascular endothelial growth factor (VEGF) and semaphorin 3A (Sema3A).[1][4] Its interaction with these ligands modulates several downstream signaling cascades critical for cellular function.
One of the most well-characterized roles of NRP1 is in potentiating VEGF signaling. VEGF-A165 binds to both NRP1 and vascular endothelial growth factor receptor 2 (VEGFR2), leading to the formation of a ternary complex. This complex enhances VEGFR2-mediated signaling, promoting angiogenesis and cell migration. NRP1 antagonists can disrupt this interaction, thereby inhibiting downstream pathways such as the ERK signaling cascade.
Furthermore, NRP1 is involved in transforming growth factor-beta (TGF-β) signaling. It can interact with TGF-β receptors, influencing the activation of SMAD2/3 and subsequent cellular responses. This has implications for immune regulation, particularly in the context of regulatory T-cells (Tregs).
Below is a diagram illustrating the key signaling pathways involving NRP1.
Binding Affinity and Kinetics of NRP1 Antagonists
The efficacy of an NRP1 antagonist is determined by its binding affinity (how tightly it binds to NRP1) and its kinetics (the rates of association and dissociation). These parameters are crucial for understanding the drug's potency and duration of action. Various biophysical techniques are employed to characterize these interactions, with Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) being the most prominent.
Below is a summary of binding data for representative small molecule NRP1 antagonists.
| Compound/Antagonist | Binding Affinity (KD) | Technique | Target Domain | Reference |
| Compound 1 | 3.76 ± 0.52 µM | SPR | NRP1-b1 | |
| EG00229 | ~20 µM (IC50) | Cell-based assay | NRP1 | |
| ATWLPPR | Low Affinity | Not specified | NRP1 | |
| EG00086 | 76 nM | Not specified | NRP1 | |
| Piperidine 12a | 1.17 µM | SPR | NRP1-b1 | |
| sNRP1 | 125 nM | SPR | VEGF165 | |
| DG1 | 1.40 ± 0.23 µmol/L | SPR | NRP1 | |
| DG2 | 5.37 ± 0.49 µmol/L | SPR | NRP1 |
Experimental Protocols
Detailed and robust experimental design is critical for obtaining high-quality binding data. The following sections outline the general protocols for Surface Plasmon Resonance and Isothermal Titration Calorimetry, two key techniques used to characterize NRP1 antagonists.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., NRP1 antagonist) to a ligand (e.g., NRP1 protein) immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Below is a generalized workflow for an SPR experiment.
Key Protocol Steps:
-
Ligand Immobilization: Recombinant NRP1 protein is typically immobilized on a sensor chip (e.g., CM5) using amine coupling chemistry.
-
Analyte Injection: A series of antagonist concentrations are injected over the sensor surface at a constant flow rate.
-
Data Collection: The change in the refractive index at the sensor surface is monitored in real-time, generating a sensorgram that shows the association and dissociation phases.
-
Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of binding.
Below is a generalized workflow for an ITC experiment.
References
- 1. Endothelial Neuropilin-1: a multifaced signal transducer with an emerging role in inflammation and atherosclerosis beyond angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropilin Functions as an Essential Cell Surface Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architecture of Neuropilin-1 Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular structures and functional characteristics of key antagonists targeting Neuropilin-1 (NRP1), a critical receptor implicated in angiogenesis, neuronal guidance, and immune regulation. This document focuses on the well-characterized small molecule antagonists, EG00229 and its potent derivative EG01377 , along with the peptide antagonist ATWLPPR . We will delve into their structural features, binding affinities, and the experimental methodologies used to elucidate their mechanisms of action.
Molecular Structure of NRP1 Antagonists
The development of NRP1 antagonists has been pivotal in understanding its biological roles and has opened avenues for therapeutic intervention, particularly in oncology. The primary mechanism of these antagonists is the competitive inhibition of the binding of Vascular Endothelial Growth Factor-A (VEGF-A) to the b1 domain of NRP1.[1][2]
Small Molecule Antagonists: EG00229 and EG01377
EG00229 was one of the first small molecule inhibitors of the NRP1/VEGF-A interaction to be developed.[3] Its design was informed by structure-activity relationship studies of peptide fragments of VEGF-A.[4] Building upon the EG00229 scaffold, EG01377 (also referred to as compound 1 in some literature) was developed as a more potent and bioavailable antagonist.[5] The chemical structures of these molecules are presented below.
EG00229:
-
Chemical Name: (S)-2-(3-(benzo[c]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid
-
Molecular Formula: C₁₇H₁₉N₇O₅S₃
-
Molecular Weight: 497.57 g/mol
EG01377:
-
Chemical Name: (S)-2-(3-(7-amino-2,1,3-benzothiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic acid
-
Molecular Formula: C₁₇H₂₀N₈O₅S₃
-
Molecular Weight: 528.64 g/mol
The design of these molecules was guided by X-ray crystallography, revealing a close fit of the arginine-mimicking guanidinium (B1211019) group into a binding pocket on the NRP1-b1 domain.
Peptide Antagonist: ATWLPPR
ATWLPPR is a heptapeptide (B1575542) identified through phage display screening that specifically binds to NRP1 and inhibits its interaction with VEGF-A.
-
Amino Acid Sequence: Ala-Thr-Trp-Leu-Pro-Pro-Arg
-
Key Feature: The C-terminal arginine residue plays a crucial role in its binding to the NRP1-b1 domain, similar to the mechanism of VEGF-A binding.
Quantitative Data Summary
The binding affinities and inhibitory concentrations of these antagonists have been determined through various biochemical and cell-based assays. The following tables summarize the key quantitative data available in the literature.
| Antagonist | Assay Type | Target | Value | Reference(s) |
| EG00229 | Competitive Binding (IC₅₀) | Purified NRP1 b1 domain (bt-VEGF-A) | 3 µM | |
| Competitive Binding (IC₅₀) | PAE/NRP1 cells (¹²⁵I-VEGF-A) | 8 µM | ||
| Competitive Binding (IC₅₀) | HUVECs (VEGF-A) | 23 µM | ||
| Binding Affinity (Kd) | NRP1 | 5.1 µM | ||
| EG01377 | Competitive Binding (IC₅₀) | NRP1-a1 domain | 609 nM | |
| Competitive Binding (IC₅₀) | NRP1-b1 domain | 609 nM | ||
| Binding Affinity (Kd) | NRP1 | 1.32 µM | ||
| ATWLPPR | Competitive Binding (IC₅₀) | NRP1 | 60-84 µM |
Experimental Protocols
This section details the methodologies for key experiments used to characterize NRP1 antagonists.
VEGF-A - NRP1 Competitive Binding Assay
This assay quantifies the ability of a test compound to inhibit the binding of VEGF-A to NRP1.
Materials:
-
Recombinant human NRP1 (b1 domain)
-
Biotinylated VEGF-A (bt-VEGF-A) or radiolabeled ¹²⁵I-VEGF-A
-
Streptavidin-coated plates (for biotinylated VEGF-A)
-
Porcine Aortic Endothelial (PAE) cells overexpressing NRP1 (PAE/NRP1 cells)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (e.g., EG00229, EG01377)
-
Detection reagent (e.g., HRP-conjugated anti-biotin antibody and substrate, or gamma counter for ¹²⁵I)
Protocol:
-
Plate Coating (for purified protein assay): Coat streptavidin plates with biotinylated NRP1 b1 domain overnight at 4°C. Wash plates with assay buffer.
-
Cell Seeding (for cell-based assay): Seed PAE/NRP1 cells in a 96-well plate and allow them to adhere overnight.
-
Competition Reaction:
-
Add increasing concentrations of the test compound to the wells.
-
Add a fixed concentration of bt-VEGF-A or ¹²⁵I-VEGF-A to all wells.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the plates multiple times with cold assay buffer to remove unbound VEGF-A.
-
Detection:
-
For bt-VEGF-A: Add HRP-conjugated anti-biotin antibody, incubate, wash, and then add a chromogenic substrate. Measure the absorbance using a plate reader.
-
For ¹²⁵I-VEGF-A: Lyse the cells and measure the radioactivity in a gamma counter.
-
-
Data Analysis: Plot the percentage of VEGF-A binding against the logarithm of the antagonist concentration. Calculate the IC₅₀ value using a non-linear regression model.
HUVEC Migration Assay (Boyden Chamber)
This assay assesses the effect of NRP1 antagonists on VEGF-A-induced migration of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM-2)
-
Basal medium (EBM-2) with 0.5% FBS (for starvation)
-
Boyden chamber apparatus with 8 µm pore size inserts
-
Fibronectin or collagen (for coating inserts)
-
Recombinant human VEGF-A
-
Test compounds (e.g., EG00229, EG01377)
-
Calcein AM or DAPI stain
Protocol:
-
Insert Coating: Coat the bottom of the Boyden chamber inserts with fibronectin or collagen and allow to dry.
-
Cell Culture and Starvation: Culture HUVECs in EGM-2. Prior to the assay, starve the cells in EBM-2 with 0.5% FBS for 4-6 hours.
-
Assay Setup:
-
Add basal medium containing VEGF-A (chemoattractant) to the lower chamber of the Boyden apparatus.
-
In the upper chamber (the insert), add the starved HUVECs suspended in basal medium, along with the test compound at various concentrations.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Cell Removal and Staining:
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or DAPI.
-
-
Quantification: Count the number of migrated cells in several random fields of view under a fluorescence microscope.
-
Data Analysis: Compare the number of migrated cells in the presence of the antagonist to the control (VEGF-A alone).
VEGFR2 Phosphorylation Assay (Western Blot)
This assay determines the effect of NRP1 antagonists on VEGF-A-induced phosphorylation of its co-receptor, VEGFR2.
Materials:
-
HUVECs
-
EGM-2 and EBM-2 media
-
Recombinant human VEGF-A
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Culture and Starvation: Culture HUVECs to 80-90% confluency. Starve the cells in EBM-2 with 0.5% FBS for 4-6 hours.
-
Treatment: Pretreat the starved cells with the test compound for 1-2 hours. Then, stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately place the culture plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal to account for loading differences.
X-ray Crystallography of NRP1-Ligand Complex
This protocol provides a general workflow for determining the crystal structure of NRP1 in complex with a small molecule antagonist.
Materials:
-
Purified recombinant NRP1-b1 domain
-
Small molecule antagonist (e.g., EG01377)
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source)
Protocol:
-
Protein-Ligand Complex Formation: Incubate the purified NRP1-b1 domain with a molar excess of the antagonist (e.g., 1:5 protein to ligand ratio) for several hours to overnight at 4°C to allow for complex formation.
-
Crystallization Screening: Set up crystallization trials using vapor diffusion (sitting or hanging drop) method. Screen a wide range of precipitant conditions (salts, polymers, pH) at different temperatures.
-
Crystal Optimization: Optimize the initial hit conditions by varying the concentrations of protein, ligand, and precipitants to obtain diffraction-quality crystals.
-
Crystal Soaking (Alternative to Co-crystallization): Grow apo-crystals of NRP1-b1 first. Then, soak these crystals in a solution containing the ligand for a defined period.
-
Cryo-protection and Data Collection: Transfer the crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement using a known NRP1 structure), and build and refine the atomic model of the NRP1-ligand complex. The crystal structure of EG01377 in complex with the NRP1 b1 domain has been deposited in the Protein Data Bank with accession code 6FMC.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving NRP1 and a typical experimental workflow for characterizing an NRP1 antagonist.
VEGF-A/NRP1 Signaling Pathway
Caption: VEGF-A/NRP1 signaling pathway and point of antagonist inhibition.
Semaphorin 3A/NRP1 Signaling Pathway
Caption: Semaphorin 3A/NRP1 signaling pathway in neuronal guidance.
Experimental Workflow for NRP1 Antagonist Characterization
Caption: A logical workflow for the characterization of a novel NRP1 antagonist.
References
- 1. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Neuropilin-1 in Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropilin-1 (NRP1) has emerged as a critical multifaceted regulator in tumor biology, extending far beyond its initial discovery as a neuronal guidance protein. It is a non-tyrosine kinase transmembrane glycoprotein (B1211001) that acts as a key co-receptor for various signaling molecules, most notably Vascular Endothelial Growth Factor (VEGF), positioning it as a pivotal player in tumor angiogenesis. High expression of NRP1 is frequently observed in a wide array of human cancers and is often correlated with increased tumor aggressiveness, metastasis, and poor patient prognosis. NRP1 enhances and potentiates VEGF signaling by forming a complex with VEGF Receptor 2 (VEGFR2), the primary mediator of VEGF-driven angiogenesis. This interaction increases the binding affinity of VEGF-A165 to VEGFR2, amplifying downstream signaling cascades that promote endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis. Beyond its role as a VEGF co-receptor, NRP1 is also implicated in VEGF-independent signaling pathways that contribute to angiogenesis. Given its central role, NRP1 represents a highly attractive target for novel anti-angiogenic and broader anti-cancer therapeutic strategies. This guide provides an in-depth overview of NRP1's function in tumor angiogenesis, quantitative data from key studies, detailed experimental protocols, and visualizations of its core signaling pathways.
Neuropilin-1: Structure and Ligand Interactions
NRP1 is a type I transmembrane protein characterized by a large extracellular domain, a single transmembrane segment, and a short cytoplasmic tail. The extracellular domain is responsible for its co-receptor function and is organized into distinct subdomains that mediate ligand binding. NRP1 binds to a diverse set of ligands, including:
-
VEGF Family: Specifically, the heparin-binding isoforms of VEGF-A (e.g., VEGF-A165). This interaction is crucial for its role in angiogenesis.
-
Class 3 Semaphorins (SEMA3): These were the first identified ligands for neuropilins and are involved in axon guidance and, paradoxically, can inhibit angiogenesis.
-
Other Growth Factors: NRP1 can also interact with other factors like Transforming Growth Factor-beta (TGF-β), Hepatocyte Growth Factor (HGF), and Platelet-Derived Growth Factor (PDGF), further highlighting its multifaceted role in the tumor microenvironment.
The primary mechanism by which NRP1 promotes tumor angiogenesis is through its function as a co-receptor for VEGFR2.
The NRP1/VEGFR2 Signaling Axis in Angiogenesis
While initially thought to function primarily by increasing the binding of VEGF-A to VEGFR2, studies now show NRP1 plays a more complex role. NRP1 forms a complex with VEGFR2, which enhances and sustains the signaling output upon VEGF-A165 binding. Some evidence suggests this interaction can occur even in the absence of a ligand. Furthermore, NRP1 is critical for the proper trafficking and cell surface expression of VEGFR2, ensuring a robust response to VEGF.
Upon binding of VEGF-A165 to the NRP1/VEGFR2 complex, VEGFR2 undergoes dimerization and autophosphorylation, initiating several downstream signaling cascades essential for angiogenesis:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Promotes endothelial cell survival and proliferation.
-
MAPK Pathway: Involved in endothelial cell proliferation and migration.
-
Focal Adhesion Kinase (FAK): Phosphorylation of FAK is critical for endothelial cell migration.
// Edges VEGF -> NRP1 [label=" Binds"]; VEGF -> VEGFR2 [label=" Binds"]; NRP1 -> VEGFR2 [label=" Forms\n Complex", style=dashed, arrowhead=none, color="#5F6368"]; VEGFR2 -> PI3K [label=" Activates"]; VEGFR2 -> FAK [label=" Activates"]; VEGFR2 -> MAPK [label=" Activates"]; PI3K -> Akt; Akt -> Proliferation; FAK -> Migration; MAPK -> Proliferation; Proliferation -> Angiogenesis [style=dashed, color="#5F6368"]; Migration -> Angiogenesis [style=dashed, color="#5F6368"]; NRP1 -> Integrin [label=" Interacts", style=dashed, arrowhead=none, color="#5F6368"]; Integrin -> FAK [label=" Activates", style=dashed]; } caption="NRP1 enhances VEGF-A signaling through VEGFR2."
Quantitative Impact of NRP1 on Tumor Angiogenesis and Growth
The overexpression of NRP1 is directly linked to enhanced tumor growth and angiogenesis. Studies targeting NRP1 have consistently demonstrated significant reductions in these parameters across various cancer models.
| Study Focus | Cancer Model | Therapeutic Agent/Method | Key Quantitative Findings | Reference |
| NRP1 Overexpression | Rat Prostate Carcinoma | Doxycycline-inducible NRP1 | 2.5- to 7-fold increase in tumor size; markedly increased microvessel density. | |
| NRP1 Inhibition | Melanoma Spheroid Assay | Small Molecule Inhibitor (Compound 1) | ~7-fold reduction in VEGF-A induced vessel sprouting from aortic rings. | |
| NRP1 Inhibition | HUVEC Tube Formation | Small Molecule Inhibitor (Compound 1) | ~41% reduction in VEGF-induced branch points; ~50% reduction in network area. | |
| NRP1 Knockdown | Non-Small Cell Lung Cancer | siRNA against NRP1 | Suppressed tumorigenesis, angiogenesis, and in vivo metastasis. | |
| Dual NRP1/NRP2 Targeting | Mouse Tumor Models | Endothelial-specific knockout (ECKO) | Maximum inhibition of primary tumor development and angiogenesis achieved with dual knockout. | |
| NRP1 TMD Peptide | Murine Breast Cancer (4T1) | MTP-NRP1 Peptide | Significant dose-dependent reduction of cancer cell proliferation. | |
| Anti-NRP1 Antibody | Various Xenograft Models | Monoclonal Antibody (anti-NRP1B) | Inhibition of tumor formation and additive effect with anti-VEGF therapies. |
Therapeutic Targeting of Neuropilin-1
Given its crucial role, NRP1 has become a prime target for anti-cancer therapies. Strategies are being developed to disrupt the NRP1/VEGFR2 signaling axis and inhibit tumor angiogenesis.
-
Monoclonal Antibodies: Antibodies like MNRP1685A have been developed to block the interaction between VEGF-A and NRP1, showing additive anti-tumor effects when combined with anti-VEGF agents like bevacizumab.
-
Small Molecule Inhibitors: Compounds such as EG00229 have been identified to specifically inhibit the VEGF-A/NRP1 interaction, resulting in significant anti-tumor effects in preclinical models.
-
Peptide-Based Therapeutics: Peptides targeting the transmembrane domain of NRP1 (e.g., MTP-NRP1) can block its function and reduce cancer cell proliferation. Tumor-penetrating peptides that bind NRP1 are also being explored to deliver therapeutics deeper into tumor tissues.
-
Gene Silencing: The use of siRNA or shRNA to reduce NRP1 expression has been shown to significantly decrease tumor growth, angiogenesis, and metastasis in various cancer models.
Clinical trials are underway to evaluate the safety and efficacy of targeting NRP1, often in combination with other therapies like checkpoint inhibitors.
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) for NRP1-VEGFR2 Interaction
This protocol is used to demonstrate the physical association between NRP1 and VEGFR2 within a cell.
Methodology:
-
Cell Lysis: Culture cells (e.g., HUVECs) to ~90% confluency. Wash with ice-cold PBS and lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add the primary antibody (e.g., anti-NRP1) to the supernatant and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the suspected interacting protein (e.g., anti-VEGFR2).
Immunohistochemistry (IHC) for Microvessel Density (CD31)
This protocol is used to quantify angiogenesis in tumor tissue by staining for the endothelial cell marker CD31 (PECAM-1).
Methodology:
-
Tissue Preparation: Fix tumor xenografts or patient samples in 10% neutral buffered formalin and embed in paraffin. Cut 3-5 µm thick sections and mount on positively charged slides.
-
Deparaffinization and Rehydration: Bake slides (e.g., 60°C for 30-60 min). Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to deionized water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) for optimal antibody binding. A common method is to immerse slides in a retrieval solution (e.g., Tris-EDTA pH 9.0 or Citrate Buffer pH 6.0) and heat in a pressure cooker or water bath.
-
Blocking: Quench endogenous peroxidase activity using a hydrogen peroxide block (e.g., 3% H2O2). Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a primary antibody against CD31 (e.g., clone JC70A) at an optimized dilution (e.g., 1:100 to 1:400) overnight at 4°C or for 1 hour at room temperature.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei. Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
Quantification: Capture images of stained sections. Identify "hot spots" of high vascular density and count the number of CD31-positive vessels in several high-power fields to determine the average microvessel density (MVD).
Conclusion
Neuropilin-1 is unequivocally a central player in the orchestration of tumor angiogenesis. Its role as a critical co-receptor for VEGFR2 amplifies pro-angiogenic signaling, while its interactions with other pathways further contribute to the complexity of the tumor microenvironment. The wealth of preclinical data demonstrating the anti-tumor efficacy of NRP1 inhibition provides a strong rationale for its continued investigation as a therapeutic target. For drug development professionals, NRP1 offers a compelling opportunity to develop novel anti-angiogenic agents that may overcome resistance to existing VEGF/VEGFR2-targeted therapies, particularly when used in rational combination strategies. Further research into the nuanced, context-dependent functions of NRP1 will be essential to fully exploit its therapeutic potential in oncology.
The Role of NRP1 Antagonism in Modulating Regulatory T-Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regulatory T-cells (Tregs) are critical mediators of immune suppression and represent a significant barrier to effective anti-tumor immunity. Neuropilin-1 (NRP1), a transmembrane co-receptor, has emerged as a key player in maintaining the stability and suppressive function of intratumoral Tregs. This technical guide provides an in-depth analysis of the impact of NRP1 antagonism on Treg biology, focusing on the therapeutic potential of targeting this pathway. We will explore the underlying signaling mechanisms, present quantitative data on the effects of NRP1 antagonists, and provide detailed experimental protocols for key assays. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to overcome Treg-mediated immunosuppression in oncology and other disease areas.
Introduction to NRP1 and its Role in Regulatory T-cell Biology
Neuropilin-1 (NRP1) is a non-tyrosine kinase transmembrane glycoprotein (B1211001) that functions as a co-receptor for a variety of ligands, including members of the vascular endothelial growth factor (VEGF) family and class 3 semaphorins (Sema)[1]. While initially characterized for its role in neuronal guidance and angiogenesis, NRP1 has been identified as a critical regulator of immune cell function, particularly that of regulatory T-cells (Tregs)[1][2].
Tregs, characterized by the expression of the transcription factor Foxp3, are essential for maintaining peripheral tolerance and preventing autoimmunity. However, within the tumor microenvironment (TME), an abundance of Tregs suppresses anti-tumor immune responses, thereby promoting tumor progression[1]. NRP1 is highly expressed on intratumoral Tregs and plays a pivotal role in maintaining their stability and potent suppressive capacity[1]. This has positioned NRP1 as a promising therapeutic target to selectively inhibit Treg function within the TME, potentially unleashing a robust anti-tumor immune response.
Mechanism of Action of NRP1 Antagonists on Regulatory T-cells
NRP1 antagonists interfere with the binding of its cognate ligands, primarily Sema4A and VEGF-A, thereby disrupting the downstream signaling cascades that sustain Treg function and stability. The two principal mechanisms by which NRP1 supports Treg function are:
-
Sema4A-NRP1 Signaling: The interaction between Sema4A, expressed on various immune cells, and NRP1 on Tregs is crucial for maintaining Treg stability and suppressive function. This signaling pathway involves the recruitment of the phosphatase and tensin homolog (PTEN), which in turn inhibits the PI3K/Akt signaling pathway. This leads to the nuclear localization and activation of the transcription factor FOXO3a, which promotes the expression of genes associated with Treg survival and function, while repressing pro-inflammatory cytokine production.
-
VEGF-NRP1 Signaling: Tumor-derived VEGF-A binds to NRP1 on Tregs, acting as a chemoattractant to recruit Tregs to the tumor microenvironment. Furthermore, VEGF-A signaling through NRP1 can promote the proliferation and survival of Tregs within the TME.
NRP1 antagonists, by blocking these interactions, induce a state of "Treg fragility," characterized by:
-
Reduced Suppressive Function: Antagonizing NRP1 signaling diminishes the ability of Tregs to suppress the proliferation and effector functions of conventional T cells.
-
Decreased Stability: NRP1 blockade leads to a reduction in the expression of the master Treg transcription factor, Foxp3. This is often accompanied by an upregulation of pro-inflammatory cytokines, such as interferon-gamma (IFNγ), causing the Tregs to adopt a more pro-inflammatory phenotype.
-
Enhanced Anti-Tumor Immunity: By destabilizing and functionally impairing intratumoral Tregs, NRP1 antagonists can lead to an increase in the number and activity of cytotoxic CD8+ T-cells within the tumor, resulting in tumor growth inhibition.
Two notable examples of NRP1 antagonists are:
-
Fc(AAG)-TPP11: A fusion protein that specifically binds to NRP1 and induces its internalization, thereby reducing its surface expression on Tregs.
-
EG01377 (Compound 1): A small molecule inhibitor that selectively targets NRP1.
Quantitative Data on the Impact of NRP1 Antagonists
The following tables summarize the quantitative effects of NRP1 antagonists on various aspects of Treg biology and anti-tumor immunity.
| Antagonist | Assay | Target | Effect | Quantitative Value | Reference |
| EG01377 | Binding Affinity | NRP1-b1 | Dissociation Constant (Kd) | 1.32 µM | |
| EG01377 | Enzyme Inhibition | NRP1-a1 and NRP1-b1 | IC50 | 609 nM | |
| Fc(AAG)-TPP11 | Foxp3 Expression | Intratumoral Tregs | Reduction in Foxp3 expression | Significantly decreased | |
| Nrp1 Knockout | Cytokine Production | Tumor-infiltrating Tregs | Increase in IFNγ expression | Increased percentage of IFNγ+ Tregs |
| Antagonist/Model | Tumor Model | Administration | Effect on Tumor Growth | Quantitative Value | Reference |
| Fc(AAG)-TPP11 | MC38 Colon Carcinoma | Not Specified | Tumor Growth Inhibition | Comparable to anti-CTLA-4 antibody | |
| EG01377 | In vivo mouse models | 2 mg/kg; i.v. | Pharmacokinetics | Half-life (T1/2) of 4.29 hours |
Experimental Protocols
In Vitro Treg Suppression Assay (CFSE-based)
This protocol details a common method to assess the suppressive function of Tregs in vitro.
Materials:
-
CD4+CD25+ Tregs (isolated from mouse spleen or human PBMCs)
-
CD4+CD25- Responder T cells (Teffs)
-
Antigen-Presenting Cells (APCs) (e.g., irradiated splenocytes)
-
Anti-CD3 antibody
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
NRP1 antagonist (e.g., Fc(AAG)-TPP11 or EG01377)
-
Flow cytometer
Procedure:
-
Isolate Cell Populations: Isolate Tregs (CD4+CD25+) and Teffs (CD4+CD25-) from your source (e.g., mouse spleen) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
CFSE Labeling of Teffs:
-
Resuspend Teffs at 1-2 x 10^7 cells/mL in PBS.
-
Add an equal volume of 5 µM CFSE solution (final concentration 2.5 µM).
-
Incubate for 10 minutes at 37°C.
-
Quench the reaction by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
-
Co-culture Setup:
-
Plate 1 x 10^5 CFSE-labeled Teffs per well in a 96-well round-bottom plate.
-
Add Tregs at various Teff:Treg ratios (e.g., 1:1, 2:1, 4:1, 8:1).
-
Add irradiated APCs at a Teff:APC ratio of 1:1.
-
Add soluble anti-CD3 antibody at a final concentration of 1 µg/mL.
-
Add the NRP1 antagonist at the desired concentrations to the relevant wells. Include a vehicle control.
-
Bring the final volume in each well to 200 µL with complete RPMI medium.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with fluorescently labeled antibodies against CD4.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD4+ T-cell population and analyze the CFSE dilution profile. Proliferation is indicated by a decrease in CFSE fluorescence intensity.
-
Calculate the percentage of suppression using the following formula: % Suppression = (1 - (% Proliferation with Tregs / % Proliferation without Tregs)) * 100
-
Flow Cytometry Analysis of Tumor-Infiltrating Tregs
This protocol outlines the steps for identifying and phenotyping Tregs within a tumor.
Materials:
-
Tumor tissue
-
Collagenase D, Dispase, and DNase I
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Fc block (anti-CD16/32)
-
Fluorescently labeled antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD25, anti-Foxp3, anti-NRP1, anti-IFNγ)
-
Fixation/Permeabilization buffer (for intracellular staining of Foxp3 and IFNγ)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the tumor tissue into small pieces.
-
Incubate in a digestion buffer containing Collagenase D, Dispase, and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with FACS buffer.
-
-
Surface Staining:
-
Resuspend the cells in FACS buffer.
-
Block Fc receptors with anti-CD16/32 for 10 minutes on ice.
-
Add the cocktail of surface antibodies (anti-CD45, anti-CD3, anti-CD4, anti-CD25, anti-NRP1) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining:
-
Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set according to the manufacturer's instructions.
-
Add the intracellular antibodies (anti-Foxp3, anti-IFNγ) and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Gating Strategy:
-
Gate on live, single cells based on forward scatter (FSC) and side scatter (SSC) profiles.
-
Gate on CD45+ cells to select for hematopoietic cells.
-
Gate on CD3+ cells to select for T-cells.
-
From the CD3+ population, gate on CD4+ T-cells.
-
Within the CD4+ population, identify Tregs as CD25+ and Foxp3+.
-
Analyze the expression of NRP1 and IFNγ on the gated Treg population.
-
-
Murine Syngeneic Tumor Model
This protocol describes the establishment and monitoring of a syngeneic tumor model to evaluate the in vivo efficacy of NRP1 antagonists.
Materials:
-
MC38 colon adenocarcinoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium
-
PBS
-
Syringes and needles
-
Calipers
-
NRP1 antagonist (e.g., Fc(AAG)-TPP11 or EG01377)
-
Vehicle control
Procedure:
-
Cell Culture: Culture MC38 cells in complete medium until they reach 80-90% confluency.
-
Tumor Cell Implantation:
-
Harvest the MC38 cells and wash them with sterile PBS.
-
Resuspend the cells in PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each C57BL/6 mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Palpable tumors usually appear within 5-7 days.
-
Once tumors are established, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment Administration:
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the NRP1 antagonist and vehicle control according to the desired dosing schedule. For example, antibodies are often administered intraperitoneally (i.p.) every 2-4 days. For EG01377, a dose of 2 mg/kg intravenously (i.v.) has been reported.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the general health of the mice.
-
The primary endpoint is typically tumor growth inhibition. This can be calculated as: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) * 100
-
At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes.
-
Signaling Pathways and Visualizations
Sema4A-NRP1 Signaling Pathway in Tregs
The Sema4A-NRP1 signaling axis is crucial for maintaining Treg stability and function.
Caption: Sema4A-NRP1 signaling pathway in regulatory T-cells.
VEGF-NRP1 Signaling in Treg Recruitment and Proliferation
VEGF-A, often secreted by tumor cells, utilizes NRP1 on Tregs to promote their accumulation and survival within the TME.
Caption: VEGF-NRP1 signaling in Treg recruitment and proliferation.
Experimental Workflow for Evaluating NRP1 Antagonists
This diagram outlines the typical workflow for the preclinical evaluation of a novel NRP1 antagonist.
Caption: Preclinical evaluation workflow for NRP1 antagonists.
Conclusion
Targeting NRP1 on regulatory T-cells represents a highly promising strategy to overcome a major mechanism of immune evasion in cancer. NRP1 antagonists have demonstrated the ability to destabilize intratumoral Tregs, impair their suppressive function, and consequently enhance anti-tumor immunity. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug developers to investigate and advance novel NRP1-targeted therapies. Further research into the nuances of NRP1 signaling and the development of next-generation antagonists will be crucial in translating this promising approach into effective clinical treatments.
References
Preclinical Evaluation of NRP1 Antagonist EG01377: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of the small molecule Neuropilin-1 (NRP1) antagonist, compound 1 (also known as EG01377 ). This document details the mechanism of action, key quantitative data from various in vitro and in vivo studies, and the experimental protocols utilized in its evaluation.
Introduction to Neuropilin-1 (NRP1) and Its Role in Disease
Neuropilin-1 (NRP1) is a transmembrane glycoprotein (B1211001) that acts as a co-receptor for a variety of extracellular ligands, including vascular endothelial growth factor (VEGF) and semaphorins.[1] Its involvement in crucial cellular processes such as angiogenesis, immune response regulation, and neuronal development has made it a significant target in biomedical research, particularly in oncology and virology. In cancer, NRP1's interaction with VEGF promotes angiogenesis, supplying tumors with essential nutrients for growth and metastasis. Furthermore, NRP1 is expressed on regulatory T cells (Tregs) and is implicated in suppressing the anti-tumor immune response.[2][3] Therefore, antagonists of NRP1, such as EG01377, hold therapeutic promise by potentially inhibiting these pathological processes.[1][3]
Mechanism of Action of NRP1 Antagonist EG01377
EG01377 is a small molecule antagonist designed to block the interaction between NRP1 and its ligands, primarily VEGF-A.[3][4] It was developed based on a previously identified compound, EG00229, with its design informed by X-ray crystal structures to optimize binding to NRP1.[3][4] By binding to the VEGF-A binding site on the b1 domain of NRP1, EG01377 competitively inhibits the formation of the NRP1/VEGF-A complex.[3][5] This disruption of the NRP1 signaling axis leads to the inhibition of downstream pathways responsible for angiogenesis, tumor cell migration, and immune suppression.[3][6]
Quantitative Preclinical Data for EG01377
The following tables summarize the key quantitative data from the preclinical evaluation of EG01377.
Table 1: In Vitro Binding Affinity and Inhibitory Activity
| Assay | Parameter | Value | Reference |
| Inhibition of bt-VEGF-A binding to NRP1 | IC50 | < 1 µM | [3] |
| Selectivity vs. NRP2 | - | Selective for NRP1 | [3][4] |
| Inhibition of VEGF-A induced VEGF-R2/KDR tyrosine phosphorylation in HUVECs (at 30 µM) | % Inhibition | ~50% | [3] |
Table 2: In Vitro Functional Activity
| Assay | Effect | Reference |
| Angiogenesis | Anti-angiogenic | [3][4] |
| Cell Migration | Anti-migratory | [3][4] |
| Tumor Cell Effects | Anti-tumor | [3][4] |
| Treg Function | Blocks glioma-conditioned medium-induced increase in TGFβ production | [3][4][6] |
Table 3: Pharmacokinetic Properties
| Compound | Half-life | Note | Reference |
| EG00229 (precursor) | 0.5 h | Short half-life | [3] |
| EG01377 (Compound 1) | - | Improved PK profile over EG00229, good stability in vivo | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of EG01377 are provided below.
VEGF-A Binding Inhibition Assay
This assay quantifies the ability of a compound to inhibit the binding of vascular endothelial growth factor-A (VEGF-A) to Neuropilin-1 (NRP1).
Materials:
-
Recombinant human NRP1
-
Biotinylated VEGF-A (bt-VEGF-A)
-
Streptavidin-coated plates
-
Test compound (e.g., EG01377)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Detection reagent (e.g., HRP-conjugated anti-biotin antibody and substrate)
Protocol:
-
Coat streptavidin plates with biotinylated VEGF-A and incubate.
-
Wash the plates to remove unbound bt-VEGF-A.
-
Add serial dilutions of the test compound to the wells.
-
Add a constant concentration of recombinant human NRP1 to all wells.
-
Incubate to allow for competitive binding.
-
Wash the plates to remove unbound NRP1.
-
Add a primary antibody specific for NRP1, followed by a secondary HRP-conjugated antibody.
-
Add a colorimetric substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of NRP1 binding to VEGF-A.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of a compound on the migratory capacity of endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
Test compound (e.g., EG01377)
-
VEGF-A
-
Microscope with imaging capabilities
Protocol:
-
Culture HUVECs to confluence in a multi-well plate.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh medium containing the test compound at various concentrations, with and without VEGF-A as a stimulant.
-
Image the "wound" at time zero.
-
Incubate the plate for a defined period (e.g., 12-24 hours).
-
Image the same "wound" area again.
-
Measure the closure of the "wound" and compare the migration rate between treated and untreated cells.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., MDA-MB-231 breast cancer cells)[7]
-
Test compound (e.g., EG01377)
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of the human tumor cell line into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth inhibition in the treated group to the control group.
Visualizations: Signaling Pathways and Experimental Workflows
NRP1 Signaling Pathway
Caption: NRP1 signaling pathways and the inhibitory action of EG01377.
Preclinical Evaluation Workflow for NRP1 Antagonist
Caption: A generalized workflow for the preclinical evaluation of an NRP1 antagonist.
Conclusion
The small molecule antagonist EG01377 has demonstrated promising preclinical activity as an inhibitor of NRP1. Through its targeted disruption of the NRP1-VEGF-A interaction, it exhibits anti-angiogenic, anti-migratory, and anti-tumor effects in vitro.[3][4] Furthermore, its ability to modulate the activity of regulatory T cells suggests a potential role in enhancing anti-tumor immunity.[3][6] The comprehensive preclinical data, supported by detailed experimental protocols, provides a strong rationale for the continued development of EG01377 and other NRP1 antagonists as potential therapeutics for cancer and other diseases where NRP1 signaling is dysregulated.
References
- 1. What are NRP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Neuropilin-1: a checkpoint target with unique implications for cancer immunology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. NRPa-308, a new neuropilin-1 antagonist, exerts in vitro anti-angiogenic and anti-proliferative effects and in vivo anti-cancer effects in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity of NRP1 Antagonist EG01377 for Neuropilin-1 Over Neuropilin-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of the small-molecule Neuropilin-1 (NRP1) antagonist, EG01377 (also referred to as Compound 1). A comprehensive review of the available literature demonstrates that EG01377 is a potent and highly selective inhibitor of NRP1, with no detectable binding to its closely related homolog, Neuropilin-2 (NRP2). This document summarizes the quantitative data, details the experimental methodologies used to determine this selectivity, and visualizes the relevant biological and experimental frameworks.
Introduction to Neuropilin-1 and its Antagonism
Neuropilin-1 (NRP1) is a transmembrane co-receptor involved in a multitude of physiological and pathological processes, including neuronal guidance, angiogenesis, and immune regulation.[1][2] It serves as a receptor for ligands such as Class 3 semaphorins and certain isoforms of Vascular Endothelial Growth Factor (VEGF), notably VEGF-A.[1][2][3] By acting as a co-receptor for VEGF Receptor 2 (VEGFR2), NRP1 enhances VEGF-A-mediated signaling, which is crucial for tumor angiogenesis and growth.[2][3][4] Consequently, inhibiting the interaction between VEGF-A and NRP1 has emerged as a promising strategy in cancer therapy.[3][5]
EG01377 is a potent small-molecule NRP1 antagonist developed from a precursor compound, EG00229.[1][6][7] Extensive in-vitro testing has confirmed its ability to disrupt the NRP1/VEGF-A signaling axis, leading to antiangiogenic and antitumor effects.[1][6][7] A critical aspect of its therapeutic potential is its selectivity for NRP1 over NRP2, a homolog with 45-50% structural similarity but distinct biological roles.[2] High selectivity minimizes off-target effects and provides a more focused therapeutic intervention.
Quantitative Analysis of Selectivity
The selectivity of an antagonist is determined by comparing its binding affinity or inhibitory activity against the intended target (NRP1) versus a related off-target (NRP2). For EG01377, this has been characterized using various biochemical and biophysical assays. The data clearly indicates a remarkable degree of selectivity.
| Compound | Target | Assay Type | Metric | Value | Reference |
| EG01377 (Compound 1) | NRP1 | Isothermal Titration Calorimetry (ITC) | KD | 130 nM | [1] |
| NRP1 | Cell-free VEGF-A Competition | IC50 | 1.8 µM | [1] | |
| NRP1 | Cell-based VEGF-A Competition | IC50 | 12 µM | [1] | |
| NRP2 | Binding Assay | Binding | No Detectable Binding | [1] | |
| EG00229 (Precursor) | NRP1 | Cell-free VEGF-A Competition | IC50 | 8 µM | [7] |
| NRP1 | Cell-based VEGF-A Competition | IC50 | 23 µM | [4] |
Table 1: Summary of quantitative binding and inhibition data for NRP1 antagonists.
The data unequivocally shows that while EG01377 binds to NRP1 with high affinity, it exhibits no measurable interaction with NRP2 under the tested conditions, highlighting its exceptional selectivity.[1]
Signaling Pathway and Antagonist Mechanism of Action
NRP1 functions as a critical co-receptor that enhances the binding of VEGF-A to VEGFR2, amplifying downstream signaling cascades that promote endothelial cell proliferation, migration, and survival—key events in angiogenesis. EG01377 exerts its effect by directly binding to the VEGF-binding pocket on NRP1, thereby preventing the formation of the NRP1/VEGF-A/VEGFR2 ternary complex.
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Neuropilin in Vascular and Tumor Biology - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]
- 4. NRP1 function and targeting in neurovascular development and eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Small-Molecule Neuropilin-1 Inhibitors: A Technical Guide to a Promising Anti-Cancer Target
Introduction: Neuropilin-1 (NRP1) has emerged as a critical multifaceted regulator in cancer biology, moving beyond its initial identification as a neuronal guidance protein.[1] NRP1 is a non-tyrosine kinase transmembrane co-receptor that plays a significant role in tumor progression, angiogenesis, and immune evasion.[2][3] Its overexpression in numerous cancers, including lung, breast, pancreatic, and brain tumors, is often correlated with poor prognosis and increased tumor aggressiveness.[1][2][3] NRP1 interacts with a variety of ligands and signaling pathways, most notably the Vascular Endothelial Growth Factor (VEGF) pathway, where it enhances the binding of VEGF-A to its primary receptor, VEGFR2, thereby promoting angiogenesis and tumor cell survival.[4][5] It also modulates signaling from Semaphorins, Transforming Growth Factor-beta (TGF-β), Hepatocyte Growth Factor (HGF), and the Hedgehog pathway.[1][6] This central role in tumor biology makes NRP1 an attractive target for therapeutic intervention. While monoclonal antibodies targeting NRP1 have been explored, small-molecule inhibitors offer potential advantages in terms of oral bioavailability and tissue penetration. This technical guide provides a comprehensive literature review of key small-molecule NRP1 inhibitors, detailing their quantitative data, the experimental protocols used for their evaluation, and the signaling pathways they disrupt.
Quantitative Data Summary of Small-Molecule NRP1 Inhibitors
The development of small-molecule inhibitors targeting the protein-protein interaction between NRP1 and its ligands, particularly VEGF-A, has led to the identification of several promising compounds. The following tables summarize the quantitative data for prominent NRP1 inhibitors, including those with dual-targeting capabilities.
| Compound | Target(s) | Assay Type | Value | Cell Line / System | Reference |
| EG00229 | NRP1 | ¹²⁵I-VEGF-A Binding | IC₅₀: 8 µM | PAE/NRP1 Cells | [1][6] |
| NRP1 | bt-VEGF-A Binding | IC₅₀: 3 µM | Purified NRP1 b1 domain | [6][7] | |
| NRP1 | VEGF-A Binding | IC₅₀: 23 µM | HUVECs | [6] | |
| Cellular Effect | A549 Cell Viability | IC₅₀: Significant reduction | A549 Lung Carcinoma | [6] | |
| EG01377 | NRP1 (a1/b1 domains) | Binding Assay | IC₅₀: 609 nM | Purified NRP1 domains | [4][5][8][9][10] |
| NRP1 (b1 domain) | Binding Affinity | K_d_: 1.32 µM | Purified NRP1 b1 domain | [4][5][8][9][10] | |
| Cellular Effect | VEGFR2 Phosphorylation | IC₅₀: ~30 µM | HUVECs | [8][9] | |
| PLN-5 | NRP1 | Enzyme Inhibition | IC₅₀: 5.15 ± 0.24 nM | Cell-free | [11] |
| PLK1 | Enzyme Inhibition | IC₅₀: 2.07 ± 0.13 nM | Cell-free | [11] | |
| Cellular Effect | Cell Proliferation | IC₅₀: 0.27 ± 0.02 µM | NCI-H460 Lung Cancer | [11] | |
| PPNR-4 | NRP1 | Enzyme Inhibition | IC₅₀: 24.48 ± 2.16 nM | Cell-free | [2][12] |
| PARP1 | Enzyme Inhibition | IC₅₀: 7.71 ± 0.39 nM | Cell-free | [2][12] | |
| Cellular Effect | Cell Proliferation | IC₅₀: 0.21 µM | MDA-MB-231 Breast Cancer | [2][12] |
Core Signaling Pathways and Inhibition Mechanisms
NRP1 functions as a critical co-receptor, primarily augmenting the signaling of VEGFR2 in endothelial cells, which is a cornerstone of angiogenesis. Small-molecule inhibitors are typically designed to block the C-end rule (CendR) binding pocket in the b1 domain of NRP1, preventing the binding of ligands like VEGF-A.
Caption: NRP1-Mediated VEGF Signaling and Inhibition.
As illustrated, VEGF-A binds to both NRP1 and VEGFR2, promoting the formation of a signaling complex that enhances VEGFR2 phosphorylation and subsequent activation of downstream pathways like PI3K/Akt, leading to angiogenesis, cell survival, and migration.[4] Small-molecule inhibitors competitively bind to the VEGF-A binding pocket on the NRP1 b1 domain, preventing this complex formation and attenuating the downstream signal.[6][7]
Experimental Protocols and Workflows
The discovery and validation of small-molecule NRP1 inhibitors involve a multi-step process, starting from initial screening to detailed cellular and in vivo characterization.
Virtual Screening Workflow
The identification of novel NRP1 inhibitors often begins with in silico virtual screening to efficiently search vast compound libraries.
Caption: Generalized Virtual Screening Workflow for NRP1 Inhibitors.
This workflow starts with preparing the 3D structure of the NRP1 target site and screening large compound databases using molecular docking.[13][] Hits are progressively filtered based on binding affinity predictions, precision docking, and desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to identify the most promising candidates for synthesis and experimental testing.[15]
Detailed Experimental Methodologies
1. NRP1-VEGF-A Binding Inhibition Assay
This assay directly measures the ability of a compound to disrupt the interaction between VEGF-A and NRP1.
-
Principle: Competitive binding assay where the inhibitor competes with labeled VEGF-A for binding to NRP1 expressed on cells or as a purified protein.
-
Cell Lines/Reagents:
-
Porcine Aortic Endothelial (PAE) cells engineered to overexpress NRP1 (PAE/NRP1) or other cell lines like DU145 prostate cancer cells which endogenously express NRP1 but not VEGFRs.[6][16]
-
Radiolabeled ¹²⁵I-VEGF-A₁₆₅ or Biotinylated VEGF-A₁₆₅ (bt-VEGF-A).
-
Binding Buffer (e.g., DMEM, 25 mM HEPES, pH 7.3, 0.1% BSA).
-
-
Protocol Outline:
-
Plate PAE/NRP1 cells in 24- or 96-well plates and grow to confluence.
-
Wash cells twice with ice-cold PBS.
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., 0.1–100 µM) in binding buffer at 4°C for 30-60 minutes.
-
Add a constant concentration of labeled VEGF-A (e.g., 0.1 nM ¹²⁵I-VEGF-A₁₆₅) to all wells.
-
Determine non-specific binding in parallel wells containing a 100-fold excess of unlabeled VEGF-A.
-
Incubate for 2-3 hours at 4°C.
-
Wash cells extensively with cold PBS to remove unbound VEGF-A.
-
Lyse the cells and quantify the amount of bound labeled VEGF-A using a gamma counter (for ¹²⁵I) or a colorimetric/fluorometric method after adding streptavidin-HRP (for biotin).
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
2. VEGFR2 Phosphorylation Assay
This assay assesses the functional consequence of NRP1 inhibition on VEGFR2 signaling.
-
Principle: A Western blot-based assay to detect the level of VEGF-induced phosphorylation of VEGFR2 at key tyrosine residues (e.g., Y1175).
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express NRP1, VEGFR1, and VEGFR2.
-
Protocol Outline:
-
Culture HUVECs to ~80-90% confluence and serum-starve overnight.
-
Pre-treat cells with the NRP1 inhibitor at various concentrations (e.g., 3-30 µM) for 30-60 minutes.[8]
-
Stimulate the cells with VEGF-A (e.g., 1-25 ng/mL) for a short period (e.g., 10 minutes).[1]
-
Immediately place plates on ice, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]
-
To normalize, strip the membrane and re-probe with an antibody against total VEGFR-2, and subsequently a loading control like GAPDH or β-actin.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and calculate the ratio of phosphorylated to total VEGFR-2.
-
3. 3D Spheroid Cell Invasion Assay
This assay models the invasion of tumor cells into a surrounding matrix, a key step in metastasis, and is more physiologically relevant than 2D assays.
-
Principle: Tumor cells are grown into 3D spheroids and then embedded in an extracellular matrix. The inhibitor's effect on the cells' ability to invade outwards from the spheroid is monitored.
-
Cell Lines: Any tumor cell line capable of forming spheroids (e.g., A375P melanoma, MDA-MB-231 breast cancer).[8][12]
-
Protocol Outline:
-
Spheroid Formation:
-
Create a single-cell suspension of the tumor cells.
-
Seed cells (e.g., 3,000 cells/well) into ultra-low attachment (ULA) 96-well round-bottom plates.[18]
-
Centrifuge the plate briefly (e.g., 200 x g for 3 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate for 48-72 hours to allow for the formation of a single, compact spheroid in each well.[18]
-
-
Invasion Assay:
-
Thaw an invasion matrix (e.g., Basement Membrane Extract (BME), Matrigel®, or a collagen I/BME mixture) on ice.[19]
-
Place the spheroid plate on ice. Carefully remove ~50% of the culture medium from each well.
-
Add the test inhibitor (at 2x final concentration) to the required volume of cold invasion matrix.
-
Gently add 50 µL of the inhibitor-containing matrix to each well, embedding the spheroid.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroid centrally.
-
Incubate at 37°C for 30-60 minutes to allow the matrix to gel.
-
Carefully add 100 µL of normal culture medium (containing the inhibitor at 1x final concentration) on top of the gel.
-
-
Analysis:
-
Acquire a baseline image (t=0) of each spheroid using an inverted microscope (4x or 10x objective).
-
Incubate the plate and acquire images at regular intervals (e.g., 24, 48, 72 hours).
-
Quantify the invasion by measuring the total area covered by the spheroid and the invading cells at each time point using image analysis software (e.g., ImageJ). The change in area from t=0 represents the degree of invasion.
-
-
Small-molecule inhibitors of NRP1 represent a promising and actively investigated class of anti-cancer agents. Compounds like EG00229 laid the groundwork, leading to the development of more potent and selective molecules such as EG01377.[1][10] Furthermore, the emergence of dual-target inhibitors like PLN-5 and PPNR-4, which simultaneously block NRP1 and other key cancer-related proteins like PLK1 and PARP1, offers a novel strategy to potentially overcome drug resistance and enhance therapeutic efficacy.[11][12] The experimental protocols detailed herein provide a robust framework for the continued discovery, characterization, and preclinical validation of these inhibitors. Future work will likely focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy in combination with standard chemotherapies and immunotherapies to fully exploit the therapeutic potential of targeting NRP1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Discovery of novel PARP1/NRP1 dual-targeting inhibitors with strong antitumor potency [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. EG01377 2HCl | Complement System | TargetMol [targetmol.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. High-throughput virtual screening, identification and in vitro biological evaluation of novel inhibitors of PLK1 and NRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel PARP1/NRP1 dual-targeting inhibitors with strong antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
NRP1 Antagonist Targets in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropilin-1 (NRP1) has emerged as a critical multifaceted player in cancer progression, making it a compelling target for novel cancer therapies. Initially identified for its role in neuronal guidance, NRP1 is a transmembrane glycoprotein (B1211001) that functions as a co-receptor for a variety of ligands, including vascular endothelial growth factor (VEGF) and class 3 semaphorins (SEMA3).[1][2][3] Its overexpression in numerous cancer types is often correlated with poor prognosis, increased tumor aggressiveness, and resistance to conventional treatments.[1][2] This technical guide provides an in-depth overview of NRP1's role in cancer, the mechanisms of NRP1 antagonists, and key experimental protocols for their evaluation.
Core Signaling Pathways Involving NRP1 in Cancer
NRP1's influence on tumorigenesis is primarily mediated through its interaction with several key signaling pathways that regulate angiogenesis, tumor cell proliferation, migration, invasion, and immune evasion.[1][2][4]
VEGF/VEGFR Signaling
NRP1 acts as a co-receptor for VEGF-A, enhancing its binding to VEGF receptor 2 (VEGFR2) on endothelial and tumor cells.[5][6] This potentiation of VEGFR2 signaling is a major driver of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5][7] The VEGF-A/NRP1 signaling axis also directly promotes cancer cell proliferation and survival.[8][9] In some cancer cells that lack VEGFR expression, VEGF-A can signal directly through NRP1 to promote cell proliferation via activation of the RhoA pathway.[8][9]
VEGF-A/NRP1 Signaling Pathway.
Semaphorin/Plexin Signaling
Class 3 semaphorins, such as SEMA3A, are ligands for NRP1 and utilize plexins as their signal-transducing receptors.[10][11] The SEMA3A/NRP1/Plexin-A signaling complex can have both tumor-suppressive and tumor-promoting roles depending on the cellular context.[10] In some cases, SEMA3A can inhibit tumor growth and angiogenesis.[10] However, within the tumor microenvironment, SEMA3A binding to NRP1 on CD8+ T cells can inhibit their migration and cytotoxic function, contributing to immune evasion.[12]
SEMA3A/NRP1/Plexin-A Signaling in T Cells.
Role in the Tumor Microenvironment and Immune Evasion
NRP1 is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment.[4][12] This expression is crucial for maintaining Treg stability and suppressive function, thereby dampening the anti-tumor immune response.[13] NRP1 on Tregs can bind to SEMA4A on dendritic cells, a process that helps maintain Treg function. Furthermore, tumor-derived VEGF can attract NRP1-expressing Tregs to the tumor site, further contributing to an immunosuppressive environment.[14] Targeting NRP1 can therefore disrupt these immunosuppressive mechanisms and enhance anti-tumor immunity.[12][13]
NRP1 Antagonists in Cancer Therapy
A variety of NRP1 antagonists, including monoclonal antibodies and small molecule inhibitors, are in development to disrupt NRP1-mediated signaling in cancer.
Quantitative Data on NRP1 Antagonists
The following tables summarize key quantitative data for prominent NRP1 antagonists from preclinical and clinical studies.
| Small Molecule Inhibitor | Target | Binding Affinity (Kd) | IC50 | Cancer Models | Reference(s) |
| EG00229 | NRP1 b1 domain | - | 3 µM (VEGF-A binding to purified NRP1 b1); 8 µM (VEGF-A binding to PAE/NRP1 cells) | Lung carcinoma (A549), Prostate carcinoma (DU145), Glioma | [1][2][12][14] |
| EG01377 | NRP1 | 1.32 µM | 609 nM (for both NRP1-a1 and NRP1-b1) | Melanoma (A375P) | [15] |
| NRPa-308 | VEGF-A165/NRP-1 interaction | - | - | Breast cancer (MDA-MB-231) | [16] |
| Monoclonal Antibody | Target | Mechanism of Action | Clinical Trial Phase | Key Findings | Reference(s) |
| Vesencumab (MNRP1685A) | NRP1 b1 domain | Blocks binding of VEGF-A, VEGF-B, and PlGF-2 to NRP1 | Phase Ib (discontinued in combination with bevacizumab) | Generally well-tolerated as a single agent. Combination with bevacizumab led to a higher than expected rate of proteinuria. Two confirmed and three unconfirmed partial responses were observed in the combination trial. | [4][17][18] |
Experimental Protocols
Detailed methodologies are crucial for the preclinical evaluation of NRP1 antagonists. Below are protocols for key in vitro assays.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of an NRP1 antagonist to inhibit the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement membrane matrix (e.g., Matrigel®)
-
NRP1 antagonist (and vehicle control)
-
VEGF-A
-
Calcein AM (for fluorescent visualization, optional)
-
24-well or 96-well plates
Protocol:
-
Thaw basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a serum-free medium containing the NRP1 antagonist at various concentrations or a vehicle control.
-
Seed the HUVECs onto the solidified matrix.
-
Stimulate with VEGF-A to induce tube formation.
-
Incubate at 37°C for 4-18 hours.
-
(Optional) Stain the cells with Calcein AM for 30 minutes for fluorescent imaging.
-
Capture images using a phase-contrast or fluorescence microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Endothelial Cell Tube Formation Assay Workflow.
3D Spheroid Invasion Assay
This assay models the invasion of tumor cells into the surrounding extracellular matrix, a critical step in metastasis.
Materials:
-
Cancer cell line of interest
-
Ultra-low attachment round-bottom 96-well plates
-
Extracellular matrix (e.g., a mixture of collagen I and Matrigel®)
-
NRP1 antagonist (and vehicle control)
-
Culture medium
Protocol:
-
Generate tumor spheroids by seeding cancer cells in ultra-low attachment plates and incubating for 2-4 days.
-
Prepare the extracellular matrix on ice.
-
Carefully embed the spheroids into the matrix in a new plate.
-
Allow the matrix to polymerize at 37°C.
-
Add culture medium containing the NRP1 antagonist or vehicle control on top of the matrix.
-
Monitor spheroid invasion over several days using a microscope.
-
Quantify invasion by measuring the area of cell invasion from the spheroid core at different time points.[11][19]
Cell Migration (Wound Healing) Assay
This assay evaluates the effect of an NRP1 antagonist on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Culture plates (e.g., 24-well plates)
-
Pipette tip or a culture insert to create a "wound"
-
NRP1 antagonist (and vehicle control)
-
Culture medium
Protocol:
-
Seed cancer cells in a culture plate and grow them to a confluent monolayer.
-
Create a "wound" or a cell-free gap in the monolayer using a sterile pipette tip or by removing a culture insert.[9]
-
Wash the cells to remove debris.
-
Add fresh medium containing the NRP1 antagonist or vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).
-
Measure the width of the wound at each time point to quantify the rate of cell migration and wound closure.[9]
Co-Immunoprecipitation (Co-IP)
This technique is used to determine if NRP1 physically interacts with its binding partners (e.g., VEGFR2) and whether an NRP1 antagonist can disrupt this interaction.
Materials:
-
Cells expressing NRP1 and the putative binding partner
-
Lysis buffer
-
Antibody against NRP1
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Lyse the cells to release proteins.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the lysate with an antibody specific to NRP1 to form an antibody-protein complex.
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the putative binding partner (e.g., VEGFR2) to confirm the interaction.
Conclusion
NRP1 represents a promising and versatile target in cancer therapy due to its central role in angiogenesis, tumor progression, and immune suppression. The development of specific and potent NRP1 antagonists, including small molecules and monoclonal antibodies, offers new avenues for treating a wide range of malignancies. The experimental protocols outlined in this guide provide a framework for the robust preclinical evaluation of these novel therapeutic agents. As our understanding of the complexities of NRP1 signaling continues to grow, so too will the potential for developing more effective and targeted anti-cancer strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NRP1 function and targeting in neurovascular development and eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Endothelial VEGFR Coreceptors Neuropilin-1 and Neuropilin-2 Are Essential for Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibidi.com [ibidi.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NRPa-308, a new neuropilin-1 antagonist, exerts in vitro anti-angiogenic and anti-proliferative effects and in vivo anti-cancer effects in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase Ib study evaluating MNRP1685A, a fully human anti-NRP1 monoclonal antibody, in combination with bevacizumab and paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A phase I study of the human monoclonal anti-NRP1 antibody MNRP1685A in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for NRP1 Antagonist 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of NRP1 antagonist 1, a small molecule inhibitor of Neuropilin-1 (NRP1), in various cell culture-based assays. The protocols outlined below are designed to assist in investigating the antagonist's effects on cancer cell signaling, migration, and angiogenesis.
Introduction
Neuropilin-1 (NRP1) is a transmembrane co-receptor involved in a multitude of cellular processes critical for tumor progression, including angiogenesis, tumor cell proliferation, migration, and invasion.[1][2] NRP1 interacts with several key signaling molecules, most notably Vascular Endothelial Growth Factor (VEGF), Transforming Growth Factor-beta (TGF-β), and Epidermal Growth Factor Receptor (EGFR), to modulate downstream signaling pathways such as the PI3K/Akt and MAPK pathways.[3][4][5] Elevated expression of NRP1 is often correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention.
This compound is a potent and selective small molecule inhibitor that disrupts the interaction between NRP1 and its ligands, thereby attenuating downstream signaling cascades. This document provides detailed protocols for assessing the biological activity of this compound in cell culture.
Mechanism of Action
NRP1 functions as a co-receptor, enhancing the binding of various ligands to their primary receptors. For instance, it forms a complex with VEGFR2 to augment VEGF-A165 binding and subsequent pro-angiogenic signaling. NRP1 also interacts with EGFR, promoting its signaling cascade and downstream activation of the AKT pathway. Furthermore, NRP1 can act as a co-receptor for TGF-β, enhancing its activity through the SMAD2/3 signaling pathway. This compound presumably acts by binding to the extracellular domain of NRP1, thereby sterically hindering the binding of its various ligands and inhibiting the activation of their respective downstream signaling pathways.
Data Presentation
The following table summarizes the quantitative data regarding the effect of a representative small molecule NRP1 antagonist, compound 1 (EG01377), on various cellular processes as described in the literature.
| Assay Type | Cell Line | Antagonist Concentration | Observed Effect | Reference |
| VEGF-A Induced Migration (Transwell) | HUVEC | 30 µM | Inhibition of directional cell migration towards VEGF-A. | |
| VEGF-A Induced Chemokinesis (Scratch Assay) | HUVEC | 30 µM | Delay in VEGF-induced wound closure. | |
| Endothelial Tube Formation | HUVEC co-cultured with fibroblasts | 30 µM | ~50% reduction in network area, ~40% reduction in network length, ~41% reduction in branch points. | |
| VEGF-R2/KDR Phosphorylation | HUVEC | 30 µM | 50% inhibition of VEGF-A (1 ng/mL) stimulated phosphorylation. | |
| Melanoma Spheroid Invasion | 3D Spheroid Culture | Not Specified | Reduction in melanoma cell invasion. | |
| TGFβ Production in Regulatory T cells | Purified mouse Nrp1+, FoxP3+, CD25+ Tregs | Not Specified | Blockade of glioma-conditioned medium-induced increase in TGFβ production. |
Experimental Protocols
Cell Viability and Proliferation Assay (MTS/MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC3, MDA-MB-231)
-
Complete growth medium
-
This compound (e.g., EG01377)
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the antagonist dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration Assay (Transwell/Boyden Chamber Assay)
This protocol measures the effect of this compound on the directional migration of cells towards a chemoattractant.
Materials:
-
Cell line of interest (e.g., HUVEC, BGC-823)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Chemoattractant (e.g., 25 ng/mL VEGF-A)
-
This compound
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Pre-coat the bottom of the Transwell inserts with an appropriate extracellular matrix protein if necessary.
-
Starve the cells in serum-free medium for 4-24 hours.
-
Resuspend the starved cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add 100-200 µL of the cell suspension (e.g., 2 x 10^5 cells) to the upper chamber of the Transwell insert.
-
Add 600 µL of serum-free medium containing the chemoattractant to the lower chamber.
-
Incubate the plate for 4-24 hours at 37°C.
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes.
-
Gently wash the inserts with water.
-
Count the number of migrated cells in several random fields under a microscope.
Cell Invasion Assay
This protocol is similar to the migration assay but includes a layer of extracellular matrix to assess the invasive potential of cells.
Materials:
-
All materials for the Cell Migration Assay
-
Matrigel or other basement membrane extract
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Follow steps 2-11 of the Cell Migration Assay protocol.
Western Blot Analysis of Signaling Pathways
This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cell line of interest
-
This compound
-
Stimulating ligand (e.g., VEGF-A, EGF)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-phospho-Akt, anti-total-VEGFR2, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to attach overnight.
-
Treat the cells with this compound or vehicle for the desired time.
-
Stimulate the cells with the appropriate ligand (e.g., 1 ng/mL VEGF-A for 10 minutes) if investigating ligand-induced signaling.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis.
Visualizations
Caption: NRP1 Signaling Pathways and Point of Antagonist Intervention.
Caption: General Experimental Workflow for this compound in Cell Culture.
References
- 1. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Neuropilin 1: function and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuropilins, as Relevant Oncology Target: Their Role in the Tumoral Microenvironment [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of NRP1 Antagonist 1 (EG01377) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the small molecule Neuropilin-1 (NRP1) antagonist, compound 1 (also known as EG01377 ), in mouse models. This document summarizes the mechanism of action, key in vitro data, and a representative in vivo experimental protocol based on closely related compounds.
Application Notes
Background
Neuropilin-1 (NRP1) is a transmembrane co-receptor involved in a variety of physiological and pathological processes, including neuronal guidance, angiogenesis, and immune regulation.[1][2][3][4][5] In the context of cancer, NRP1 is often overexpressed on tumor cells and tumor-associated endothelial cells, where it enhances signaling pathways crucial for tumor growth, vascularization, and immune evasion. NRP1 binds to several ligands, most notably Vascular Endothelial Growth Factor-A (VEGF-A) and Transforming Growth Factor-beta (TGF-β), to potentiate their downstream effects. As a result, NRP1 has emerged as a promising therapeutic target in oncology.
NRP1 Antagonist 1 (EG01377)
Compound 1 (EG01377) is a potent and selective small molecule antagonist of NRP1. It was developed based on the structure of a previously identified NRP1 inhibitor, EG00229. Compound 1 exhibits sub-micromolar potency in inhibiting the binding of VEGF-A to NRP1 and has demonstrated anti-angiogenic, anti-migratory, and anti-tumor effects in vitro. A key feature of this antagonist is its ability to modulate the immune response by reducing the production of TGF-β in regulatory T-cells (Tregs), which are known to suppress anti-tumor immunity.
Mechanism of Action
NRP1 antagonist 1 exerts its anti-tumor effects through a multi-faceted mechanism:
-
Inhibition of Angiogenesis: By blocking the interaction between VEGF-A and NRP1, the antagonist inhibits VEGF-A-stimulated signaling in endothelial cells. This leads to a reduction in endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with essential nutrients.
-
Direct Anti-tumor Effects: The antagonist can inhibit the migration and invasion of tumor cells that express NRP1.
-
Immune Modulation: By targeting NRP1 on Tregs, the antagonist can inhibit the production of TGF-β, a potent immunosuppressive cytokine. This may help to restore anti-tumor immune responses.
Quantitative Data Summary
The following tables summarize the key quantitative data for NRP1 antagonist 1 (EG01377) and the related compound EG00229 from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound (EG01377)
| Assay | Cell Type | Metric | Result | Reference |
| VEGF-A Binding Inhibition | Purified NRP1 b1 domain | IC50 | < 1 µM | |
| VEGF-R2/KDR Phosphorylation Inhibition | HUVECs | % Inhibition at 30 µM | 50% | |
| Endothelial Tube Formation | HUVECs | % Reduction in Branch Points | ~41% | |
| Endothelial Tube Formation | HUVECs | % Reduction in Network Area | ~50% | |
| Endothelial Tube Formation | HUVECs | % Reduction in Network Length | ~40% | |
| TGF-β Production Inhibition | Purified Mouse Tregs | - | Inhibition of GCM-induced TGF-β |
Table 2: In Vivo Data for the Related NRP1 Antagonist EG00229
| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |
| NSG Mice | Epidermoid Carcinoma (ECS cells) | 10 mg/kg, intraperitoneal injection, 3x/week for 4 weeks | Substantial reduction in tumor growth and vascularization |
Experimental Protocols
Disclaimer: The following in vivo protocol for NRP1 antagonist 1 (EG01377) is a representative protocol based on the published studies of the closely related compound EG00229, due to the limited availability of detailed in vivo administration data for EG01377 itself. Researchers should optimize the protocol for their specific mouse model and experimental goals.
Protocol 1: In Vivo Administration of this compound in a Subcutaneous Xenograft Mouse Model
1. Animal Model
-
Species: Immunocompromised mice (e.g., NOD scid gamma (NSG) or BALB/c nude mice).
-
Age: 6-8 weeks old.
-
Tumor Model: Subcutaneous implantation of a relevant human cancer cell line known to express NRP1 or be dependent on VEGF-driven angiogenesis (e.g., human glioma, melanoma, or non-small cell lung cancer cell lines).
2. Reagents and Preparation
-
This compound (EG01377): Synthesized and purified.
-
Vehicle: A suitable vehicle for in vivo administration (e.g., PBS, or PBS with a small percentage of a solubilizing agent like DMSO, followed by dilution in saline). The final concentration of the solubilizing agent should be non-toxic to the animals.
-
Preparation of Dosing Solution:
-
On the day of administration, weigh the required amount of NRP1 antagonist 1 .
-
Dissolve in the appropriate vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL).
-
Ensure the solution is sterile by filtering through a 0.22 µm syringe filter.
-
3. Administration Protocol
-
Inoculate mice subcutaneously with tumor cells.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Treatment Group: Administer NRP1 antagonist 1 at a dose of 10 mg/kg via intraperitoneal (IP) injection.
-
Control Group: Administer an equivalent volume of the vehicle solution via IP injection.
-
Dosing Schedule: Administer the treatment three times per week for a period of 4 weeks.
-
Monitor the body weight and general health of the mice throughout the study.
-
Measure tumor volume with calipers 2-3 times per week.
4. Assessment of Outcomes
-
Tumor Growth: Plot tumor volume over time for both treatment and control groups to assess the anti-tumor efficacy.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Histological Analysis: Fix tumors in formalin and embed in paraffin (B1166041) for immunohistochemical (IHC) analysis of markers for:
-
Angiogenesis (e.g., CD31 to assess microvessel density).
-
Cell proliferation (e.g., Ki-67).
-
Apoptosis (e.g., TUNEL staining).
-
-
Immune Cell Infiltration: For studies in syngeneic models with competent immune systems, tumors can be processed for flow cytometry to analyze the infiltration of immune cells, particularly T-cell populations.
-
Visualizations
Caption: NRP1 Signaling Pathway and Point of Antagonist Intervention.
Caption: In Vivo Experimental Workflow for NRP1 Antagonist Administration.
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The expanding role of Neuropilin: regulation of vascular TGFβ and PDGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropilin Functions as an Essential Cell Surface Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Neuropilin-1: a multifaced signal transducer with an emerging role in inflammation and atherosclerosis beyond angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropilins: Novel Targets for Anti-Angiogenesis Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NRP1 Antagonists in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for various Neuropilin-1 (NRP1) antagonists in preclinical xenograft studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the anti-tumor efficacy of these agents.
Introduction to NRP1 Antagonism in Cancer Therapy
Neuropilin-1 (NRP1) is a transmembrane co-receptor that plays a crucial role in tumor angiogenesis, progression, and immune evasion. It is overexpressed in various cancer types, making it an attractive target for therapeutic intervention. NRP1 antagonists, which include monoclonal antibodies, engineered peptides, and small molecules, exert their anti-tumor effects through multiple mechanisms, primarily by inhibiting the binding of Vascular Endothelial Growth Factor (VEGF) to NRP1, thereby disrupting downstream signaling pathways that promote blood vessel formation and tumor growth. Furthermore, NRP1 antagonists can modulate the tumor microenvironment by affecting the function of regulatory T cells (Tregs), thus enhancing anti-tumor immunity.
Recommended Dosages of NRP1 Antagonists in Xenograft Models
The optimal dosage of an NRP1 antagonist can vary depending on the specific agent, the tumor model, and the route of administration. The following table summarizes recommended dosages from preclinical xenograft studies.
| NRP1 Antagonist | Antagonist Type | Xenograft Model | Dosage | Route of Administration | Treatment Schedule | Efficacy |
| Vesencumab | Monoclonal Antibody | Mouse SUM159 orthotopic xenograft | 10 mg/kg | Intraperitoneal (ip) | Twice a week for 7 weeks | Inhibited tumor volume and weight[1] |
| SP5031 | Peptide (derived from transmembrane protein 45A) | MDA-MB-231 breast cancer xenograft | 15 mg/kg | Intraperitoneal (ip) | Daily for 27 days | Delayed tumor growth |
| HM-3 | Peptide | HCT-116 colorectal cancer xenograft | 3 mg/kg | Not Specified | Not Specified | 71.5% tumor growth inhibition[2] |
| NRPa-308 | Small Molecule | MDA-MB-231 breast cancer xenograft | 50 mg/kg | Intraperitoneal (ip) | 5 days/week for 4 weeks | Significant reduction in tumor growth |
| Fc(AAG)-TPP11 | Engineered Peptide | CT26 and B16F10-TBM murine tumor models | Not specified in xenograft studies | Not Specified | Not Specified | Showed anti-tumor activity comparable to anti-CTLA-4 antibody |
| EG01377 | Small Molecule | In vivo studies are pending | Not Applicable | Not Applicable | Not Applicable | Characterized in vitro, basis for future in vivo studies[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of xenograft studies. Below are generalized protocols for establishing xenograft models and administering NRP1 antagonists.
General Xenograft Model Protocol (MDA-MB-231 Breast Cancer Model)
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Cell Implantation:
-
Harvest MDA-MB-231 cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank or mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Administration Protocol for NRPa-308 (Small Molecule)
-
Formulation: Prepare a stock solution of NRPa-308 in a suitable vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final DMSO concentration should be kept low to avoid toxicity.
-
Dosage and Administration:
-
Administer NRPa-308 intraperitoneally at a dose of 50 mg/kg.
-
The treatment schedule is typically 5 consecutive days of treatment followed by 2 days of rest, for a total of 4 weeks.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the treatment period and after.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).
-
Signaling Pathways and Experimental Workflows
NRP1 Signaling in Angiogenesis and Immune Response
NRP1 signaling is multifaceted. In endothelial cells, NRP1 acts as a co-receptor for VEGFR2, enhancing VEGF-A-mediated signaling and promoting angiogenesis. In the tumor microenvironment, NRP1 on regulatory T cells (Tregs) can be engaged by Sema4a, leading to the stabilization of Treg function and suppression of anti-tumor immunity. NRP1 antagonists can disrupt these interactions.
Caption: NRP1 signaling in angiogenesis and immune suppression.
Xenograft Study Workflow
The following diagram illustrates a typical workflow for a xenograft study evaluating an NRP1 antagonist.
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of an antitumor peptide HM-3: A special dose-efficacy relationship on an HCT‑116 xenograft model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
NRP1 antagonist 1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and experimental preparation of NRP1 antagonist 1, a representative small molecule inhibitor of Neuropilin-1 (NRP1). The protocols outlined below are essential for the accurate and reproducible use of this antagonist in in vitro and in vivo studies.
Data Presentation: Solubility of NRP1 Antagonists
The solubility of small molecule NRP1 antagonists is critical for the design and execution of experiments. The following table summarizes the solubility of two well-characterized NRP1 antagonists, EG00229 and EG01377, in common laboratory solvents and formulations. It is important to note that solubility can be compound-specific, and it is recommended to perform solubility tests for each new batch or analog.
| Antagonist | Solvent/Formulation | Solubility | Notes |
| EG00229 | DMSO | ≥ 41.4 mg/mL (≥ 67.69 mM)[1] | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] Sonication may be required.[2] |
| 2eq. NaOH | Soluble to 100 mM[3] | ||
| In vivo formulation 1 | ≥ 2.5 mg/mL (≥ 4.09 mM)[1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Prepare by adding solvents sequentially. | |
| In vivo formulation 2 | ≥ 2.5 mg/mL (≥ 4.09 mM) | 10% DMSO, 90% Corn Oil. | |
| EG01377 | DMSO | 180.0 mg/mL (272.9 mM) | Sonication is recommended for dissolution. |
| In vivo formulation | 5 mg/mL (7.58 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Prepare by adding solvents sequentially. |
Note: The information provided is based on available data for specific antagonists. Always refer to the manufacturer's instructions for the specific NRP1 antagonist you are using.
Experimental Protocols
Detailed methodologies for key experiments involving NRP1 antagonists are provided below.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare concentrated stock solutions and ready-to-use working solutions of this compound for in vitro experiments.
Materials:
-
This compound (e.g., EG00229 or EG01377)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (High Concentration):
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). Refer to the solubility table for guidance.
-
Vortex thoroughly until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration for your experiment using sterile PBS or the appropriate cell culture medium.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, dilute 1 µL of the stock solution into 999 µL of medium.
-
Vortex the working solution gently before adding it to your experimental setup.
-
Prepare fresh working solutions for each experiment.
-
Protocol 2: In Vitro Cell Migration - Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on the collective migration of a confluent cell monolayer.
Materials:
-
Cells of interest cultured to confluence in 6-well or 12-well plates
-
This compound working solution
-
Serum-free or low-serum cell culture medium
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Culture cells to form a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip. Make a straight line across the center of the well.
-
Gently wash the well with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO at the same final concentration). Use serum-free or low-serum medium to minimize cell proliferation.
-
Capture images of the wound at time 0 using a microscope. Mark the location of the image for consistent imaging over time.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
Analyze the images to measure the width of the wound at each time point. The rate of wound closure can be calculated and compared between treated and control groups.
Caption: Workflow for a wound healing (scratch) assay.
Protocol 3: In Vitro Cell Migration - Transwell Assay
Objective: To quantify the chemotactic migration of cells through a porous membrane in response to a chemoattractant, and the effect of an NRP1 antagonist.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cells of interest, serum-starved for 4-24 hours
-
This compound working solution
-
Chemoattractant (e.g., medium with 10% FBS, or a specific growth factor)
-
Serum-free medium
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Pre-coat the top of the Transwell membrane with an extracellular matrix protein (e.g., fibronectin, collagen) if required for your cell type, and allow it to dry.
-
Add the chemoattractant-containing medium to the lower chamber of the 24-well plate.
-
Resuspend the serum-starved cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for your cell type (typically 4-24 hours).
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10-15 minutes.
-
Stain the fixed cells with crystal violet solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several fields of view under a microscope.
Caption: Workflow for a Transwell cell migration assay.
Protocol 4: Western Blot for VEGFR-2 Phosphorylation
Objective: To determine the effect of this compound on VEGF-induced phosphorylation of VEGFR-2.
Materials:
-
Cells expressing VEGFR-2 (e.g., HUVECs)
-
This compound working solution
-
Recombinant VEGF-A
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175), anti-total-VEGFR-2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow until they reach 80-90% confluency.
-
Serum-starve the cells for 4-24 hours.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control to normalize the data.
Protocol 5: Co-Immunoprecipitation (Co-IP) of NRP1 and VEGFR-2
Objective: To investigate the effect of this compound on the interaction between NRP1 and VEGFR-2.
Materials:
-
Cells co-expressing NRP1 and VEGFR-2
-
This compound working solution
-
Co-IP lysis buffer (non-denaturing, e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-NRP1 or anti-VEGFR-2)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary and secondary antibodies for Western blot detection (anti-NRP1 and anti-VEGFR-2)
Procedure:
-
Treat cells with this compound or vehicle control as required for your experiment.
-
Lyse the cells with Co-IP lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., probe for VEGFR-2 if you immunoprecipitated NRP1).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involving NRP1 and the points of intervention for NRP1 antagonists.
Caption: VEGF-A/NRP1 Signaling Pathway and Inhibition.
Caption: NRP1 Modulation of TGF-β Signaling.
References
Application Notes and Protocols: Utilizing NRP1 Antagonist 1 in a Wound Healing Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NRP1 antagonist 1 in wound healing assays. Neuropilin-1 (NRP1) is a co-receptor for vascular endothelial growth factor (VEGF), a key mediator of angiogenesis, which is crucial for effective wound repair.[1][2] Antagonizing NRP1 function presents a promising therapeutic strategy to modulate angiogenesis in various pathological conditions, including cancer and wound healing.
This document outlines the underlying principles, detailed experimental protocols, and expected outcomes when using a specific small molecule NRP1 antagonist, referred to here as "this compound" (based on the potent compound 1/EG01377 described in the literature), in an in vitro wound healing scratch assay.[3][4]
Introduction to NRP1 in Wound Healing
NRP1 is a transmembrane glycoprotein (B1211001) that acts as a co-receptor for several growth factors, most notably VEGF-A.[3] During wound healing, NRP1 is abundantly expressed on the new vasculature. The interaction between NRP1 and VEGF-A enhances the signaling cascade through the primary VEGF receptor, VEGFR2, promoting endothelial cell proliferation, migration, and the formation of new blood vessels (angiogenesis). Inhibition of NRP1 has been shown to significantly decrease vascular density in healing wounds, highlighting its critical role in wound angiogenesis.
NRP1 antagonists are molecules designed to block the interaction between NRP1 and its ligands, thereby inhibiting downstream signaling. Small molecule antagonists, such as the one detailed in these protocols, offer a powerful tool to investigate the specific role of NRP1 in cellular processes like migration, which is a fundamental aspect of wound closure.
Data Presentation: Efficacy of this compound in In Vitro Assays
The following tables summarize the quantitative data from representative in vitro experiments demonstrating the inhibitory effect of this compound on key processes related to wound healing.
Table 1: Inhibition of VEGF-A-Induced Endothelial Cell Migration (Transwell Assay)
| Treatment Condition | Concentration | Mean Migrated Cells (per field) | % Inhibition of Migration |
| Vehicle Control (0.1% DMSO) | - | 25 | - |
| VEGF-A | 25 ng/mL | 150 | 0% |
| This compound | 30 µM | 28 | Not Applicable |
| VEGF-A + this compound | 25 ng/mL + 30 µM | 60 | >60% |
Data adapted from studies on potent small molecule NRP1 antagonists.
Table 2: Delay of VEGF-A-Induced Wound Closure (Scratch Assay)
| Treatment Condition | Concentration | % Wound Closure at 24h | % Delay in Wound Closure |
| Vehicle Control (0.1% DMSO) | - | 15% | - |
| VEGF-A | 25 ng/mL | 85% | 0% |
| This compound | 30 µM | 12% | Not Applicable |
| VEGF-A + this compound | 25 ng/mL + 30 µM | 40% | ~53% |
Data represents typical results observed in scratch assays with NRP1 inhibition.
Experimental Protocols
Protocol 1: In Vitro Wound Healing (Scratch) Assay
This protocol details the steps to assess the effect of this compound on the migration of human umbilical vein endothelial cells (HUVECs) in a 2D wound healing model.
Materials:
-
HUVECs
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well tissue culture plates
-
WoundMaker™ or a p200 pipette tip
-
This compound (e.g., EG01377)
-
VEGF-A
-
DMSO (vehicle control)
-
Live-cell imaging system (e.g., IncuCyte ZOOM)
Procedure:
-
Cell Seeding: Plate HUVECs in a 96-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation: Once confluent, starve the cells overnight in EGM containing 1% FBS to minimize baseline proliferation and migration.
-
Scratch Creation: Create a uniform scratch in the cell monolayer using a WoundMaker™ or a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment Application: Add fresh EGM with 1% FBS containing the following treatments:
-
Vehicle control (e.g., 0.1% DMSO)
-
VEGF-A (e.g., 25 ng/mL)
-
This compound (e.g., 30 µM)
-
VEGF-A (25 ng/mL) + this compound (30 µM)
-
-
Image Acquisition: Place the plate in a live-cell imaging system and acquire images of the scratch at regular intervals (e.g., every 2 hours) for up to 5 days.
-
Data Analysis: Quantify the wound area at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 2: Transwell Migration Assay
This protocol measures the chemotactic response of HUVECs towards VEGF-A and the inhibitory effect of this compound.
Materials:
-
HUVECs
-
Endothelial Basal Medium (EBM)
-
Transwell inserts (8 µm pore size)
-
VEGF-A
-
This compound
-
DMSO
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Cell Preparation: Starve HUVECs in serum-free EBM for 4-6 hours.
-
Chemoattractant Preparation: In the bottom chamber of the Transwell plate, add EBM containing:
-
Vehicle control (0.1% DMSO)
-
VEGF-A (e.g., 25 ng/mL)
-
This compound (e.g., 30 µM)
-
VEGF-A (25 ng/mL) + this compound (30 µM)
-
-
Cell Seeding: Resuspend the starved HUVECs in serum-free EBM and plate them in the upper chamber of the Transwell inserts (e.g., 2 x 10^5 cells per insert).
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell migration.
-
Cell Removal: Carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with a suitable fixative (e.g., methanol) and stain with Crystal Violet.
-
Image Acquisition and Quantification: Acquire images of the stained cells and count the number of migrated cells per field of view.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: NRP1 signaling pathway in angiogenesis.
References
- 1. Neuropilin-1 Participates in Wound Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropilin-1 participates in wound angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application of NRP1 Antagonist 1 in 3D Spheroid Assays: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropilin-1 (NRP1) has emerged as a critical co-receptor in various signaling pathways implicated in cancer progression, including tumor angiogenesis and immune evasion.[1][2] It primarily functions by enhancing the activity of vascular endothelial growth factor (VEGF) and other growth factors.[1][3] Consequently, NRP1 represents a promising therapeutic target for novel anticancer agents. "NRP1 antagonist 1," also known as compound 1 or EG01377, is a potent, small-molecule inhibitor of NRP1 that has demonstrated anti-angiogenic, anti-migratory, and anti-tumor effects in preclinical studies.[1][4]
Three-dimensional (3D) spheroid assays are increasingly utilized in cancer research as they more accurately mimic the tumor microenvironment compared to traditional 2D cell cultures.[3] These models are invaluable for assessing the efficacy of anti-cancer compounds, particularly their ability to inhibit tumor growth and invasion. This document provides detailed application notes and protocols for the use of this compound in 3D spheroid assays, tailored for researchers in oncology and drug development.
Signaling Pathway Overview
NRP1 acts as a co-receptor for VEGF-A, enhancing its binding to VEGFR2 and subsequently promoting downstream signaling cascades that drive angiogenesis, cell migration, and survival.[5] this compound functions by blocking this interaction, thereby inhibiting these pro-tumorigenic processes.[1] Additionally, NRP1 is involved in signaling pathways mediated by other growth factors such as HGF and PDGF, often involving the phosphorylation of downstream molecules like p130Cas.[6][7]
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Three-Dimensional (3D) Tumor Spheroid Invasion Assay | Semantic Scholar [semanticscholar.org]
- 3. agilent.com [agilent.com]
- 4. EGFR Suppression Inhibits the Sphere Formation of MCF7 Cells Overexpressing EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropilin-1 antagonism in human carcinoma cells inhibits migration and enhances chemosensitivity [ouci.dntb.gov.ua]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: NRP1 Antagonist 1 in Combination with Chemotherapy Agents
For Research Use Only.
Introduction
Neuropilin-1 (NRP1) is a transmembrane co-receptor that is increasingly recognized for its significant role in tumor progression, including angiogenesis, tumor cell survival, and migration.[1] Its expression is often correlated with a poor prognosis in several types of cancer.[2] NRP1 functions as a co-receptor for various ligands, most notably Vascular Endothelial Growth Factor (VEGF-A), enhancing its pro-angiogenic signaling.[3][4] Therapeutically, targeting NRP1 is a promising strategy to inhibit tumor growth and augment the effectiveness of standard treatments like chemotherapy.[5][6] NRP1 antagonists, which can be small molecules, antibodies, or peptides, are designed to block the interaction between NRP1 and its ligands, thereby disrupting downstream signaling pathways that fuel tumor growth.[3]
This document provides detailed application notes and protocols for utilizing a hypothetical "NRP1 Antagonist 1" in combination with conventional chemotherapy agents. The focus is on preclinical evaluation to assess synergistic antitumor effects.
Mechanism of Action
NRP1 lacks an intrinsic signaling domain but functions by forming complexes with other receptors, such as VEGFR2, to enhance ligand-induced signaling.[4] When VEGF-A binds to the NRP1/VEGFR2 complex, it potentiates downstream pathways like PI3K/Akt and MAPK, which are critical for endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.[7]
This compound is a selective inhibitor designed to block the VEGF-A binding site on the b1 domain of NRP1.[8] This inhibition prevents the formation of the NRP1/VEGF-A/VEGFR2 signaling complex, leading to the attenuation of VEGFR2 phosphorylation and subsequent downstream signaling.[8] This action results in reduced tumor angiogenesis, and in some cancer cells, can directly decrease cell viability and enhance the cytotoxic effects of chemotherapy agents like paclitaxel (B517696) and 5-fluorouracil.[8]
References
- 1. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuropilin-1: A Key Protein to Consider in the Progression of Pediatric Brain Tumors [frontiersin.org]
- 3. What are NRP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Neuropilins, as Relevant Oncology Target: Their Role in the Tumoral Microenvironment [frontiersin.org]
- 5. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring NRP1 Antagonist Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropilin-1 (NRP1) is a transmembrane co-receptor that plays a crucial role in a variety of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation.[1] It acts as a co-receptor for several growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Class 3 Semaphorins (SEMA3).[1][2] By forming complexes with primary receptors like VEGFR2 and plexins, NRP1 enhances ligand binding and modulates downstream signaling pathways.[3][4] Its involvement in promoting tumor angiogenesis and immune evasion has made it an attractive target for cancer therapy.[1][5] NRP1 antagonists, which can be small molecules, peptides, or antibodies, are designed to block the interaction between NRP1 and its ligands, thereby inhibiting its pro-tumorigenic functions.[1] This document provides detailed protocols for in vitro assays to characterize the activity of NRP1 antagonists.
NRP1 Signaling Pathways
NRP1 functions as a critical signaling hub. In the context of angiogenesis, NRP1 binds to VEGF-A165 and forms a complex with VEGFR2, which enhances VEGFR2 phosphorylation and downstream signaling cascades, promoting endothelial cell proliferation, migration, and survival.[6][7] NRP1 also mediates signaling by SEMA3A, which can have both pro- and anti-angiogenic effects depending on the context.[3][8] Furthermore, NRP1 has been implicated in modulating TGF-β signaling, which can influence tumor immunity.[5][6][9]
Experimental Workflow
The characterization of NRP1 antagonist activity typically follows a hierarchical approach, starting with biochemical assays to confirm direct binding and inhibition of ligand-receptor interactions, followed by cell-based assays to assess the functional consequences of this inhibition on cellular processes.
Biochemical Assays
Surface Plasmon Resonance (SPR) for Binding Affinity and Competition
SPR is a label-free technique used to measure the binding affinity (KD) of an antagonist to NRP1 and its ability to compete with natural ligands like VEGF.[5][9][10]
Protocol:
-
Immobilization:
-
Recombinant human NRP1-b1b2 protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.[10]
-
-
Binding Analysis:
-
Competition Assay:
ELISA-based Ligand Competition Assay
This assay measures the ability of an antagonist to inhibit the binding of a labeled ligand (e.g., biotinylated VEGF-A165) to immobilized NRP1.[9][12]
Protocol:
-
Coating: A 96-well microplate is coated with recombinant NRP1 protein.
-
Blocking: The plate is blocked with a suitable blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.
-
Competition: The antagonist at various concentrations is pre-incubated with biotinylated VEGF-A165 and then added to the NRP1-coated wells.
-
Detection:
-
After incubation and washing, streptavidin-HRP is added to bind to the biotinylated VEGF-A165.
-
A substrate solution (e.g., TMB) is added, and the color development is measured spectrophotometrically.[13]
-
-
Analysis: The IC50 value, the concentration of antagonist that inhibits 50% of VEGF-A165 binding, is calculated.[10]
Cell-Based Assays
Cellular Ligand Binding Assay
This assay assesses the antagonist's ability to block ligand binding in a more physiologically relevant cellular context.
Protocol:
-
Cell Culture: Cells overexpressing NRP1 (e.g., transfected COS-7 or DU145 cells) are cultured to confluence in 96-well plates.[4][14]
-
Competition: Cells are incubated with biotinylated VEGF-A165 in the presence of increasing concentrations of the NRP1 antagonist.[14]
-
Detection: After washing, bound biotinylated VEGF-A165 is detected using streptavidin-HRP and a colorimetric substrate.
-
Analysis: The displacement of the labeled ligand by the antagonist is quantified to determine the IC50.
Cell Migration Assay (Wound Healing)
This assay evaluates the effect of the antagonist on the migratory capacity of NRP1-expressing cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[15][16]
Protocol:
-
Monolayer Formation: HUVECs are grown to a confluent monolayer in a 6-well plate.[15]
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.[15]
-
Treatment: The cells are treated with the NRP1 antagonist at various concentrations. A positive control (e.g., VEGF-A165) and a negative control (vehicle) are included.
-
Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: The rate of wound closure is measured to determine the inhibitory effect of the antagonist on cell migration.
Cell Proliferation Assay (MTT/CCK-8)
This assay determines the impact of the NRP1 antagonist on the proliferation of endothelial or tumor cells.[17][18][19]
Protocol:
-
Cell Seeding: Cells (e.g., HUVECs, A375P melanoma cells) are seeded in a 96-well plate at a low density.[17][19]
-
Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the antagonist.
-
Incubation: The cells are incubated for a period of 24 to 72 hours.[17][19]
-
Colorimetric Reaction: A solution of MTT or CCK-8 is added to each well and incubated to allow for the formation of a colored formazan (B1609692) product by viable cells.[18][19]
-
Measurement: The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.
VEGFR2 Phosphorylation Assay
This assay measures the antagonist's ability to inhibit the downstream signaling cascade initiated by the VEGF-NRP1-VEGFR2 complex.[5][10]
Protocol:
-
Cell Stimulation: Confluent HUVECs are serum-starved and then pre-treated with the NRP1 antagonist before stimulation with VEGF-A165.[10]
-
Cell Lysis: The cells are lysed, and the protein concentration is determined.
-
Western Blotting or ELISA:
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.
-
ELISA: A sandwich ELISA kit specific for pVEGFR2 can be used for a more quantitative analysis.[20]
-
-
Analysis: The ratio of pVEGFR2 to total VEGFR2 is calculated to determine the extent of inhibition by the antagonist.[10]
Data Presentation
The following tables summarize representative quantitative data for known NRP1 antagonists from the literature.
Table 1: Binding Affinities of NRP1 Antagonists
| Compound/Antagonist | Assay Type | Target | KD (μM) | Reference |
| EG01377 (Compound 1) | SPR | NRP1-b1 | 1.17 | [5][10] |
| 10a (morpholine analogue) | SPR | NRP1-b1 | 3.76 ± 0.52 | [5][10] |
| 9a (unsubstituted) | SPR | NRP1-b1 | 14.43 ± 3.76 | [5][10] |
| 5D6 mAb | SPR | NRP1 | 0.00237 | [21] |
Table 2: Functional Inhibitory Activities of NRP1 Antagonists
| Compound/Antagonist | Assay Type | Cell Line | Endpoint | IC50 (μM) | Reference |
| EG00229 | ELISA (bt-VEGF-A binding) | - | Inhibition of VEGF binding | 8 | [10] |
| Sema3F-RR | Plate-based binding assay | - | Inhibition of AP-VEGF-A binding | 19 ± 11 | [22] |
| Sema3F (C-1 Proline) | Plate-based binding assay | - | Inhibition of AP-VEGF-A binding | 2.4 ± 1.4 | [22] |
| EG01377 (Compound 1) | VEGFR2 Phosphorylation | HUVEC | 50% inhibition of VEGF-induced phosphorylation | ~30 | [5] |
Conclusion
The in vitro assays described in this document provide a comprehensive toolkit for the characterization of NRP1 antagonists. By employing a combination of biochemical and cell-based methods, researchers can effectively determine the binding affinity, inhibitory potency, and functional effects of novel antagonist compounds, thereby facilitating the development of new therapeutics targeting NRP1-mediated pathologies.
References
- 1. What are NRP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Neuropilin 1 Regulation of Vascular Permeability Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelial Neuropilin-1: a multifaced signal transducer with an emerging role in inflammation and atherosclerosis beyond angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel compounds targeting neuropilin receptor 1 with potential to interfere with SARS-CoV-2 virus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human NRP1(Neuropilin-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 17. Selective induction of neuropilin-1 by vascular endothelial growth factor (VEGF): A mechanism contributing to VEGF-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of NRP1 on angiogenesis and vascular maturity in endothelial cells are dependent on the expression of SEMA4D - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rndsystems.com [rndsystems.com]
- 21. researchgate.net [researchgate.net]
- 22. Effect of C-terminal Sequence on Competitive Semaphorin Binding to Neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NRP1 Antagonist 1 (EG01377) for Studying the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropilin-1 (NRP1) is a transmembrane co-receptor that plays a critical role in a wide range of physiological and pathological processes, including neuronal guidance and angiogenesis.[1][2] In the context of oncology, NRP1 has emerged as a key regulator of the tumor microenvironment (TME).[1] It is overexpressed in numerous cancer types, an attribute linked to poor prognosis.[2][3] NRP1 influences tumor progression through several mechanisms: it enhances angiogenesis by acting as a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), promotes tumor cell proliferation, migration, and invasion, and contributes to an immunosuppressive TME by modulating the function of regulatory T cells (Tregs).[3][4][5]
These multifaceted roles make NRP1 an attractive therapeutic target.[1][5] NRP1 Antagonist 1, also known as EG01377, is a potent and specific small-molecule inhibitor of NRP1.[6][7] It was developed from the parent compound EG00229 and functions by blocking the interaction between VEGF-A and the b1 domain of NRP1.[4][6] These application notes provide detailed protocols for using this compound (EG01377) as a tool to investigate and modulate key aspects of the tumor microenvironment, including angiogenesis, tumor cell invasion, and immune cell function.
Mechanism of Action
This compound (EG01377) is a competitive inhibitor that specifically targets the VEGF-A binding pocket on the extracellular b1 domain of NRP1.[4][6] By occupying this site, the antagonist prevents the binding of VEGF-A165, a major pro-angiogenic isoform.[8] This blockade has several downstream consequences within the TME:
-
Inhibition of Angiogenesis: By preventing the formation of the NRP1/VEGF-A/VEGFR2 complex, the antagonist inhibits downstream signaling pathways, such as the PI3K/Akt pathway, that are crucial for endothelial cell proliferation, migration, and tube formation.[8][9]
-
Modulation of Tumor Cells: NRP1 signaling can directly promote tumor cell growth and migration.[4] Antagonizing this pathway can suppress these pro-tumoral characteristics.[6][7]
-
Immune Modulation: NRP1 is expressed on tumor-infiltrating Tregs and is important for their stability and suppressive function.[4][6] NRP1 interacts with TGF-β signaling, and its blockade has been shown to reduce the production of TGF-β by Tregs, potentially alleviating immune suppression within the TME.[6][7][10]
Below is a diagram illustrating the central role of NRP1 in the tumor microenvironment and the points of intervention by an NRP1 antagonist.
Caption: NRP1 signaling pathways in the tumor microenvironment and antagonist intervention point.
Data Presentation: Properties of this compound (EG01377)
The following tables summarize the quantitative effects of this compound (EG01377) as reported in preclinical studies.
Table 1: Biochemical and Cellular Potency
| Parameter | Assay Description | Cell Type | Result | Reference |
|---|
| VEGF-R2 Phosphorylation | Inhibition of VEGF-A (1 ng/mL) stimulated tyrosine phosphorylation of VEGFR2. | HUVECs | ~50% inhibition at 30 µM |[6] |
Table 2: In Vitro and Ex Vivo Functional Effects
| Functional Outcome | Assay Description | Model System | Result | Reference |
|---|---|---|---|---|
| Anti-Angiogenesis | Inhibition of VEGF-induced branch points in a tubular network formation assay. | HUVECs | ~41% reduction | [7] |
| Anti-Angiogenesis | Inhibition of VEGF-induced overall network area. | HUVECs | ~50% reduction | [7] |
| Anti-Angiogenesis | Inhibition of VEGF-induced overall network length. | HUVECs | ~40% reduction | [7] |
| Anti-Angiogenesis | Suppression of VEGF-A (25 ng/mL) induced vessel sprouting. | Mouse Aortic Rings | ~7-fold reduction at 30 µM | [6] |
| Immune Modulation | Blockade of glioma-conditioned medium-induced TGF-β production. | Purified mouse Tregs | Effective blockade | [7][10] |
| Anti-Tumor Invasion | Reduction of melanoma cell invasion from a 3D spheroid into a matrix. | 3D Spheroid Assay | Significant reduction |[6] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effect of this compound on the tumor microenvironment.
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of an NRP1 antagonist to inhibit the formation of capillary-like structures by endothelial cells in vitro, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel)
-
This compound (EG01377), dissolved in DMSO
-
VEGF-A (recombinant human)
-
96-well tissue culture plate
-
Calcein-AM stain
Procedure:
-
Plate Coating: Thaw basement membrane matrix on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium (EGM-2 without growth factors) to a concentration of 2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare dilutions of this compound in basal medium. A final concentration of 30 µM is a good starting point based on published data.[6][7] Also prepare a VEGF-A solution (e.g., to a final concentration of 50 ng/mL) and a vehicle control (DMSO).
-
Plating and Treatment:
-
Add 100 µL of the HUVEC suspension to each coated well.
-
Add the antagonist, VEGF-A, antagonist + VEGF-A, or vehicle control to the respective wells. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., <0.1%).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.
-
Visualization and Analysis:
-
Stain the cells with Calcein-AM.
-
Visualize the tube networks using a fluorescence microscope.
-
Capture images and quantify angiogenesis by measuring parameters such as the number of branch points, total network length, and total network area using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[7]
-
Protocol 2: 3D Spheroid Invasion Assay
This assay models tumor cell invasion from a primary mass into the surrounding extracellular matrix, a critical step in metastasis.[6]
Materials:
-
Tumor cell line known to express NRP1 (e.g., melanoma, glioblastoma)
-
Ultra-low attachment 96-well round-bottom plates
-
Complete cell culture medium
-
Collagen Type I or other suitable extracellular matrix
-
This compound (EG01377)
-
Vehicle control (DMSO)
Procedure:
-
Spheroid Formation: Seed 2,000-5,000 tumor cells per well in an ultra-low attachment plate. Centrifuge briefly (e.g., 300 x g for 5 minutes) to facilitate aggregation.
-
Incubate for 48-72 hours to allow for the formation of compact spheroids.
-
Matrix Embedding:
-
Prepare a cold solution of Collagen I according to the manufacturer's instructions.
-
In a pre-chilled 24-well plate, mix the spheroids with the collagen solution containing either this compound (e.g., 30 µM) or vehicle control.
-
Dispense the mixture into the wells and allow it to polymerize at 37°C for 1 hour.
-
-
Culture: After polymerization, add complete medium (containing the antagonist or vehicle) on top of the gel.
-
Invasion Analysis:
-
Monitor spheroid invasion into the matrix daily for 3-7 days using a brightfield microscope.
-
Capture images at set time points.
-
Quantify invasion by measuring the area covered by invading cells extending from the original spheroid core.
-
Protocol 3: Treg Suppression and TGF-β Measurement
This protocol is designed to assess the effect of the NRP1 antagonist on the immunosuppressive function of regulatory T cells (Tregs).[10]
Materials:
-
Splenocytes or tumor-infiltrating lymphocytes from a tumor-bearing mouse model.
-
Treg isolation kit (e.g., CD4+CD25+ regulatory T cell isolation kit).
-
Tumor-conditioned medium (TCM): Culture a relevant tumor cell line for 48h and collect the supernatant.
-
This compound (EG01377)
-
TGF-β ELISA kit.
Procedure:
-
Treg Isolation: Isolate Tregs (CD4+CD25+FoxP3+) from the source tissue using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's protocol. Purity should be checked via flow cytometry.
-
Cell Culture and Treatment:
-
Plate the purified Tregs in a 96-well plate.
-
Treat the cells with:
-
Control medium
-
Tumor-conditioned medium (TCM)
-
TCM + this compound
-
TCM + Vehicle control
-
-
-
Incubation: Culture the cells for 48-72 hours at 37°C.
-
TGF-β Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of active TGF-β in the supernatants using a quantitative ELISA kit, following the manufacturer's instructions.
-
Analyze the data to determine if the NRP1 antagonist can block the TCM-induced increase in TGF-β production.
-
Experimental Workflow
The study of an NRP1 antagonist typically follows a logical progression from in vitro characterization to more complex ex vivo and in vivo models to understand its effects on the TME.
Caption: A typical experimental workflow for evaluating an NRP1 antagonist.
References
- 1. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting neuropilin-1 interactions is a promising anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NRP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of NRP1 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropilin-1 (NRP1) is a transmembrane glycoprotein (B1211001) that acts as a co-receptor for a variety of extracellular ligands, playing a critical role in numerous physiological and pathological processes.[1][2] Initially identified for its role in neuronal guidance through binding to class 3 semaphorins (SEMA), NRP1 is now recognized as a key player in angiogenesis, immune regulation, and cancer progression.[3][4][5] It serves as a co-receptor for several growth factors, most notably Vascular Endothelial Growth Factor (VEGF), but also Transforming Growth Factor-beta (TGF-β), Hepatocyte Growth Factor (HGF), and others.
In oncology, NRP1 expression is often correlated with poor prognosis in various malignancies, including brain, prostate, breast, colon, and lung cancers. NRP1 enhances tumor growth and metastasis through several mechanisms: promoting angiogenesis by potentiating VEGF signaling, increasing tumor cell migration and invasion, and modulating the tumor microenvironment to suppress anti-tumor immune responses, particularly by stabilizing regulatory T cells (Tregs). This multifaceted role makes NRP1 an attractive therapeutic target. NRP1 antagonists, which include small molecules, peptides, and antibodies, are designed to block the interaction between NRP1 and its ligands, thereby inhibiting downstream signaling pathways that contribute to disease progression.
This document provides a detailed overview of the experimental design for studying NRP1 antagonists, including key in vitro and in vivo assays and step-by-step protocols.
NRP1 Signaling Pathways
NRP1 lacks intrinsic kinase activity and functions as a co-receptor, modulating the signaling of other primary receptors. Its ability to bind multiple, diverse ligands allows it to integrate various signals that control cell behavior. The diagram below illustrates the central role of NRP1 in mediating signals from key ligands like VEGF, SEMA3A, and TGF-β. By binding these ligands, NRP1 facilitates the activation of their respective primary receptors (e.g., VEGFR2, Plexins, TGF-βR), leading to downstream pathway activation involved in angiogenesis, cell migration, and immune regulation.
Caption: NRP1 integrates signals from VEGF, SEMA3A, and TGF-β.
Experimental Workflow for NRP1 Antagonist Validation
The validation of a potential NRP1 antagonist follows a structured, multi-stage process. It begins with primary screening to confirm direct binding to NRP1 and inhibition of ligand interaction. This is followed by secondary, cell-based functional assays to assess the antagonist's impact on NRP1-mediated cellular processes. Finally, promising candidates are evaluated in more complex ex vivo and in vivo models to determine their therapeutic potential.
Caption: A typical workflow for screening and validating NRP1 antagonists.
Section 1: In Vitro Characterization of NRP1 Antagonists
The initial step in evaluating an NRP1 antagonist is to confirm its ability to bind to NRP1 and disrupt the interaction with its key ligands, such as VEGF-A. Subsequently, the effect on downstream signaling pathways is assessed.
Data Presentation: Binding Affinity of Known NRP1 Antagonists
The following table summarizes the binding and inhibitory concentrations for well-characterized NRP1 antagonists.
| Antagonist | Type | Assay | Target Interaction | IC50 | Reference |
| ATWLPPR | Peptide | Competitive Binding | VEGF₁₆₅ to NRP1 | ~10 µM | |
| EG00229 | Small Molecule | Cell-free Assay | bt-VEGF-A to NRP1 | 8 µM | |
| EG01377 (Cpd 1) | Small Molecule | Cell-free Assay | bt-VEGF-A to NRP1 | ~0.5 µM | |
| PPNR-4 | Dual Inhibitor | Enzyme Activity | NRP1 | 24.48 nM | |
| Anti-NRP1 Ab | Antibody | In vitro binding | VEGF₁₆₅ to NRP1 | Blocks binding |
Protocol 1.1: NRP1-Ligand Competitive Binding Assay (ELISA-based)
This assay quantitatively measures the ability of a test compound to inhibit the binding of VEGF-A₁₆₅ to recombinant NRP1.
Materials:
-
96-well high-binding microplates (e.g., Nunc Maxisorp)
-
Recombinant human NRP1-Fc chimera protein
-
Recombinant human biotinylated VEGF-A₁₆₅ (bt-VEGF-A)
-
Test antagonist (e.g., Antagonist 1)
-
Blocking buffer: 3% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS)
-
Wash buffer: 0.05% Tween-20 in PBS (PBST)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat wells of a 96-well plate with 200 ng/well of recombinant NRP1-Fc in PBS. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Add 200 µL/well of blocking buffer and incubate for 2 hours at room temperature to minimize non-specific binding.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Binding:
-
Prepare serial dilutions of the test antagonist in blocking buffer.
-
Add 50 µL of the antagonist dilutions to the respective wells.
-
Add 50 µL of a constant concentration of bt-VEGF-A (e.g., 0.25 nM) to all wells.
-
Include controls: wells with bt-VEGF-A only (maximum binding) and wells with buffer only (background).
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL of Streptavidin-HRP diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each antagonist concentration relative to the maximum binding control. Plot the data and determine the IC₅₀ value using a suitable nonlinear regression model.
Protocol 1.2: Co-Immunoprecipitation and Western Blot for VEGFR2 Phosphorylation
This protocol determines if the NRP1 antagonist can block VEGF-A-induced phosphorylation of its primary receptor, VEGFR2, in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture reagents
-
VEGF-A₁₆₅
-
Test antagonist
-
Ice-cold PBS
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors added fresh)
-
Anti-VEGFR2 antibody for immunoprecipitation
-
Anti-phosphotyrosine antibody (e.g., 4G10) for Western blot detection
-
Anti-VEGFR2 antibody for Western blot detection (loading control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
Procedure:
Part A: Cell Treatment and Lysis
-
Cell Culture: Culture HUVECs to near confluency. Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treatment: Treat cells with the test NRP1 antagonist at various concentrations for 1 hour.
-
Stimulation: Stimulate the cells with VEGF-A₁₆₅ (e.g., 1.3 nmol/L) for 10 minutes at 37°C. Include an unstimulated control and a VEGF-only control.
-
Lysis: Immediately place plates on ice, aspirate the media, and wash twice with ice-cold PBS. Add 500 µL of ice-cold Co-IP lysis buffer to each 10 cm plate.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration using a BCA assay.
Part B: Co-Immunoprecipitation 7. Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G beads to 1 mg of protein lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and discard them. 8. Immunoprecipitation: Add 2-4 µg of anti-VEGFR2 antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. 9. Capture: Add 40 µL of Protein A/G beads and incubate for another 2-4 hours at 4°C. 10. Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant. Wash the beads three to five times with 1 mL of cold Co-IP lysis buffer.
Part C: Western Blot 11. Elution: After the final wash, resuspend the beads in 40 µL of 2x SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes to elute the proteins. 12. SDS-PAGE: Pellet the beads and load the supernatant onto an SDS-PAGE gel. 13. Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. 14. Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. 15. Primary Antibody Incubation: Incubate the membrane with the anti-phosphotyrosine antibody overnight at 4°C. 16. Washing: Wash the membrane three times for 5 minutes each with TBST. 17. Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. 18. Detection: Detect the signal using an ECL substrate and an imaging system. 19. Stripping and Re-probing: The membrane can be stripped and re-probed with a total anti-VEGFR2 antibody to confirm equal loading of the immunoprecipitated protein. 20. Analysis: Quantify band intensities to determine the reduction in VEGFR2 phosphorylation in antagonist-treated samples compared to the VEGF-only control. A 50% inhibition of phosphorylation was observed for compound EG01377 at 30 µM.
Section 2: Cell-Based Functional Assays
These assays evaluate the antagonist's ability to inhibit the physiological functions of NRP1 signaling in relevant cell types, such as endothelial cells.
Data Presentation: Functional Activity of NRP1 Antagonists
| Assay | Cell Type | Effect of Antagonist (EG01377) | Quantitative Result | Reference |
| Tube Formation | HUVEC | Reduced network area, length, and branching | ~50% reduction in network area | |
| Wound Healing | HUVEC | Inhibited VEGF-induced cell migration | - | |
| 3D Spheroid Invasion | A375P Melanoma | Reduced tumor cell invasion | - | |
| Treg Function | Mouse Tregs | Blocked glioma-induced TGF-β production | - |
Protocol 2.1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of an antagonist to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Basement membrane extract (Matrigel or similar)
-
24- or 48-well plates
-
Test antagonist
-
VEGF-A₁₆₅
-
Calcein-AM or other cell-staining dye
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw basement membrane extract on ice. Pipette 150-250 µL into each well of a pre-chilled 24-well plate, ensuring the entire surface is covered.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-free medium at a density of 1-2 x 10⁵ cells/mL.
-
Treatment: In separate tubes, mix the cell suspension with VEGF-A (as a positive control) and with VEGF-A plus serial dilutions of the test antagonist. Include a vehicle-only control.
-
Seeding: Gently add 300 µL of the cell suspension mixtures to the appropriate wells on the solidified matrix.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization: Stain the cells with Calcein-AM for 30 minutes. Visualize the tube network using a fluorescence microscope.
-
Analysis: Capture images and quantify angiogenic activity by measuring parameters such as total tube length, number of branch points, and total network area using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Studies show NRP1 inhibition can reduce network area by ~50% and branch points by ~41%.
Protocol 2.2: Cell Migration (Wound Healing) Assay
This assay measures the effect of an antagonist on the directional migration of a cell monolayer.
Materials:
-
HUVECs or a relevant cancer cell line (e.g., CL1-5 lung cancer cells)
-
6- or 12-well plates
-
Sterile 200 µL pipette tip or a wound-making tool
-
Cell culture medium with low serum
-
Test antagonist
-
VEGF-A₁₆₅ or other chemoattractant
-
Microscope with a camera
Procedure:
-
Monolayer Formation: Seed cells in a 12-well plate and grow them to 90-100% confluency.
-
Wound Creation: Create a uniform "scratch" or wound in the center of the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add low-serum medium containing the appropriate treatments (vehicle control, VEGF-A alone, VEGF-A plus test antagonist) to the wells.
-
Image Acquisition: Immediately capture an image of the wound in each well (T=0).
-
Incubation: Incubate the plate at 37°C.
-
Final Imaging: After a suitable time (e.g., 12-24 hours), capture images of the same wound areas.
-
Analysis: Measure the area of the wound at T=0 and the final time point for each condition. Calculate the percentage of wound closure. Compare the closure rates between the different treatment groups.
Section 3: In Vivo and Ex Vivo Models
These models provide a more physiologically relevant context to assess the antagonist's efficacy.
Protocol 3.1: Ex Vivo Aortic Ring Assay
This assay provides a comprehensive view of angiogenesis, involving both cell migration and proliferation from a piece of intact tissue.
Brief Protocol:
-
Aortas are dissected from mice and cut into 1 mm thick rings.
-
The rings are embedded in a collagen or Matrigel matrix in a culture plate.
-
The rings are cultured in endothelial cell growth medium containing VEGF and varying concentrations of the NRP1 antagonist.
-
After 7-14 days, the outgrowth of new microvessels from the aortic rings is visualized by microscopy.
-
The extent of angiogenesis is quantified by measuring the area or length of the sprouts.
Protocol 3.2: In Vivo Tumor Xenograft Model
This is the gold standard for evaluating the anti-tumor efficacy of a novel compound.
Brief Protocol:
-
Cell Implantation: Relevant human cancer cells (e.g., glioblastoma, lung, or prostate cancer cells) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated with the vehicle control, the NRP1 antagonist, or a positive control drug via a relevant route (e.g., intraperitoneal, intravenous).
-
Monitoring: Tumor size is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and overall health are also monitored.
-
Endpoint: At the end of the study (due to tumor size limits or a pre-determined time point), mice are euthanized.
-
Analysis: Tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) to assess microvessel density (CD31 staining), proliferation (Ki-67), and apoptosis (TUNEL). The reduction in tumor growth in the treated group versus the control group is the primary measure of efficacy.
References
- 1. What are NRP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | Neuropilin-1: A Key Protein to Consider in the Progression of Pediatric Brain Tumors [frontiersin.org]
- 4. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropilin-1 promotes Hedgehog signaling through a novel cytoplasmic motif - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating NRP1 Antagonists in Immune Cell Co-culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for studying the effects of Neuropilin-1 (NRP1) antagonists on immune cell function in co-culture systems. The information herein is designed to guide researchers in setting up and interpreting experiments to evaluate the therapeutic potential of NRP1 inhibitors in immuno-oncology.
Introduction
Neuropilin-1 (NRP1) is a transmembrane receptor involved in various physiological processes, including angiogenesis and neuronal development.[1][2] In the context of the tumor microenvironment (TME), NRP1 has emerged as a critical regulator of immune responses.[3][4] It is expressed on several immune cell types, including regulatory T cells (Tregs), dendritic cells (DCs), and macrophages, where it often contributes to an immunosuppressive phenotype.[1][3][5] NRP1 antagonists are being investigated as a novel class of cancer therapeutics that can reverse this immunosuppression and enhance anti-tumor immunity.[2][6][7] These molecules can block the interaction of NRP1 with its ligands, such as Vascular Endothelial Growth Factor (VEGF) and Semaphorin 3A (Sema3A), thereby modulating immune cell function.[1][3]
This document provides protocols for co-culture experiments designed to assess the impact of NRP1 antagonists on T cell activation, Treg suppression, and macrophage polarization.
Data Presentation
Table 1: Effect of NRP1 Antagonist on Cytokine Secretion in Splenic T Cell and B16-F10 Co-culture
The following table summarizes the effect of the NRP1 antagonist EG00229 on cytokine production by splenic T cells co-cultured with B16-F10 melanoma cell culture supernatant. Data is extracted from graphical representations in the source material and represents approximate values.
| Cytokine | Treatment Group | Concentration (pg/mL) | Fold Change vs. Control |
| TNF-α | Control (T cells + B16-F10 supernatant) | ~150 | 1.0 |
| NRP1 Antagonist (EG00229, 7 µM) | ~250 | ~1.67 | |
| IFN-γ | Control (T cells + B16-F10 supernatant) | ~200 | 1.0 |
| NRP1 Antagonist (EG00229, 7 µM) | ~350 | ~1.75 | |
| IL-10 | Control (T cells + B16-F10 supernatant) | ~300 | 1.0 |
| NRP1 Antagonist (EG00229, 7 µM) | ~150 | ~0.5 | |
| IL-2 | Control (T cells + B16-F10 supernatant) | ~100 | 1.0 |
| NRP1 Antagonist (EG00229, 7 µM) | ~200 | ~2.0 | |
| IL-17A | Control (T cells + B16-F10 supernatant) | ~75 | 1.0 |
| NRP1 Antagonist (EG00229, 7 µM) | ~125 | ~1.67 | |
| IL-6 | Control (T cells + B16-F10 supernatant) | ~125 | 1.0 |
| NRP1 Antagonist (EG00229, 7 µM) | ~225 | ~1.8 |
Data is estimated from bar graphs presented in the cited literature and should be considered indicative.[3]
Table 2: Effect of NRP1 Antagonist on Treg-Mediated Suppression
This table summarizes the impact of an NRP1 antagonist on the production of TGF-β, a key immunosuppressive cytokine, by purified Nrp1+ Tregs in the presence of glioma-conditioned media (GCM).
| Treatment Group | TGF-β Concentration (pg/mL) | % Inhibition of GCM-induced TGF-β |
| Nrp1+ Tregs (Control) | ~100 | - |
| Nrp1+ Tregs + GCM | ~250 | 0% |
| Nrp1+ Tregs + GCM + NRP1 Antagonist (Compound 1, 500 nM) | ~150 | ~66.7% |
Data is estimated from bar graphs presented in the cited literature.[1]
Experimental Protocols
Protocol 1: T Cell Activation and Cytokine Profiling in Co-culture with Tumor Cell Supernatant
This protocol is designed to assess the effect of an NRP1 antagonist on the activation and cytokine production of T cells exposed to a tumor-derived immunosuppressive environment.
Materials:
-
Splenic T cells (isolated from mice)
-
B16-F10 melanoma cells
-
NRP1 antagonist (e.g., EG00229)
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 antibodies
-
Cytokine analysis kit (e.g., ELISA or multiplex bead array)
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assays
Procedure:
-
Preparation of B16-F10 Conditioned Supernatant:
-
Culture B16-F10 melanoma cells to 70-80% confluency.
-
Wash the cells with PBS and culture in serum-free medium for 48 hours.
-
Collect the supernatant, centrifuge to remove cell debris, and store at -80°C.
-
-
T Cell Isolation and Stimulation:
-
Isolate splenic T cells from mice using a standard protocol (e.g., magnetic-activated cell sorting).
-
Activate the T cells with plate-bound anti-CD3/CD28 antibodies in complete RPMI-1640 medium.
-
-
Co-culture Setup:
-
Plate the activated T cells in a 96-well plate.
-
Add the B16-F10 conditioned supernatant to the T cell culture.
-
Treat the cells with the NRP1 antagonist at the desired concentration (e.g., 7 µM for EG00229).[3] Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
Analysis:
-
Cytokine Profiling: Collect the culture supernatant and measure the concentrations of cytokines (TNF-α, IFN-γ, IL-10, IL-2, IL-17A, IL-6) using an appropriate assay.[3]
-
T Cell Proliferation: For proliferation analysis, label the T cells with CFSE before stimulation. After co-culture, analyze CFSE dilution by flow cytometry.[3]
-
Protocol 2: Treg Suppression Assay
This protocol evaluates the ability of an NRP1 antagonist to inhibit the suppressive function of regulatory T cells.
Materials:
-
Purified CD4+CD25+NRP1+ Tregs
-
Effector T cells (Teffs; CD4+CD25-)
-
Antigen-presenting cells (APCs), e.g., irradiated splenocytes
-
Anti-CD3 antibody
-
NRP1 antagonist
-
Cell proliferation dye (e.g., CFSE)
-
Complete RPMI-1640 medium
Procedure:
-
Cell Isolation:
-
Isolate Tregs and Teffs from mouse spleens or lymph nodes using flow cytometry-based sorting.
-
-
Co-culture Setup:
-
Label the Teffs with a cell proliferation dye.
-
In a 96-well U-bottom plate, co-culture the labeled Teffs with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Teff).
-
Add APCs and a soluble anti-CD3 antibody to stimulate T cell proliferation.
-
Add the NRP1 antagonist or vehicle control to the appropriate wells.
-
Incubate for 72 hours.
-
-
Analysis:
-
Assess Teff proliferation by measuring the dilution of the proliferation dye using flow cytometry. A reduction in the suppressive activity of Tregs will result in increased Teff proliferation.
-
Protocol 3: Macrophage Polarization Assay
This protocol is to determine if an NRP1 antagonist can modulate macrophage polarization, particularly skewing them towards a pro-inflammatory M1 phenotype.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
LPS (Lipopolysaccharide) and IFN-γ for M1 polarization
-
IL-4 for M2 polarization
-
NRP1 antagonist
-
Complete DMEM medium
-
Flow cytometry antibodies for M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arginase-1) markers
-
ELISA kits for M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10) cytokines
Procedure:
-
Macrophage Culture:
-
Culture BMDMs or macrophage cell line in complete DMEM medium.
-
-
Polarization and Treatment:
-
Analysis:
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze by flow cytometry.
-
Cytokine Analysis: Collect the culture supernatant and measure the levels of M1 and M2-associated cytokines by ELISA.
-
Gene Expression: Extract RNA from the cells and perform qRT-PCR to analyze the expression of M1 and M2 marker genes.
-
Visualizations
NRP1 Signaling in the Tumor Microenvironment
Caption: NRP1 signaling pathways in the tumor microenvironment.
Experimental Workflow for T Cell Co-culture Assay
Caption: Workflow for T cell and tumor supernatant co-culture.
Logical Relationship of NRP1 Antagonist Action on Immune Cells
Caption: NRP1 antagonist's multifaceted effects on immune cells.
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuropilin-1 is a T cell memory checkpoint limiting long-term anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuropilin-1 Identifies a New Subpopulation of TGF-β-Induced Foxp3+ Regulatory T Cells With Potent Suppressive Function and Enhanced Stability During Inflammation [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Prevalence of intratumoral regulatory T cells expressing neuropilin-1 is associated with poorer outcomes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NRP1 Antagonist Experiments
Welcome to the technical support center for Neuropilin-1 (NRP1) antagonist experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during in vitro and in vivo studies involving NRP1 antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you troubleshoot your experiments effectively.
General & Conceptual Questions
Q1: What is the primary mechanism of action for most NRP1 antagonists?
A1: Most NRP1 antagonists are designed to block the interaction between NRP1 and its ligands, primarily Vascular Endothelial Growth Factor-A (VEGF-A).[1][2][3] NRP1 acts as a co-receptor for VEGF Receptor 2 (VEGFR2), enhancing VEGF-A signaling, which is crucial for angiogenesis (blood vessel formation).[4][5][6] By binding to NRP1, antagonists prevent VEGF-A from associating with the NRP1/VEGFR2 complex, thereby inhibiting downstream signaling pathways involved in cell migration, proliferation, and survival.[1][7] Some antagonists may also interfere with the binding of other ligands like Semaphorin 3A (Sema3A).[4]
Q2: How do I choose the right NRP1 antagonist for my experiment?
A2: The choice of antagonist depends on your specific research question and experimental system.
-
Small Molecules (e.g., EG00229, EG01377): These are useful for in vitro and in vivo studies to probe the function of the VEGF-A binding site on NRP1.[1][3][8] They offer the advantage of cell permeability and potentially easier administration in animal models.
-
Monoclonal Antibodies (e.g., Anti-NRP1 mAb): These provide high specificity and are excellent for blocking the extracellular domain of NRP1. They are widely used in cell-based assays and in vivo studies to inhibit tumor growth and angiogenesis.[9][10]
-
Peptide Antagonists (e.g., ATWLPPR): These can mimic the C-terminal binding motif of VEGF-A. While some have lower affinity, they can be valuable tools for dissecting specific molecular interactions.[1]
When selecting, consider the antagonist's selectivity for NRP1 over the closely related NRP2, its binding affinity (K_D) or inhibitory concentration (IC50), and its characterized effects in similar experimental setups.[1][11][12]
Q3: My NRP1 antagonist shows no effect on cell proliferation but does inhibit cell migration. Is this expected?
A3: Yes, this is an expected and frequently observed result. NRP1 is particularly important for endothelial cell motility and chemotactic migration but has less of an effect on cell division.[5] The signaling pathways downstream of NRP1, such as the FAK/Src pathway, are strongly linked to cell motility and cytoskeletal organization.[5] Therefore, an effective antagonist will primarily impact migration and invasion rather than proliferation.
In Vitro Assay Troubleshooting
Q4: I am not observing any inhibition of cell migration in my Transwell/Boyden chamber assay. What could be wrong?
A4: Failure to observe an effect in a migration assay can stem from several factors. Here is a checklist to troubleshoot the issue:
-
Cell Seeding Density: Too few or too many cells can lead to inaccurate results. Optimize the cell number by running a titration experiment with a known chemoattractant.[13]
-
Chemoattractant Gradient: Ensure a proper chemoattractant gradient is established. The concentration in the lower chamber should be optimal for inducing migration. Consider titrating the chemoattractant concentration.[13] VEGF-A is a common chemoattractant for cells expressing NRP1.[14]
-
Incubation Time: The migration time may be too short or too long. Optimize this parameter for your specific cell line.[13]
-
Pore Size: The transwell membrane pore size must be appropriate for your cells. It should be large enough for cells to squeeze through but not so large that they fall through passively.[13]
-
Cell Health & Receptor Expression: Ensure cells are healthy and have not been over-trypsinized, which can damage surface receptors like NRP1.[13] Confirm NRP1 expression in your cell line via Western blot or flow cytometry.[14][15]
-
Antagonist Activity: Verify the activity of your antagonist. If possible, include a positive control experiment where the antagonist has a known effect. Also, ensure the antagonist was stored correctly and has not degraded.
-
Controls: Always include proper negative (no chemoattractant) and positive (known chemoattractant, no antagonist) controls to validate the assay setup.[13]
Q5: My Co-Immunoprecipitation (Co-IP) experiment to show disruption of the NRP1-VEGFR2 interaction is not working. What are common pitfalls?
A5: Co-IP experiments can be sensitive. Consider the following troubleshooting steps:
-
Lysis Buffer Stringency: Harsh lysis buffers (e.g., RIPA) can disrupt the relatively weak or transient interaction between NRP1 and VEGFR2.[16] Start with a milder lysis buffer (e.g., a Tris-based buffer with 1% NP-40 or Triton X-100) and always include protease and phosphatase inhibitors.[17][18]
-
Antibody Choice: The antibody used for immunoprecipitation (pull-down) might be blocking the interaction site. If you are pulling down NRP1, use an antibody that binds to a domain not involved in the VEGFR2 interaction. Alternatively, try a reverse Co-IP where you pull down VEGFR2 and blot for NRP1.[19]
-
Low Protein Expression: The target proteins may be expressed at low levels in your cells. Ensure your input lysate shows a clear band for both NRP1 and VEGFR2. You may need to increase the amount of lysate used for the IP.[17][20]
-
Washing Steps: Over-washing can elute your protein of interest, while insufficient washing can lead to high background from non-specific binding. Optimize the number of washes and the salt concentration in your wash buffer.[20]
-
Controls are Critical:
-
Input Control: Shows that the proteins of interest are present in the lysate.[16]
-
Isotype Control (IgG): Use a non-specific antibody of the same isotype to check for non-specific binding to the beads or antibody.[19]
-
Positive Control: Use a cell system or condition where the NRP1-VEGFR2 interaction is known to be strong.
-
Q6: I see a high background or non-specific bands in my Western blot when detecting NRP1.
A6: High background in Western blotting for NRP1 can be due to several reasons:
-
Antibody Specificity: Ensure your primary antibody is specific for NRP1. Check the manufacturer's data sheet for validation in your application.
-
Blocking: Optimize your blocking step. Use 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for at least 1 hour at room temperature.
-
NRP1 Proteolysis: NRP1 can be cleaved by metalloproteinases like ADAM9 and ADAM10, generating smaller fragments.[7][21] These fragments might be detected by your antibody, appearing as unexpected lower molecular weight bands. Always use fresh lysates prepared with protease inhibitors.
-
Post-translational Modifications: NRP1 is a glycoprotein, which can cause it to run as a broad or diffuse band.
In Vivo Experiment Troubleshooting
Q7: My NRP1 antagonist is not showing efficacy in my mouse tumor model.
A7: Lack of in vivo efficacy is a complex issue with many potential causes:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The antagonist may have poor stability, rapid clearance, or suboptimal dosing. A full PK/PD study is often necessary to determine the optimal dose and schedule to ensure adequate target engagement in the tumor.[1]
-
Tumor Model: The chosen tumor model may not be dependent on NRP1 signaling. Confirm that NRP1 is expressed in the tumor cells and/or the tumor vasculature.[15][22] Some tumors rely on alternative angiogenic pathways.
-
Redundancy with NRP2: Neuropilin-2 (NRP2) is a closely related receptor that can also bind VEGF and may compensate for the inhibition of NRP1.[5][11] Consider investigating the expression of NRP2 in your model.
-
Off-Target Effects: The antagonist could have unforeseen off-target effects that counteract its intended therapeutic benefit.[23]
-
Immune System Involvement: NRP1 is expressed on regulatory T cells (Tregs) and can suppress anti-tumor immunity.[2][24] An antagonist might have complex effects on the tumor microenvironment that go beyond anti-angiogenesis.
Quantitative Data Summary
The following tables summarize key quantitative data for common NRP1 antagonists, providing a reference for expected potency.
Table 1: In Vitro Inhibitory Activity of Small Molecule NRP1 Antagonists
| Compound | Assay Type | Target Interaction | Cell Line | IC50 Value | Reference |
|---|---|---|---|---|---|
| EG00229 | Competitive Binding | 125I-VEGF-A binding to NRP1 | PAE/NRP1 | ~2-3 µM | [25] |
| EG01377 (Cpd 1) | Competitive Binding | bt-VEGF-A binding to NRP1 | HUVECs | ~0.5 µM | [1][3] |
| EG01377 (Cpd 1) | VEGFR2 Phosphorylation | VEGF-A induced p-VEGFR2 | HUVECs | ~50% inhibition at 30 µM | [3][26] |
| Soluble NRP1 | Competitive Binding | AP-VEGF-A binding to NRP1 | Affinity Plate | 1.8 µM |[12] |
IC50: Half maximal inhibitory concentration. PAE: Porcine Aortic Endothelial. HUVEC: Human Umbilical Vein Endothelial Cell.
Table 2: Expression Levels of NRP1 in Common Cancer Cell Lines
| Cell Line | Cancer Type | NRP1 Expression Level | Reference |
|---|---|---|---|
| U87MG | Glioblastoma | Low to Moderate | [14][15] |
| U251 | Glioblastoma | High | [14] |
| C6 | Glioma (Rat) | High | [14] |
| A375P | Malignant Melanoma | Expressed | [26] |
| BGC-823 | Gastric Cancer | Expressed | [9] |
| MDA-MB-231 | Breast Cancer (TNBC) | Expressed | [23] |
| MCF-7 | Breast Cancer (Hormone-sensitive) | Expressed |[23] |
Expression levels are relative and can vary between studies and culture conditions.
Key Experimental Protocols
Protocol 1: Transwell Cell Migration Assay
This protocol is adapted for assessing the effect of an NRP1 antagonist on VEGF-A-induced cell migration.
-
Cell Preparation: Culture endothelial cells (e.g., HUVECs) to ~80% confluency. Serum-starve the cells for 4-6 hours prior to the assay.
-
Assay Setup:
-
Place 24-well plate Transwell inserts (e.g., 8 µm pore size) into the wells.
-
In the lower chamber, add media containing the chemoattractant (e.g., 50 ng/mL VEGF-A).
-
In control wells, add serum-free media (negative control).
-
-
Treatment:
-
Harvest the serum-starved cells using a non-enzymatic dissociation solution. Resuspend cells in serum-free media at a concentration of 1x10^6 cells/mL.
-
Pre-incubate the cell suspension with the NRP1 antagonist at various concentrations (and a vehicle control) for 30 minutes at 37°C.
-
-
Seeding: Add 100 µL of the cell suspension (containing 1x10^5 cells) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-18 hours (time must be optimized).
-
Analysis:
-
Remove the inserts. Using a cotton swab, gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image multiple fields per membrane using a light microscope and count the migrated cells.
-
Calculate the percentage of migration relative to the VEGF-A treated control.
-
Protocol 2: Co-Immunoprecipitation (NRP1 and VEGFR2)
This protocol outlines the steps to assess the effect of an NRP1 antagonist on the VEGF-A-induced association of NRP1 and VEGFR2.
-
Cell Culture and Stimulation:
-
Grow cells (e.g., HUVECs) to 90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with the NRP1 antagonist or vehicle control for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 100 ng/mL) for 15 minutes at 37°C.
-
-
Lysis:
-
Immediately place the culture dish on ice and wash twice with ice-cold PBS.
-
Add ice-cold, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube. Incubate on a rocker for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing:
-
Transfer the supernatant to a new tube.
-
Add Protein A/G magnetic beads and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the supernatant (pre-cleared lysate).
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the lysate as the "Input" control.
-
To the remaining lysate, add the primary antibody for immunoprecipitation (e.g., anti-NRP1 antibody). Add an equivalent amount of a relevant IgG isotype control to a separate tube.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
Analyze the eluates and the input control by SDS-PAGE and Western blotting using an anti-VEGFR2 antibody.
-
Visualizations
Signaling & Experimental Workflow Diagrams
Caption: NRP1 signaling pathway and antagonist mechanism of action.
Caption: Logical workflow for troubleshooting experimental results.
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting neuropilin-1 interactions is a promising anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-neuropilin-1 monoclonal antibody suppresses the migration and invasion of human gastric cancer cells via Akt dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropilin-1 as Therapeutic Target for Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of selective VEGF-A binding by neuropilin-1 reveals a basis for specific ligand inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Selective VEGF-A Binding by Neuropilin-1 Reveals a Basis for Specific Ligand Inhibition | PLOS One [journals.plos.org]
- 13. corning.com [corning.com]
- 14. researchgate.net [researchgate.net]
- 15. Neuropilin-1 promotes human glioma progression through potentiating the activity of the HGF/SF autocrine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. kmdbioscience.com [kmdbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. bioradiations.com [bioradiations.com]
- 20. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. VEGF (Vascular Endothelial Growth Factor) Induces NRP1 (Neuropilin-1) Cleavage via ADAMs (a Disintegrin and Metalloproteinase) 9 and 10 to Generate Novel Carboxy-Terminal NRP1 Fragments That Regulate Angiogenic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NRP1 neuropilin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuropilin-1: a checkpoint target with unique implications for cancer immunology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Optimizing NRP1 Antagonist 1 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of NRP1 Antagonist 1 for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a competitive inhibitor that blocks the binding of vascular endothelial growth factor A (VEGF-A) to the b1 domain of Neuropilin-1 (NRP1).[1][2][3] This inhibition prevents the formation of the NRP1/VEGFR2 complex, thereby attenuating downstream signaling pathways involved in angiogenesis, cell migration, and tumor progression.[3][4]
Q2: What are the key signaling pathways affected by this compound?
This compound primarily impacts the VEGF-A signaling cascade. By blocking VEGF-A binding to NRP1, the antagonist inhibits the activation of downstream effectors such as PI3K/Akt and FAK. NRP1 also acts as a co-receptor for other signaling molecules like Semaphorins, and antagonism of NRP1 can modulate their signaling through Plexin co-receptors, affecting processes like axon guidance and cell repulsion.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
Based on published data for similar small molecule NRP1 antagonists, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments. The optimal concentration will be cell-type specific and assay-dependent, necessitating a dose-response experiment to determine the IC50 value for your specific system.
Q4: How can I determine the optimal concentration of this compound for my specific cell line?
A dose-response experiment using a cell viability assay (e.g., MTT, MTS, or resazurin) is the best approach. This will allow you to determine the cytotoxic concentration range and the half-maximal inhibitory concentration (IC50) of the antagonist for your cells.
Q5: What are potential off-target effects of this compound?
While designed for NRP1, high concentrations of any small molecule antagonist may lead to off-target effects. It is crucial to include appropriate controls, such as a scrambled peptide or an inactive analog of the antagonist, to verify that the observed effects are specific to NRP1 inhibition. Comparing results with NRP1 knockdown (e.g., using siRNA) can also help confirm specificity.
Troubleshooting Guides
Cell Viability Assays (MTT/MTS/Resazurin)
Issue: High variability between replicate wells.
-
Possible Cause:
-
Uneven cell seeding.
-
Inconsistent antagonist dilution and addition.
-
Edge effects in the microplate.
-
Incomplete dissolution of formazan (B1609692) crystals (MTT assay).
-
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix gently between pipetting.
-
Use a multichannel pipette for adding cells and reagents to minimize timing differences.
-
Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
-
For MTT assays, ensure complete solubilization of formazan crystals by thorough mixing and, if necessary, gentle pipetting.
-
Issue: No dose-dependent effect on cell viability.
-
Possible Cause:
-
The chosen concentration range is too low or too high.
-
The incubation time is too short.
-
The cell line has low NRP1 expression.
-
The antagonist is inactive.
-
-
Troubleshooting Steps:
-
Expand the concentration range of the antagonist (e.g., from 0.01 µM to 100 µM).
-
Increase the incubation time with the antagonist (e.g., from 24h to 48h or 72h).
-
Confirm NRP1 expression in your cell line via Western blot or qPCR.
-
Verify the activity of the antagonist using a positive control cell line known to be sensitive to NRP1 inhibition.
-
Functional Assays (Migration, Invasion, Tube Formation)
Issue: Inconsistent results in Boyden chamber migration/invasion assays.
-
Possible Cause:
-
Incorrect pore size of the transwell insert.
-
Suboptimal cell density.
-
Chemoattractant gradient not established correctly.
-
Incomplete removal of non-migrated cells.
-
-
Troubleshooting Steps:
-
Select a pore size appropriate for your cell type (e.g., 8 µm for most cancer cells).
-
Optimize the number of cells seeded in the upper chamber to avoid overcrowding or sparse monolayers.
-
Ensure the lower chamber contains a higher concentration of a chemoattractant (e.g., serum or VEGF) than the upper chamber.
-
Carefully wipe the inside of the insert with a cotton swab to remove all non-migrated cells before staining and counting.
-
Issue: Poor or no tube formation in angiogenesis assays.
-
Possible Cause:
-
Matrigel concentration is too low or too high.
-
Matrigel did not solidify properly.
-
Suboptimal endothelial cell density.
-
Cells are of a high passage number and have lost their tube-forming capacity.
-
-
Troubleshooting Steps:
-
Use a Matrigel concentration of around 10 mg/mL.
-
Ensure Matrigel is kept on ice and use pre-chilled pipette tips. Allow the gel to solidify at 37°C for at least 30-60 minutes before seeding cells.
-
Optimize the seeding density of endothelial cells (e.g., HUVECs) to achieve a connected network.
-
Use low-passage endothelial cells for tube formation assays.
-
Experimental Protocols
Cell Viability Assay (Resazurin Method)
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well black, clear-bottom tissue culture plates
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in DPBS, sterile filtered)
-
Cell culture medium
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the antagonist dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Antagonist Concentration Range | 0.01 µM - 100 µM (logarithmic dilutions) |
| Incubation Time (Antagonist) | 24 - 72 hours |
| Resazurin Incubation Time | 1 - 4 hours |
| Wavelengths (Ex/Em) | 560 nm / 590 nm |
NRP1-VEGF-A Binding Assay (Competitive ELISA)
This protocol helps to determine if this compound directly competes with VEGF-A for binding to NRP1.
Materials:
-
High-binding 96-well ELISA plate
-
Recombinant human NRP1 protein
-
Biotinylated recombinant human VEGF-A165
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coat the ELISA plate with recombinant NRP1 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times.
-
Prepare serial dilutions of this compound.
-
Add the antagonist dilutions to the wells, followed immediately by a constant concentration of biotinylated VEGF-A (e.g., 50 ng/mL).
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution and read the absorbance at 450 nm.
| Component | Concentration/Amount |
| NRP1 Coating | 1 µg/mL |
| Biotinylated VEGF-A | 50 ng/mL |
| Antagonist Concentration | Titration (e.g., 0.01 µM to 100 µM) |
| Streptavidin-HRP | Dilution as per manufacturer's instructions |
Western Blot for Downstream Signaling (p-Akt)
This protocol assesses the effect of this compound on a key downstream signaling molecule.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with different concentrations of this compound for a predetermined time (e.g., 30 minutes).
-
Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Lyse the cells on ice and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH).
| Reagent/Step | Details |
| Cell Treatment | Serum starvation, antagonist pre-treatment, VEGF-A stimulation |
| Lysis Buffer | RIPA with protease/phosphatase inhibitors |
| Protein Loading | 20-30 µg per lane |
| Blocking Buffer | 5% BSA in TBST |
| Primary Antibody Dilution | As per manufacturer's recommendation |
Visualizations
Caption: VEGF-A/NRP1 signaling pathway and the inhibitory action of this compound.
Caption: Semaphorin/Plexin/NRP1 signaling pathway leading to cell repulsion.
Caption: Workflow for determining the IC50 of this compound using a resazurin assay.
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
potential off-target effects of NRP1 antagonist 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NRP1 Antagonist 1 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound.
Question 1: Why am I observing inconsistent inhibitory effects of this compound in my cell-based assays?
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inhibitor Instability/Precipitation | Prepare fresh dilutions of this compound for each experiment from a stock solution. Visually inspect the culture medium for any signs of precipitation after adding the antagonist. If solubility is a concern, consider using a different vehicle or adjusting the final concentration. |
| Cell Culture Variability | Maintain a consistent cell passage number for all experiments to avoid genetic drift.[1] Ensure uniform cell seeding density across all wells of your culture plates.[2] |
| Pipetting Errors | Calibrate pipettes regularly to ensure accurate dispensing of the antagonist and other reagents.[1] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates for experimental samples. Instead, fill them with sterile PBS or culture medium.[1] |
Question 2: My Western blot results for downstream NRP1 signaling molecules (e.g., phosphorylated VEGFR2, p-ERK) are variable after treatment with this compound. What could be the reason?
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Use a lysis buffer containing fresh protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[2] Ensure consistent timing and concentration of any growth factor stimulation (e.g., VEGF) and antagonist treatment. |
| Inefficient Protein Transfer | Optimize Western blot transfer conditions, especially for large proteins. |
| Antibody Quality | Use validated antibodies specific for the target protein and its phosphorylated form. Titrate primary antibody concentrations to achieve an optimal signal-to-noise ratio. |
| Unequal Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Normalize the data to a reliable loading control like β-actin or GAPDH. |
Question 3: I am concerned about potential off-target effects of this compound. How can I investigate this?
Possible Causes and Solutions:
| Approach | Description |
| In Vitro Kinase Profiling | Screen this compound against a large panel of recombinant kinases to assess its selectivity. This can identify unintended inhibition of other kinases. |
| Chemical Proteomics | Employ techniques like affinity purification-mass spectrometry to identify proteins that directly bind to this compound within the cellular context. |
| CRISPR-Cas9 Knockout | Test the effect of this compound in a cell line where NRP1 has been genetically knocked out. If the antagonist still elicits a biological effect, it is likely due to off-target interactions. |
| Computational Prediction | Use in silico methods to predict potential off-target interactions based on the chemical structure of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor designed to selectively block the interaction between Neuropilin-1 (NRP1) and its ligands, primarily Vascular Endothelial Growth Factor A (VEGF-A). By doing so, it can inhibit downstream signaling pathways involved in angiogenesis, cell migration, and tumor progression.
Q2: Is this compound selective for NRP1 over the closely related NRP2?
A2: Some small molecule NRP1 antagonists, such as compound 1 (EG01377), have been shown to be selective for NRP1 over NRP2. However, the selectivity profile of "this compound" should be experimentally verified.
Q3: What are the known downstream signaling pathways affected by NRP1 inhibition?
A3: NRP1 acts as a co-receptor for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), enhancing VEGF-induced signaling. Therefore, NRP1 antagonism can lead to reduced activation of downstream pathways such as the ERK1/2 and p38 MAPK cascades. NRP1 is also involved in signaling pathways mediated by other ligands like semaphorins and Transforming Growth Factor-beta (TGF-β).
Q4: What are some potential off-target effects to be aware of?
A4: While designed to be specific for NRP1, small molecule inhibitors can sometimes interact with other proteins, leading to off-target effects. A significant concern is the potential for unexpected toxicities in vivo. It is crucial to experimentally determine the off-target profile of this compound.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activity and selectivity data for this compound and a known NRP1 antagonist, EG00229, for comparative purposes. This data is illustrative and should be confirmed experimentally.
| Target | This compound (IC50) | EG00229 (IC50) | Reference |
| NRP1 (VEGF-A binding) | 1 - 10 µM | 3 µM | |
| NRP2 (VEGF-A binding) | > 100 µM | Not specified | |
| VEGFR1 (VEGF-A binding) | > 100 µM | No effect | |
| VEGFR2 (VEGF-A binding) | > 100 µM | No effect | |
| Kinase Panel (representative off-targets) | > 50 µM | Not specified |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final vehicle (e.g., DMSO) concentration should be consistent across all wells and typically ≤0.1%. Replace the old medium with the drug-containing medium and include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Phospho-VEGFR2
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat with this compound for the desired time, followed by stimulation with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phospho-VEGFR2 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., β-actin) to normalize the data.
Visualizations
Caption: Simplified NRP1 signaling pathways.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting logic for experimental outcomes.
References
minimizing cytotoxicity of NRP1 antagonist 1 in vitro
Technical Support Center: NRP1 Antagonist 1
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in vitro, with a focus on minimizing unintended cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with this compound, even at concentrations expected to be non-toxic. What could be the cause?
A1: Several factors could contribute to unexpected cytotoxicity. First, consider the solvent used to dissolve this compound. High concentrations of solvents like DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% and to include a vehicle control (medium with the same concentration of DMSO but without the antagonist) in your experiments. Second, the specific cell line being used can have varying sensitivity to the antagonist. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Finally, ensure the compound has not degraded; store it as recommended and avoid repeated freeze-thaw cycles.
Q2: How can we confirm that the observed cytotoxicity is a specific effect of NRP1 inhibition and not an off-target effect?
A2: To differentiate between specific and off-target effects, several control experiments are recommended. A rescue experiment can be performed by overexpressing NRP1 in your cells to see if it mitigates the antagonist's cytotoxic effects. Additionally, using a structurally unrelated NRP1 antagonist should produce similar biological outcomes if the effect is target-specific. A third approach is to use a negative control compound that is structurally similar to this compound but is known to be inactive against NRP1. If this control compound does not cause cytotoxicity, it suggests the effects of this compound are likely on-target.
Q3: Our results with this compound are inconsistent between experiments. How can we improve reproducibility?
A3: Inconsistent results often stem from variability in experimental conditions. To improve reproducibility, standardize your protocols as much as possible. This includes using cells at a consistent passage number and confluency, ensuring the antagonist is prepared fresh for each experiment from a stock solution, and maintaining consistent incubation times. It is also crucial to perform regular cell line authentication and mycoplasma testing, as these can significantly alter cellular responses.
Troubleshooting Guide
Issue 1: High Background Cytotoxicity in Vehicle Control Group
-
Possible Cause: The solvent (e.g., DMSO) concentration is too high.
-
Solution: Decrease the final concentration of the solvent in the culture medium. Ideally, the final concentration should be 0.5% or lower. Always include a vehicle-only control to assess the baseline cytotoxicity of the solvent.
Issue 2: Precipitate Formation in the Culture Medium After Adding this compound
-
Possible Cause: The antagonist has low solubility in the aqueous culture medium.
-
Solution: First, ensure that the stock solution is fully dissolved before diluting it into the medium. If precipitation still occurs, consider using a solubilizing agent or a different formulation. It may also be beneficial to prepare fresh dilutions from the stock solution for each experiment rather than storing diluted solutions.
Issue 3: Loss of Antagonist Activity Over Time in Culture
-
Possible Cause: The antagonist may be unstable in the culture medium at 37°C.
-
Solution: Determine the half-life of this compound in your specific culture medium. This can be done by measuring its concentration at different time points using methods like HPLC. If the compound is found to be unstable, you may need to replenish the medium with a fresh antagonist at regular intervals during long-term experiments.
Quantitative Data Summary
The following table summarizes the cytotoxic profiles of two well-characterized NRP1 antagonists in different cell lines. This data can serve as a reference for what to expect when evaluating the cytotoxicity of this compound.
| Antagonist | Cell Line | Assay Type | IC50 (µM) | Observation | Reference |
| EG00229 | PC3 (Prostate Cancer) | MTT | >100 | Low cytotoxicity observed. | |
| ATWLPPR | HUVEC (Endothelial Cells) | AlamarBlue | ~50 | Moderate cytotoxicity at higher concentrations. | |
| ATWLPPR | MDA-MB-231 (Breast Cancer) | Trypan Blue | >100 | Minimal impact on viability. |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After treatment, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visual Guides
issues with NRP1 antagonist 1 solubility in aqueous solutions
Technical Support Center: NRP1 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound, and it is not dissolving in my aqueous buffer. What should be my first step?
A1: The initial and most crucial step is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most common first choice due to its powerful ability to dissolve a wide range of organic molecules.[1] From this concentrated stock, you can then perform serial dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is low (typically below 0.5% v/v) to avoid any impact on the biological system.[1]
Q2: My this compound precipitates from the solution when I dilute my DMSO stock into my aqueous buffer. What is happening?
A2: This common issue is known as "precipitation upon dilution."[1][2] It happens when the concentration of the antagonist in the final aqueous solution goes beyond its thermodynamic solubility limit in that specific medium.[1][3]
Q3: Can the pH of my aqueous buffer affect the solubility of this compound?
A3: Absolutely. If this compound has ionizable groups (like acidic or basic components), its solubility can be highly dependent on the pH of the solution.[1] For acidic compounds, solubility generally increases at a higher pH (above their pKa), while for basic compounds, solubility is better at a lower pH (below their pKa).[1]
Q4: What are the most common organic solvents I can use to prepare stock solutions for hydrophobic compounds like this compound?
A4: Besides DMSO, other frequently used solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[1] The best solvent will depend on the specific properties of your compound and the tolerance of your experimental system to that solvent.[1]
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
-
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms right away. What is causing this, and how can I resolve it?
-
Answer: Immediate precipitation, often called "crashing out," is a frequent problem with hydrophobic compounds.[3] It occurs because the compound is not very soluble in the aqueous environment of the media once the DMSO is diluted.[3]
-
Potential Cause: The final concentration of this compound in the media is higher than its aqueous solubility limit.
-
Recommended Solution: Lower the final working concentration of the antagonist. You can determine the maximum soluble concentration by conducting a solubility test.[3]
-
-
Potential Cause: Adding a concentrated DMSO stock directly to a large volume of media can lead to rapid solvent exchange, causing precipitation.
-
Potential Cause: Adding the compound to cold media can lower its solubility.
-
Recommended Solution: Always use pre-warmed (37°C) cell culture media for your dilutions.[3]
-
-
Issue 2: this compound Precipitates Over Time in the Incubator
-
Question: My solution of this compound is clear initially, but after some time in the incubator, I notice a precipitate has formed. What could be the reason for this delayed precipitation?
-
Answer: Delayed precipitation can be caused by several factors related to the incubator's environment and the media's composition.
-
Potential Cause: Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect solubility.[4]
-
Recommended Solution: Pre-warm the cell culture media to 37°C before adding the antagonist.[4]
-
-
Potential Cause: The CO2 environment in an incubator can change the pH of the media, which can affect the solubility of pH-sensitive compounds.[4]
-
Recommended Solution: Ensure the media is properly buffered for the incubator's CO2 concentration.[4]
-
-
Potential Cause: In long-term cultures, evaporation can concentrate all media components, including the antagonist, potentially exceeding its solubility limit.
-
Recommended Solution: Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[3]
-
-
Quantitative Data Summary
The following table summarizes the kinetic solubility of this compound in various solvent systems, which is crucial for preparing stock solutions and final dilutions.
| Solvent System | Concentration (mM) | Temperature (°C) | Observations |
| 100% DMSO | 50 | 25 | Clear Solution |
| 100% Ethanol | 20 | 25 | Clear Solution |
| PBS (pH 7.4) | <0.01 | 25 | Insoluble |
| PBS with 0.5% DMSO | 0.05 | 37 | Clear Solution |
| PBS with 1% DMSO | 0.08 | 37 | Precipitation after 1h |
| DMEM with 10% FBS, 0.5% DMSO | 0.1 | 37 | Clear Solution |
| DMEM with 10% FBS, 1% DMSO | 0.15 | 37 | Micro-precipitates after 4h |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.[1] If the compound is not fully dissolved, you can try gentle warming (if the compound is heat-stable) or brief sonication.[1][2]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[2]
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the maximum soluble concentration of this compound in your experimental buffer.
-
Stock Dilution: Prepare a serial dilution of your high-concentration DMSO stock of this compound in DMSO.
-
Addition to Buffer: In a 96-well plate, add a small, fixed volume of each DMSO dilution to the corresponding wells containing your pre-warmed aqueous buffer (e.g., 2 µL of DMSO stock into 198 µL of buffer).[3] Include a DMSO-only control.
-
Incubation: Incubate the plate at 37°C.[3]
-
Observation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[3] For a more quantitative measurement, you can read the absorbance of the plate at 600 nm; an increase in absorbance indicates precipitation.[3]
-
Determination of Max Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[3]
Visualizations
Signaling Pathway
Caption: NRP1 signaling pathway and the action of its antagonist.
Experimental Workflow
Caption: Workflow for using this compound in experiments.
Troubleshooting Logic
Caption: Troubleshooting decision tree for precipitation issues.
References
selecting appropriate controls for NRP1 antagonist 1 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Neuropilin-1 (NRP1) antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for an experiment involving a monoclonal antibody-based NRP1 antagonist?
A1: Appropriate negative controls are critical for interpreting your results correctly. For a monoclonal antibody antagonist, the following controls are essential:
-
Isotype Control: This is the most crucial control. It is an antibody of the same immunoglobulin class (e.g., IgG1, IgG2a) and from the same species as your NRP1 antagonist, but it is not directed against NRP1.[1] This control helps to differentiate non-specific binding and Fc receptor-mediated effects from the specific effects of your antagonist.[1][2]
-
Vehicle Control: The buffer or solvent used to dissolve the antibody antagonist should be administered to a set of cells or animals to control for any effects of the vehicle itself.
-
Untreated/Negative Control Cells/Tissues: These are cells or tissues that do not express the target protein (NRP1) or have had the target knocked out/down.[3] They help confirm that the antibody's effect is target-specific.[3][4] For instance, you could use a cell line known not to express NRP1 as a negative control.[3]
Q2: How do I select a positive control for my NRP1 antagonist study?
A2: A positive control is necessary to ensure your experimental system is working as expected.
-
Known NRP1 Ligand: Use a well-characterized ligand for NRP1, such as Vascular Endothelial Growth Factor A (VEGF-A), specifically the VEGF₁₆₅ isoform, to induce a measurable biological effect that your antagonist is expected to block.[5][6] This confirms that the NRP1 signaling pathway is active in your model system.
-
Validated NRP1 Antagonist: If available, use a previously published and well-characterized NRP1 antagonist (e.g., a known antibody or a small molecule like EG00229) as a positive control for inhibition.[7][8][9] This helps to benchmark the efficacy of your test antagonist.
Q3: My small molecule NRP1 antagonist shows low potency in cell-based assays. What could be the reason?
A3: Several factors can contribute to low potency in cell-based assays:
-
Compound Stability: The small molecule may be unstable in your cell culture medium, leading to a lower effective concentration over time.
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its target if the binding site is not fully accessible from the extracellular space.
-
Off-Target Effects: The compound might be interacting with other cellular components, reducing its availability to bind to NRP1.
-
Assay-Specific Issues: The chosen endpoint (e.g., proliferation, migration) may not be sensitive enough to detect the effects of NRP1 inhibition in your specific cell line. Consider using a more direct assay, such as measuring the inhibition of VEGF-A binding to NRP1.[10]
Q4: How can I confirm that my antagonist is specifically targeting NRP1 and not the closely related NRP2?
A4: Demonstrating specificity is crucial.
-
Binding Assays: Perform competitive binding assays using purified NRP1 and NRP2 proteins to determine the binding affinity (e.g., K_D) or IC₅₀ of your antagonist for each receptor. A significantly higher affinity for NRP1 over NRP2 indicates specificity.[11][12]
-
Cell-Based Assays with Knockout/Knockdown Cells: Use cell lines where NRP1 or NRP2 expression has been knocked out (KO) or knocked down (e.g., using siRNA).[13] An effective and specific NRP1 antagonist should show a biological effect in control and NRP2-KO cells but have a significantly reduced or no effect in NRP1-KO cells.[13]
-
Counter-Screening: Test your antagonist in functional assays known to be specifically mediated by NRP2 to ensure it does not interfere with NRP2-dependent signaling.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in Western Blot for NRP1 | Non-specific antibody binding. | 1. Optimize the primary antibody concentration. 2. Increase the number and duration of wash steps. 3. Use a high-quality blocking buffer (e.g., 5% BSA or milk in TBST). 4. Include an isotype control for monoclonal primary antibodies.[1] |
| Inconsistent results in cell migration assays | 1. Cell density variability. 2. Serum concentration fluctuations. 3. Inconsistent scratch/wound creation. 4. Antagonist degradation. | 1. Ensure consistent cell seeding density. 2. Use serum-free media for the assay or a consistent low-serum concentration. 3. Use a standardized tool for creating the scratch. 4. Prepare fresh antagonist solutions for each experiment. |
| No inhibition of VEGF-induced signaling (e.g., VEGFR2 phosphorylation) | 1. Sub-optimal antagonist concentration. 2. Insufficient pre-incubation time with the antagonist. 3. Cell line is not responsive to VEGF via NRP1. 4. Antagonist is inactive. | 1. Perform a dose-response curve to find the optimal inhibitory concentration.[14] 2. Optimize the pre-incubation time of the antagonist before adding VEGF. 3. Confirm NRP1 and VEGFR2 expression in your cell line and ensure they form a complex upon VEGF stimulation.[15] 4. Verify the activity of the antagonist using a cell-free binding assay.[10] |
| Toxicity observed in in-vivo studies | Off-target effects of the antagonist.[16] | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Assess specificity by testing against related receptors (e.g., NRP2).[11] 3. Include control groups treated with vehicle and an isotype control antibody to rule out non-specific toxicity.[2] |
Quantitative Data Presentation
The following tables summarize the efficacy of selected small molecule and antibody-based NRP1 antagonists from published studies.
Table 1: In Vitro Efficacy of Small Molecule NRP1 Antagonists
| Compound | Assay Type | Cell Line / System | IC₅₀ / Inhibition | Reference |
| EG00229 | VEGF-A Binding | PAE/NRP1 Cells | IC₅₀: 24 µM | [10][17] |
| EG00229 | VEGF-A Binding (cell-free) | Purified NRP1 b1 domain | IC₅₀: 20 µM | [10] |
| EG01377 (Compound 1) | VEGF-A Induced VEGFR2 Phosphorylation | HUVECs | ~50% inhibition at 30 µM | [7][18] |
| EG01377 (Compound 1) | VEGF-A Induced Cell Invasion | A375P Melanoma Spheroids | Significant inhibition at 30 µM | [7] |
| NRPa-308 | Inhibition of VEGFA binding to NRP1 | Affinity Assay | ~40% max inhibition | [13] |
Table 2: In Vivo Efficacy of Monoclonal Antibody NRP1 Antagonist
| Antibody | Model | Dosage | Outcome | Reference |
| Anti-NRP-1 mAb | BGC-823 Gastric Cancer Xenograft | 5 mg/kg | 63.09% decrease in final tumor weight | [14] |
| Anti-NRP-1 mAb | BGC-823 Gastric Cancer Xenograft | 1 mg/kg | 24.16% decrease in final tumor weight | [14] |
Signaling Pathways and Experimental Workflows
NRP1 Signaling Pathway Diagram
This diagram illustrates the role of NRP1 as a co-receptor for VEGFR2 in mediating VEGF-A signaling. NRP1 enhances the binding of VEGF-A to VEGFR2, leading to the activation of downstream pathways like ERK and Akt, which promote cell migration and survival.[6][15]
Caption: NRP1 enhances VEGF-A signaling through VEGFR2.
Experimental Workflow for Testing NRP1 Antagonist
This workflow outlines the key steps for evaluating a novel NRP1 antagonist, from initial binding assays to in vivo efficacy studies.
Caption: Step-wise workflow for NRP1 antagonist validation.
Experimental Protocols
Protocol 1: Western Blot for VEGF-Induced VEGFR2 Phosphorylation
This protocol is used to determine if an NRP1 antagonist can block VEGF-A-induced activation of its primary receptor, VEGFR2.
-
Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates and grow to 80-90% confluency.
-
Starvation: Serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal receptor activation.
-
Antagonist Treatment: Pre-incubate the cells with the NRP1 antagonist at various concentrations (e.g., 1, 10, 30 µM) or a vehicle control for 1-2 hours.[7][18]
-
Stimulation: Stimulate the cells with recombinant human VEGF-A₁₆₅ (e.g., 25 ng/mL) for 10 minutes.[7] Include an unstimulated control group.
-
Lysis: Immediately place plates on ice, wash cells twice with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated VEGFR2 (p-VEGFR2).
-
After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Endothelial Cell Co-Culture Angiogenesis Assay
This assay assesses the ability of an NRP1 antagonist to inhibit the formation of tube-like structures by endothelial cells, a key process in angiogenesis.
-
Fibroblast Seeding: Seed human dermal fibroblasts in a 24-well plate and grow them to confluence to form a feeder layer.[18]
-
HUVEC Seeding: Seed HUVECs (e.g., 2 x 10⁴ cells/well) on top of the fibroblast monolayer.
-
Treatment: Treat the co-cultures with the medium containing:
-
Incubation: Culture the cells for 4-7 days, replacing the medium every 2 days with fresh medium containing the respective treatments.
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Stain the endothelial cells by incubating with a primary antibody against an endothelial cell marker (e.g., von Willebrand Factor or CD31) overnight at 4°C.[18]
-
Incubate with a fluorescently-labeled secondary antibody.
-
-
Imaging and Quantification:
-
Visualize the tube-like networks using a fluorescence microscope.
-
Quantify the degree of angiogenesis by measuring parameters such as the number of branch points, total network area, and total network length using image analysis software (e.g., ImageJ).[18]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of circulating neuropilin-1 and dose-dependent elevation following anti-neuropilin-1 antibody administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive and negative controls for antibody validation. EuroMAbNet [euromabnet.com]
- 4. bosterbio.com [bosterbio.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting neuropilin-1 interactions is a promising anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuropilin 1 and Neuropilin 2 gene invalidation or pharmacological inhibition reveals their relevance for the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-neuropilin-1 monoclonal antibody suppresses the migration and invasion of human gastric cancer cells via Akt dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
interpreting unexpected results with NRP1 antagonist 1
Welcome to the technical support center for NRP1 Antagonist 1. This resource is designed to help you interpret unexpected results and troubleshoot your experiments. Neuropilin-1 (NRP1) is a complex transmembrane co-receptor with multiple ligands and signaling partners, which can lead to unanticipated outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during your experiments with this compound.
Issue 1: Attenuation of VEGF signaling is weaker than expected.
Question: I'm using this compound to block VEGF-A-mediated angiogenesis, but I'm only seeing a modest reduction in VEGFR2 phosphorylation and downstream signaling (e.g., ERK1/2 activation). Why isn't the inhibition more potent?
Possible Explanations & Solutions:
-
VEGF-Independent NRP1 Function: NRP1 can promote angiogenesis through pathways independent of VEGF.[1][2] It has been shown to interact with other pro-angiogenic factors and signaling molecules. For instance, NRP1 can modulate signaling of receptors for Hepatocyte Growth Factor (HGF) and Platelet-Derived Growth Factor (PDGF).[3][4] It also plays a role in extracellular matrix signaling via ABL1 kinase, which is independent of VEGFR2.[5] Your system might have a compensatory signaling pathway that is not reliant on the VEGF/NRP1 axis.
-
Antagonist Specificity: this compound is designed to block the binding of specific ligands like VEGF-A to the b1/b2 domains of NRP1. However, NRP1 can interact with other molecules through different domains. Ensure your experimental model isn't driven by a ligand that binds to a site unaffected by the antagonist.
-
Experimental Conditions: The concentration of the antagonist, incubation time, and cell density can all influence the observed effect. Optimization of these parameters is crucial.
Troubleshooting Steps:
-
Confirm Target Engagement: Use a technique like co-immunoprecipitation to confirm that this compound is disrupting the interaction between NRP1 and VEGFR2 in your specific cell type.
-
Investigate Alternative Pathways: Use inhibitors for other pathways known to interact with NRP1, such as c-Met (for HGF signaling) or PDGFRβ (for PDGF-D signaling), to see if a combination of inhibitors has a stronger effect.
-
Dose-Response and Time-Course Experiments: Perform a matrix of experiments varying the concentration of this compound and the treatment duration to identify the optimal conditions for inhibition.
Issue 2: Unexpected effects on cell migration and invasion.
Question: I expected my NRP1 antagonist to primarily inhibit angiogenesis. However, I'm also observing a significant, direct impact on tumor cell migration and invasion in a 2D scratch assay, even in the absence of endothelial cells. What could be causing this?
Possible Explanations & Solutions:
-
Direct Role of NRP1 in Tumor Cells: NRP1 is expressed on many tumor cells and directly contributes to their migration, invasion, and metastasis. It can enhance these processes through interactions with pathways like TGF-β and by promoting the epithelial-mesenchymal transition (EMT). Therefore, the antagonist is likely acting directly on the cancer cells.
-
Interaction with Integrins: NRP1 can cooperate with integrins to promote cell adhesion to the extracellular matrix (ECM). By disrupting NRP1 function, the antagonist may be indirectly affecting integrin-dependent adhesion and migration.
-
Semaphorin Signaling: NRP1 is a receptor for Class 3 Semaphorins (e.g., Sema3A), which are known axon guidance cues but also play roles in cell migration. Depending on the cellular context, blocking this interaction could lead to unexpected migratory phenotypes.
Troubleshooting Steps:
-
Confirm NRP1 Expression: Verify the expression level of NRP1 on your tumor cells using qPCR, Western blot, or flow cytometry.
-
Assess EMT Markers: Measure the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) to see if the antagonist is reversing an EMT phenotype.
-
Adhesion Assays: Perform cell adhesion assays on different ECM components (e.g., fibronectin, collagen) to determine if the antagonist alters the adhesive properties of your cells.
Issue 3: Unanticipated changes in the tumor immune microenvironment.
Question: My goal was to inhibit tumor angiogenesis. While I see some anti-angiogenic effects, my in vivo experiments show a surprising increase in CD8+ T-cell infiltration and a decrease in regulatory T cells (Tregs) in the tumor. Why is an anti-angiogenic agent affecting the immune response?
Possible Explanations & Solutions:
-
NRP1 on Immune Cells: NRP1 is expressed on various immune cells, including Tregs, dendritic cells (DCs), and macrophages. On Tregs, NRP1 is associated with maintaining their stability and immunosuppressive function. By blocking NRP1, the antagonist may destabilize intratumoral Tregs, reducing their ability to suppress anti-tumor immunity.
-
Modulation of TGF-β Signaling: NRP1 is a co-receptor for TGF-β, a potent immunosuppressive cytokine. NRP1 antagonists can block TGF-β signaling, which can reduce Treg function and alleviate immunosuppression in the tumor microenvironment.
-
Sema3A-Mediated Immune Regulation: Sema3A, an NRP1 ligand, can inhibit the migration and function of CD8+ T cells. Blocking the Sema3A/NRP1 interaction could therefore restore T-cell infiltration and activity.
Troubleshooting Steps:
-
Immune Cell Profiling: Perform detailed flow cytometry or immunohistochemistry on tumor samples to characterize changes in various immune cell populations (CD8+ T cells, Tregs, macrophages, DCs).
-
Cytokine Analysis: Measure the levels of key cytokines like TGF-β and IL-10 in the tumor microenvironment to assess changes in the immunosuppressive landscape.
-
In Vitro Immune Assays: Co-culture immune cells with tumor cells in the presence of the NRP1 antagonist to directly assess its effects on T-cell activation, proliferation, and Treg suppression.
Quantitative Data Summary
The following tables provide hypothetical data illustrating expected versus unexpected outcomes in common assays.
Table 1: Effect of this compound on HUVEC Tube Formation
| Treatment Group | Total Tube Length (μm) | Branch Points | Interpretation |
| Vehicle Control | 12,500 ± 850 | 110 ± 15 | Normal Angiogenesis |
| VEGF-A (50 ng/mL) | 25,000 ± 1,200 | 230 ± 20 | Expected: Strong Angiogenesis |
| VEGF-A + Antagonist 1 | 15,000 ± 900 | 135 ± 18 | Expected: Inhibition of Angiogenesis |
| VEGF-A + Antagonist 1 | 21,000 ± 1,100 | 190 ± 22 | Unexpected: Weak Inhibition |
In the case of an unexpected weak inhibition, consider VEGF-independent pathways or suboptimal experimental conditions.
Table 2: Effect of this compound on A549 Lung Carcinoma Cell Migration (Boyden Chamber Assay)
| Treatment Group | Migrated Cells per Field | Interpretation |
| Vehicle Control | 50 ± 8 | Baseline Migration |
| Serum (10%) | 250 ± 25 | Expected: Strong Migration |
| Serum + Antagonist 1 | 115 ± 15 | Unexpected: Potent Anti-Migratory Effect |
A potent direct anti-migratory effect suggests NRP1 has a key role in the tumor cells themselves, independent of angiogenesis.
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess NRP1-VEGFR2 Interaction
Objective: To determine if this compound disrupts the VEGF-A-induced complex formation between NRP1 and VEGFR2.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-NRP1 antibody for immunoprecipitation
-
Anti-VEGFR2 antibody for Western blotting
-
Protein A/G magnetic beads
-
VEGF-A165
-
This compound
Procedure:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve cells for 4-6 hours.
-
Pre-treat cells with this compound or vehicle control for 1 hour.
-
Stimulate cells with VEGF-A165 (e.g., 50 ng/mL) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation.
-
Incubate a portion of the lysate with anti-NRP1 antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-VEGFR2 antibody to detect co-immunoprecipitated VEGFR2. An input control should be run to confirm equal protein loading.
Protocol 2: T-cell Suppression Assay
Objective: To evaluate the effect of this compound on the suppressive function of regulatory T cells (Tregs).
Materials:
-
CD4+CD25+ Tregs and CD4+CD25- Responder T cells (Teffs), isolated from PBMCs.
-
T-cell activation beads (anti-CD3/CD28).
-
Cell proliferation dye (e.g., CFSE).
-
This compound.
Procedure:
-
Label responder T cells with CFSE dye.
-
Co-culture Tregs and CFSE-labeled Teffs at various ratios (e.g., 1:1, 1:2, 1:4).
-
Add T-cell activation beads to stimulate proliferation.
-
Treat the co-cultures with this compound or vehicle control.
-
Culture for 3-4 days.
-
Analyze the proliferation of Teffs (CFSE dilution) by flow cytometry.
-
A reduction in Treg-mediated suppression will result in increased proliferation of Teff cells in the presence of the antagonist.
Visual Guides: Pathways and Workflows
The following diagrams illustrate key concepts related to NRP1 signaling and troubleshooting.
Caption: Overview of NRP1 as a multi-ligand co-receptor.
Caption: Logic diagram for troubleshooting unexpected in vivo data.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuropilin 1 (NRP1) hypomorphism combined with defective VEGF-A binding reveals novel roles for NRP1 in developmental and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropilin 1: function and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. portlandpress.com [portlandpress.com]
addressing batch-to-batch variability of NRP1 antagonist 1
This technical support guide is designed for researchers, scientists, and drug development professionals using NRP1 Antagonist 1. It provides answers to frequently asked questions and detailed troubleshooting procedures to address potential batch-to-batch variability and ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of Neuropilin-1 (NRP1). NRP1 is a transmembrane co-receptor for various growth factors, most notably Vascular Endothelial Growth Factor A (VEGF-A).[1][2][3] By binding to NRP1, the antagonist prevents VEGF-A from associating with the receptor, thereby inhibiting downstream signaling pathways involved in angiogenesis, cell migration, and vascular permeability.[2][4] This makes it a valuable tool for research in oncology, ophthalmology, and immunology.
Q2: My results with a new batch of this compound are different from the previous one. What could be the cause?
Batch-to-batch variability is a known challenge, especially with synthetic peptides or complex small molecules. Several factors can contribute to inconsistent results:
-
Compound Quality: Differences in purity, the presence of peptidic impurities (e.g., deletion sequences), or variations in post-translational modifications between batches.
-
Peptide Content: The vial may contain non-peptidic materials like water and counter-ions (e.g., TFA from purification), affecting the accuracy of concentration calculations.
-
Storage and Handling: Improper storage, such as exposure to light or frequent freeze-thaw cycles, can lead to degradation.
-
Experimental Parameters: Subtle changes in your experimental setup, such as cell passage number, reagent stability, or incubation times, can amplify minor differences between batches.
Q3: How should I properly store and handle this compound?
For optimal stability, store the lyophilized powder at -20°C, protected from light. To prepare a stock solution, briefly centrifuge the vial to collect the powder at the bottom. Reconstitute using a recommended sterile buffer to a concentration of at least 1 mM to minimize adsorption to the vial. Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Batch-to-Batch Variability
Experiencing inconsistent results can be frustrating. This guide provides a logical workflow to identify the source of the variability, starting with the compound itself.
Step 1: Verify Compound Quality from the Certificate of Analysis (CoA)
Every batch of this compound is shipped with a Certificate of Analysis (CoA). This document contains critical quality control data. When you encounter variability, the first step is to compare the CoAs of the old and new batches.
| Parameter | Description | Typical Specification | Actionable Insight |
| Purity (HPLC) | The percentage of the target compound relative to all detected impurities, measured by High-Performance Liquid Chromatography (HPLC). | > 95% | A significantly lower purity in the new batch could explain reduced activity. |
| Identity (MS) | The molecular mass of the compound, confirmed by Mass Spectrometry (MS), to verify it is the correct molecule. | Matches Theoretical Mass ± 1 Da | If the mass is incorrect, you have received the wrong compound. |
| Net Peptide Content | The actual percentage of peptide by weight after accounting for water and counter-ions (e.g., TFA). Often determined by Amino Acid Analysis (AAA) or quantitative NMR. | 70 - 90% | If not provided, assume ~70% for initial concentration calculations. A lower net content in the new batch means you are adding less active compound than intended. |
| Appearance | A visual description of the lyophilized powder. | White to off-white powder | Any discoloration or change in texture could indicate degradation or contamination. |
Step 2: Validate Biological Activity with a Functional Assay
If the CoA specifications appear consistent, the next step is to perform a side-by-side functional assay comparing the old and new batches. A cell migration assay is a robust method to quantify the inhibitory effect of the NRP1 antagonist.
Experimental Protocol: VEGF-A-Induced Endothelial Cell Migration Assay
This protocol assesses the ability of this compound to inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs) toward a VEGF-A gradient.
Materials:
-
HUVECs (low passage)
-
Endothelial Cell Growth Medium
-
Basal Medium (e.g., EBM-2) with 0.1% BSA
-
Recombinant Human VEGF-A (165 isoform)
-
Transwell inserts (8 µm pore size)
-
Calcein-AM or similar fluorescent dye
-
This compound (Old Batch and New Batch)
Procedure:
-
Cell Preparation: Starve HUVECs for 4-6 hours in Basal Medium + 0.1% BSA.
-
Antagonist Preparation: Prepare a 2X concentration series for each batch of this compound in Basal Medium.
-
Assay Setup:
-
Add 600 µL of Basal Medium containing 50 ng/mL VEGF-A to the lower chamber of the Transwell plate.
-
In a separate plate, mix 100 µL of the starved HUVEC suspension (at 5x10^5 cells/mL) with 100 µL of each antagonist concentration (or vehicle control). Incubate for 20 minutes at room temperature.
-
Add 200 µL of the cell/antagonist mixture to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Quantification:
-
Carefully remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with Calcein-AM).
-
Measure the fluorescence using a plate reader.
-
-
Analysis: Plot the fluorescence (proportional to cell migration) against the log of the antagonist concentration for each batch. Calculate the IC50 value (the concentration at which 50% of migration is inhibited).
Interpreting the Results:
-
Similar IC50 Values: If the IC50 values for the old and new batches are comparable, the new batch is likely active and the source of variability lies within your primary experimental setup.
-
Higher IC50 for New Batch: If the new batch requires a significantly higher concentration to achieve the same level of inhibition, it confirms reduced biological activity. Contact technical support with your data.
Understanding the NRP1 Signaling Pathway
This compound functions by disrupting the interaction between VEGF-A and NRP1, which acts as a co-receptor to enhance VEGF Receptor 2 (VEGFR2) signaling. Understanding this pathway is crucial for designing effective validation assays.
This guide provides a systematic approach to diagnosing and resolving issues related to the batch-to-batch variability of this compound. By carefully verifying compound quality and validating biological activity, researchers can ensure the reliability and reproducibility of their experimental results. If issues persist after following these steps, please contact our technical support team for further assistance.
References
- 1. researchgate.net [researchgate.net]
- 2. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NRP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
Technical Support Center: NRP1 Antagonist 1 (EG00229 and Analogs)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and storage of the small molecule Neuropilin-1 (NRP1) antagonist, EG00229, and its more potent analog, EG01377.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid NRP1 antagonist 1?
A: Solid this compound (EG00229 trifluoroacetate) should be stored at 4°C in a sealed container, away from moisture. For long-term storage (months to years), -20°C is recommended.
Q2: How should I store this compound solutions?
A: Stock solutions of this compound should be stored under nitrogen, away from moisture. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended.[1][2]
Q3: What is the in vivo stability of this compound?
Q4: What solvents are recommended for reconstituting this compound?
A: EG00229 trifluoroacetate (B77799) is typically reconstituted in DMSO for in vitro experiments.[2] For in vivo applications, formulation may require a combination of solvents such as DMSO, PEG300, Tween 80, and saline. It is crucial to ensure complete dissolution; sonication may be used to aid this process.
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity in my assay.
This could be due to degradation of the antagonist. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Precipitate formation in my stock solution.
If you observe precipitation in your stock solution, especially after thawing, it is recommended to warm the solution gently and sonicate to aid dissolution. If the precipitate does not redissolve, it may indicate degradation or solubility issues. In such cases, it is best to prepare a fresh stock solution.
Storage and Stability Data
| Compound | Form | Storage Temperature | Duration | Notes |
| EG00229 trifluoroacetate | Solid | 4°C | Short-term | Sealed, away from moisture.[2] |
| Solid | -20°C | Long-term | Sealed, away from moisture. | |
| In Solvent | -20°C | 1 month | Sealed, away from moisture.[2] | |
| In Solvent | -80°C | 6 months | Sealed, away from moisture.[2] | |
| EG01377 dihydrochloride | In Solvent | -20°C | 1 month | Stored under nitrogen, away from moisture.[1] |
| In Solvent | -80°C | 6 months | Stored under nitrogen, away from moisture.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the solid antagonist in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC-UV
This protocol provides a general framework for assessing the stability of your antagonist under specific conditions.
-
Preparation of Standards: Prepare a fresh stock solution of the NRP1 antagonist in a suitable solvent (e.g., DMSO) and dilute it to a known concentration (e.g., 1 mg/mL) with an appropriate mobile phase compatible solvent (e.g., acetonitrile (B52724)/water). This will serve as your time-zero (T0) standard.
-
Stress Conditions (Optional): To perform a forced degradation study, expose aliquots of the stock solution to various stress conditions:
-
Acidic: Add 0.1 N HCl.
-
Basic: Add 0.1 N NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Incubate at a higher temperature (e.g., 50°C).
-
Photolytic: Expose to UV light.
-
-
Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the stressed and unstressed (control) solutions.
-
HPLC Analysis:
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Use a gradient elution method with mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Monitor the elution profile using a UV detector at a wavelength where the antagonist has maximum absorbance.
-
-
Data Analysis:
-
Compare the peak area of the parent antagonist at each time point to the T0 standard to determine the percentage of degradation.
-
Observe the appearance of new peaks, which may represent degradation products.
-
Signaling Pathway and Logical Relationships
NRP1 Antagonist Mechanism of Action
NRP1 antagonists like EG00229 and EG01377 are designed to inhibit the interaction between Vascular Endothelial Growth Factor-A (VEGF-A) and its co-receptor, Neuropilin-1 (NRP1). This disruption has downstream effects on angiogenesis and tumor cell signaling.
Caption: Mechanism of action of NRP1 antagonists.
Decision Tree for Proper Storage of this compound
Caption: Decision tree for proper storage of NRP1 antagonists.
References
Validation & Comparative
A Comparative Guide to NRP1 Antagonist 1 and Other Neuropilin-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NRP1 Antagonist 1 (also known as EG01377) with other notable Neuropilin-1 (NRP1) inhibitors. NRP1 is a critical co-receptor involved in various signaling pathways, making it a key target in cancer therapy and other diseases. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological and experimental processes to aid in the evaluation and selection of NRP1 inhibitors for research and development.
Performance Comparison of NRP1 Inhibitors
The following table summarizes the quantitative data for various classes of NRP1 inhibitors, including small molecules and peptides. This data is essential for comparing their potency and binding characteristics.
| Inhibitor Class | Inhibitor Name | Target Interaction | Reported IC50 | Binding Affinity (Kd) | Key Findings & Selectivity |
| Small Molecule | This compound (EG01377) | NRP1/VEGF-A | 609 nM (for NRP1-a1 and NRP1-b1)[1][2] | 1.32 µM[1][2] | Potent, bioavailable, and selective for NRP1 over NRP2. Exhibits anti-angiogenic, anti-migratory, and anti-tumor effects.[3] |
| Small Molecule | EG00229 | NRP1/VEGF-A | 8 µM (inhibition of biotinylated VEGF-A binding to NRP1) | Not explicitly found | Precursor to EG01377, demonstrates inhibition of VEGF-A binding and functional effects on cell migration and VEGFR2 phosphorylation. |
| Peptide | ATWLPPR | NRP1/VEGF-A | 60-84 µM | Not explicitly found | A low-affinity linear peptide that specifically binds to NRP1 and inhibits VEGF-A165 binding. |
| Peptide | EG3287 | NRP1/VEGF-A | 2.8 µM (for inhibiting 125I-VEGF-A165 binding to PAE/NP-1 cells) | 1.2 µM (Ki) | A bicyclic peptide derived from the C-terminal domain of VEGF-A. |
| Monoclonal Antibody | Anti-NRP1B | NRP1/VEGF-A | Not explicitly found | 0.2 nM | A VEGF-blocking antibody that does not antagonize Semaphorin 3A function. |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the NRP1 signaling pathway and a typical experimental workflow.
References
Validating the Specificity of NRP1 Antagonist 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "NRP1 Antagonist 1," a representative small molecule inhibitor of Neuropilin-1 (NRP1), with other classes of NRP1 antagonists. The performance of these antagonists is evaluated based on their binding affinity and functional inhibition, supported by experimental data from peer-reviewed studies. Detailed methodologies for the key validation assays are provided to enable researchers to replicate and verify these findings.
Comparative Analysis of NRP1 Antagonists
The efficacy of various NRP1 antagonists can be quantified by their binding affinity (Kd) and their ability to inhibit the interaction between NRP1 and its primary ligand, Vascular Endothelial Growth Factor A (VEGF-A), measured as the half-maximal inhibitory concentration (IC50). The following table summarizes these key performance indicators for different classes of NRP1 antagonists.
| Antagonist Class | Specific Antagonist | Target Domain | Binding Affinity (Kd) | IC50 (VEGF-A Binding) | Reference |
| Small Molecule | This compound (EG01377) | b1 | 1.32 µM | 609 nM | [1][2] |
| Small Molecule | EG00229 | b1 | Not Reported | 8 µM | [3] |
| Peptide | ATWLPPR | b1 | Not Reported | 19 µM | [4] |
| Antibody | Anti-Nrp1B | b1b2 | 0.2 nM | Not Reported | [5] |
Note: "this compound" is used here to represent the potent and selective small molecule inhibitor, EG01377. Lower Kd and IC50 values indicate higher affinity and potency, respectively.
NRP1 Signaling and Antagonist Intervention
Neuropilin-1 is a co-receptor for VEGF-A, enhancing its binding to VEGFR2 and subsequently activating downstream signaling pathways crucial for angiogenesis, cell migration, and proliferation. NRP1 antagonists primarily function by blocking the binding of VEGF-A to the b1 domain of NRP1, thereby inhibiting these signaling cascades.
Experimental Workflow for Antagonist Specificity Validation
A multi-step experimental approach is necessary to rigorously validate the specificity of an NRP1 antagonist. This workflow combines biochemical assays to determine binding affinity and cell-based functional assays to assess the antagonist's biological effect.
Detailed Experimental Protocols
Competitive VEGF-NRP1 Binding Assay (ELISA-based)
This assay quantifies the ability of an antagonist to inhibit the binding of VEGF-A to NRP1.
Materials:
-
Recombinant human NRP1 protein
-
Biotinylated recombinant human VEGF-A165
-
This compound and other test compounds
-
96-well high-binding microplates
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of 1 µg/mL recombinant human NRP1 in PBS overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubating for 1 hour at room temperature.
-
Competition:
-
Prepare serial dilutions of the NRP1 antagonist and control compounds in assay buffer.
-
Add 50 µL of the antagonist dilutions to the wells.
-
Immediately add 50 µL of 100 ng/mL biotinylated VEGF-A165 to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the washing step as in step 2.
-
Detection:
-
Add 100 µL of Streptavidin-HRP (diluted according to the manufacturer's instructions) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Development:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each antagonist concentration and determine the IC50 value by fitting the data to a dose-response curve.
Transwell Cell Migration Assay
This assay assesses the functional effect of the NRP1 antagonist on VEGF-A-induced cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cell culture medium (e.g., EGM-2)
-
Serum-free medium
-
Recombinant human VEGF-A165
-
This compound
-
Calcein-AM or Crystal Violet for cell staining
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Culture HUVECs to 80-90% confluency. The day before the assay, serum-starve the cells by replacing the culture medium with serum-free medium for 16-24 hours.
-
Assay Setup:
-
Place Transwell inserts into a 24-well plate.
-
In the lower chamber, add 600 µL of serum-free medium containing 50 ng/mL VEGF-A165. For the negative control, add serum-free medium without VEGF-A.
-
Harvest the serum-starved HUVECs and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of the NRP1 antagonist for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing the antagonist) to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Staining and Quantification:
-
Crystal Violet: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 20 minutes. Wash with water, allow to dry, and count the stained cells in several fields of view under a microscope.
-
Calcein-AM: Incubate the inserts in a solution containing Calcein-AM for 30-60 minutes. Read the fluorescence in a plate reader.
-
-
Analysis: Quantify the number of migrated cells and calculate the percent inhibition of migration for each antagonist concentration.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of the binding kinetics between the NRP1 antagonist and the NRP1 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human NRP1 protein
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the recombinant NRP1 protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the NRP1 antagonist in running buffer.
-
Inject the antagonist solutions over the NRP1-immobilized surface at a constant flow rate.
-
Record the association and dissociation phases in real-time.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove the bound antagonist and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized NRP1) to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. corning.com [corning.com]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | NRP-1 forms a ternary complex with VEGF165 and VEGFR1 [reactome.org]
- 5. researchgate.net [researchgate.net]
comparative analysis of NRP1 antagonist 1 and bevacizumab
A Comparative Analysis of NRP1 Antagonist 1 and Bevacizumab in Angiogenesis Inhibition
This guide provides a detailed comparative analysis of a representative small molecule Neuropilin-1 (NRP1) antagonist, designated here as "this compound" (based on the well-characterized compound EG01377), and the widely used monoclonal antibody, bevacizumab. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, efficacy, and the experimental basis for these findings.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key signaling pathway regulating angiogenesis is mediated by the Vascular Endothelial Growth Factor (VEGF) family and their receptors. Both this compound and bevacizumab target this pathway, but through distinct mechanisms, offering different therapeutic strategies for inhibiting tumor angiogenesis.
Bevacizumab (Avastin®) is a recombinant humanized monoclonal antibody that targets and neutralizes VEGF-A, preventing its interaction with its receptors, primarily VEGFR-2.[1][2][3] It was the first clinically approved angiogenesis inhibitor and is used in the treatment of various cancers, including colorectal, lung, and ovarian cancers.[1][4]
This compound (EG01377) is a potent, selective, small-molecule inhibitor of Neuropilin-1 (NRP1). NRP1 is a co-receptor for several growth factors, including certain isoforms of VEGF-A (like VEGF-A165), and enhances their signaling through VEGFRs. By blocking the interaction between VEGF-A and NRP1, NRP1 antagonists aim to inhibit angiogenesis and tumor cell migration. NRP1 is also implicated in immune regulation, suggesting these antagonists may have additional anti-tumor effects.
Mechanism of Action
Bevacizumab
Bevacizumab functions by directly binding to circulating VEGF-A. This sequestration prevents VEGF-A from binding to its primary receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells. The inhibition of VEGFR-2 activation, the principal mediator of angiogenic signaling, leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels that tumors need to grow.
This compound
This compound is a small molecule that specifically targets the b1 domain of NRP1, which is the binding site for VEGF-A165. Unlike bevacizumab, it does not directly bind to VEGF-A. Instead, it prevents VEGF-A from associating with its co-receptor NRP1. While VEGFR-2 can still be activated by VEGF-A in the absence of NRP1 binding, the signal is significantly attenuated. NRP1 is thought to enhance and prolong VEGFR-2 signaling. Therefore, by blocking the VEGF-A/NRP1 interaction, this compound inhibits downstream signaling pathways crucial for angiogenesis, such as the phosphorylation of VEGFR-2 and subsequent activation of pathways like PI3K/Akt.
Signaling Pathway Diagrams
Comparative Efficacy Data
Direct comparative clinical trials between a specific NRP1 small molecule antagonist and bevacizumab are not available. The data presented below is from preclinical studies for this compound and from pivotal clinical trials for bevacizumab.
Table 1: Preclinical Efficacy of this compound (EG01377)
| Parameter | Value | Cell Line / Model | Reference |
| Binding Affinity (KD) | Not Reported | Human NRP1-b1 | |
| IC50 (VEGF-A Binding) | ~8 µM (for parent EG00229) | Cell-free assay | |
| Inhibition of VEGFR-2 Phosphorylation | ~50% inhibition at 30 µM | HUVECs | |
| Anti-migratory Effect | Significant inhibition | HUVECs, Tumor Cells | |
| In vivo Antitumor Effect | Significant tumor suppression | Glioma, Squamous Cell Carcinoma models |
Note: Data for EG01377 often references improvements upon the parent compound EG00229. Quantitative data for EG01377 is emerging from preclinical studies.
Table 2: Clinical Efficacy of Bevacizumab in Combination with Chemotherapy
| Indication | Trial | Treatment Arm | Median PFS (months) | Median OS (months) | ORR (%) | Reference |
| Metastatic Colorectal Cancer (mCRC) - 1st Line | Hurwitz et al. (AVF2107g) | IFL + Bevacizumab | 10.6 | 20.3 | 44.8 | |
| IFL + Placebo | 6.2 | 15.6 | 34.8 | |||
| Non-Squamous NSCLC - 1st Line | E4599 | Paclitaxel + Carboplatin (PC) + Bevacizumab | 6.2 | 12.3 | 35 | |
| PC alone | 4.5 | 10.3 | 15 | |||
| Metastatic Renal Cell Carcinoma (mRCC) - 1st Line | AVOREN | IFN-α + Bevacizumab | 10.2 | Not Reached | 31 | |
| IFN-α + Placebo | 5.4 | Not Reached | 13 |
PFS: Progression-Free Survival; OS: Overall Survival; ORR: Overall Response Rate; IFL: Irinotecan, 5-FU, Leucovorin; NSCLC: Non-Small Cell Lung Cancer.
Experimental Protocols
Key Assays for this compound Evaluation
VEGF-A/NRP1 Binding Assay (ELISA-based):
-
Recombinant human NRP1-b1 domain is coated onto a 96-well plate.
-
The plate is blocked to prevent non-specific binding.
-
A mixture of biotinylated VEGF-A165 and varying concentrations of the NRP1 antagonist is added to the wells.
-
After incubation, the plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to detect bound biotinylated VEGF-A.
-
A substrate for HRP is added, and the resulting colorimetric signal is measured. The IC50 value is calculated from the dose-response curve.
VEGFR-2 Phosphorylation Assay (Western Blot):
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence and then serum-starved.
-
Cells are pre-incubated with the NRP1 antagonist at various concentrations.
-
Cells are stimulated with VEGF-A165 (e.g., 1 ng/mL) for a short period (e.g., 10 minutes).
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2.
-
Band intensities are quantified to determine the level of inhibition of phosphorylation.
Bevacizumab Administration and Monitoring in Clinical Trials
General Protocol for Bevacizumab Administration:
-
Dosage: The dose varies by cancer type, typically ranging from 5 mg/kg to 15 mg/kg.
-
Administration: Administered as an intravenous (IV) infusion, typically every 2 or 3 weeks in combination with a chemotherapy regimen.
-
Infusion Rate: The initial infusion is given over 90 minutes. If well-tolerated, subsequent infusions may be shortened to 60 and then 30 minutes.
-
Monitoring: Patients are closely monitored for infusion-related reactions. Blood pressure is monitored regularly due to the risk of hypertension. Urine protein levels are also checked.
Example Clinical Trial Design (First-Line mCRC):
-
Patient Population: Patients with previously untreated metastatic colorectal cancer.
-
Randomization: Patients are randomly assigned to receive a standard chemotherapy regimen (e.g., IFL or FOLFOX) plus bevacizumab, or the same chemotherapy plus a placebo.
-
Treatment: Bevacizumab (e.g., 5 mg/kg) or placebo is administered intravenously every 2 weeks along with the chemotherapy cycles.
-
Endpoints: The primary endpoint is typically Overall Survival (OS). Secondary endpoints include Progression-Free Survival (PFS), Overall Response Rate (ORR), and safety.
-
Assessment: Tumor assessments are performed at baseline and at regular intervals (e.g., every 6-8 weeks) using imaging scans (CT or MRI).
Potential Advantages and Disadvantages
| Feature | This compound | Bevacizumab |
| Target | NRP1 co-receptor | VEGF-A ligand |
| Modality | Small molecule (oral potential) | Monoclonal antibody (IV) |
| Selectivity | Does not block all VEGF-A activity, potentially sparing some physiological functions. May be selective for NRP1 over NRP2. | Broadly neutralizes circulating VEGF-A, which can lead to on-target side effects like hypertension and bleeding. |
| Resistance | May be effective in settings of resistance to anti-VEGF-A therapy where other pro-angiogenic pathways involving NRP1 are active. | Resistance can develop through upregulation of alternative pro-angiogenic pathways. |
| Additional Effects | Potential for immune modulation by affecting regulatory T-cells (Tregs) that express NRP1. | Primarily anti-angiogenic; may also normalize tumor vasculature, improving chemotherapy delivery. |
| Development Stage | Preclinical / Investigational | Clinically approved and widely used |
Conclusion
This compound and bevacizumab represent two distinct strategies for targeting the VEGF signaling pathway. Bevacizumab, a clinically established antibody, acts by sequestering the VEGF-A ligand. In contrast, this compound, a small molecule in preclinical development, modulates the signaling complex by preventing VEGF-A from binding to its co-receptor, NRP1.
While bevacizumab has proven efficacy across multiple tumor types, the development of NRP1 antagonists is driven by the potential to overcome resistance mechanisms and to leverage a more nuanced inhibition of the VEGF pathway. Furthermore, the potential immunomodulatory effects of targeting NRP1 open up new avenues for combination therapies. Future research, including head-to-head preclinical studies and eventual clinical trials, will be necessary to fully elucidate the comparative efficacy and safety of these two approaches. The phase II BATON-CRC study, which compared a VEGF TKI to bevacizumab, highlighted that low serum NRP-1 levels might predict better outcomes for VEGFR-targeted therapies, suggesting NRP-1's role as a potential biomarker. This underscores the intricate relationship between these targets and the potential for personalized anti-angiogenic therapies.
References
- 1. Bevacizumab - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Bevacizumab? [synapse.patsnap.com]
- 3. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 4. Blocking Tumoral Angiogenesis VEGF/VEGFR Pathway: Bevacizumab—20 Years of Therapeutic Success and Controversy - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Effects of NRP1 Antagonist 1 in Combination with PD-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with combination strategies emerging as a cornerstone for overcoming resistance and enhancing therapeutic efficacy. This guide provides a comparative analysis of the synergistic effects observed with the combination of NRP1 Antagonist 1 and Programmed Cell Death Protein-1 (PD-1) inhibitors. By targeting distinct yet complementary immunosuppressive pathways, this combination therapy holds the promise of a more robust and durable anti-tumor immune response.
Executive Summary
Neuropilin-1 (NRP1) has been identified as a critical regulator of immune responses within the tumor microenvironment (TME). Its dual role in promoting the stability and function of regulatory T cells (Tregs) while simultaneously dampening the activity of cytotoxic CD8+ T cells makes it a compelling target for cancer immunotherapy. Preclinical evidence strongly suggests that the blockade of NRP1, in conjunction with the established efficacy of PD-1 inhibitors in reinvigorating exhausted T cells, can lead to a potent synergistic anti-tumor effect. This guide synthesizes the available preclinical data, outlines key experimental methodologies, and visualizes the underlying biological pathways to provide a comprehensive resource for the scientific community.
Mechanism of Synergy: A Dual-Pronged Attack on Tumor Immunity
The combination of an NRP1 antagonist with a PD-1 inhibitor leverages a multi-faceted approach to dismantle the tumor's immune defenses. While PD-1 inhibitors work primarily by restoring the function of exhausted CD8+ T cells, NRP1 antagonists act on both immunosuppressive and effector cells within the TME.
NRP1 is highly expressed on tumor-infiltrating Tregs, where it is crucial for maintaining their stability and immunosuppressive function.[1] By binding to its ligand, Semaphorin-4A (Sema4A), expressed on dendritic cells, NRP1 on Tregs recruits the phosphatase and tensin homolog (PTEN), which in turn inhibits AKT phosphorylation, a key signaling node for T cell activation and survival.[2][3] Furthermore, NRP1 acts as a co-receptor for Vascular Endothelial Growth Factor (VEGF), facilitating the migration of Tregs into the tumor.[2][3]
Concurrently, NRP1 is also expressed on activated CD8+ T cells, where it has been shown to inhibit their anti-tumor functionality. Therefore, an NRP1 antagonist can:
-
Destabilize and reduce the function of immunosuppressive Tregs within the TME.
-
Enhance the effector function of anti-tumor CD8+ T cells .
This dual mechanism complements the action of PD-1 inhibitors, which primarily block the PD-1/PD-L1 axis to "release the brakes" on already-infiltrating cytotoxic T lymphocytes.
Preclinical Performance: A Comparative Analysis
Preclinical studies in various murine cancer models have demonstrated the superior efficacy of the NRP1 antagonist and PD-1 inhibitor combination therapy compared to either monotherapy alone.
In Vivo Tumor Growth Inhibition
A key study utilizing antisense oligonucleotides (ASOs) to suppress NRP1 expression in combination with an anti-PD-1 antibody in a syngeneic EMT6 breast cancer model showed remarkable results. The combination therapy led to complete tumor regression and long-term survival in the majority of the treated animals. Re-challenge with tumor cells in these long-term survivors did not result in tumor growth, indicating the establishment of a robust and lasting anti-tumor immunity.
Another study focusing on the genetic deletion of Nrp1 specifically in CD8+ T cells revealed a significant improvement in the anti-tumor response to anti-PD-1 therapy in a B16-OVA melanoma model, with some mice achieving a cure.
| Treatment Group | Tumor Model | Outcome | Source |
| Isotype Control | EMT6 Breast Cancer | Progressive Tumor Growth | |
| NRP1 ASO Monotherapy | EMT6 Breast Cancer | Delayed Tumor Growth, Prolonged Survival | |
| Anti-PD-1 Monotherapy | EMT6 Breast Cancer | Delayed Tumor Growth | |
| NRP1 ASO + Anti-PD-1 | EMT6 Breast Cancer | Complete Tumor Rejection, Long-Term Survival | |
| Isotype Control | B16-OVA Melanoma | Progressive Tumor Growth | |
| Anti-PD-1 Monotherapy (in WT mice) | B16-OVA Melanoma | Delayed Tumor Growth | |
| Anti-PD-1 Monotherapy (in CD8-Nrp1KO mice) | B16-OVA Melanoma | Dramatically Enhanced Survival, Potential Cure |
Table 1: Comparison of In Vivo Anti-Tumor Efficacy. This table summarizes the outcomes of preclinical studies comparing monotherapy to the combination of NRP1 antagonism and PD-1 inhibition in mouse models of cancer.
Impact on the Tumor Microenvironment
The synergistic effect of the combination therapy is underpinned by significant remodeling of the TME. The blockade of NRP1 leads to a reduction in the number and suppressive capacity of intratumoral Tregs. Concurrently, the administration of PD-1 inhibitors enhances the proliferation and cytotoxic function of CD8+ T cells. One study highlighted that the combination of an anti-NRP1 antibody with anti-PD-1 immunotherapy could enhance CD8+ T cell proliferation and cytotoxicity, leading to better tumor control.
| Parameter | NRP1 Antagonist Monotherapy | PD-1 Inhibitor Monotherapy | Combination Therapy | Source |
| Intratumoral Treg Frequency | Decreased | No significant change / slight increase | Significantly Decreased | |
| Intratumoral CD8+ T Cell Proliferation | Modest Increase | Increased | Synergistically Increased | |
| CD8+ T Cell Cytotoxicity | Modest Increase | Increased | Synergistically Increased | |
| TGF-β Production by Tregs | Decreased | No significant change | Significantly Decreased |
Table 2: Immunomodulatory Effects in the Tumor Microenvironment. This table outlines the observed changes in key immune cell populations and functions within the TME following different treatment regimens.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. Strong single-agent and PD-1/PD-L1 combination antitumor activity of antisense oligonucleotides suppressing Neuropilin 1 expression. - ASCO [asco.org]
- 2. Multiplex quantitative analysis of tumor-infiltrating lymphocytes and immunotherapy outcome in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Analysis of tumor-infiltrating exhausted T cells highlights IL-6 and PD1 blockade as a combined immunotherapy strategy for non-small cell lung cancer [frontiersin.org]
Confirming NRP1 Antagonist Binding Site Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various Neuropilin-1 (NRP1) antagonists, with a focus on the experimental evidence confirming their binding site through mutagenesis studies. NRP1 has emerged as a critical therapeutic target in oncology and other diseases due to its role in angiogenesis, neuronal guidance, and immune regulation. Understanding the precise interaction between NRP1 and its antagonists is paramount for the development of potent and specific therapeutics. Site-directed mutagenesis has been an invaluable tool in elucidating these interactions, confirming that both endogenous ligands like Vascular Endothelial Growth Factor-A (VEGF-A) and various antagonists share a common binding pocket within the NRP1 b1 domain.
Overview of NRP1 Antagonists and their Binding Mechanism
NRP1 is a transmembrane co-receptor that enhances the signaling of several growth factors, most notably VEGF-A, through its interaction with VEGF Receptor 2 (VEGFR2). The binding of the C-terminal region of VEGF-A to the b1 domain of NRP1 is a crucial step in this process.[1] A variety of antagonists, including small molecules, peptides, and antibodies, have been developed to disrupt this interaction and thereby inhibit NRP1-mediated signaling.
Mutagenesis studies have been instrumental in identifying the key amino acid residues within the NRP1 b1 domain that are essential for ligand and antagonist binding. These studies typically involve mutating specific residues to alanine (B10760859) and then assessing the impact on binding affinity.
Quantitative Comparison of NRP1 Antagonists
The following tables summarize the binding affinities of representative NRP1 antagonists for wild-type NRP1. While mutagenesis studies confirm the binding location, direct quantitative data (e.g., IC50 or Kd values) for these antagonists against mutated NRP1 is not extensively reported in the literature. However, the abrogation of VEGF-A binding to these mutants strongly implies a concomitant loss of binding for competitive antagonists.
Table 1: Small Molecule NRP1 Antagonist Binding Affinity
| Antagonist | Type | Target Domain | Binding Affinity (Wild-Type NRP1) | Key Interacting Residues (from structural studies) |
| EG00229 | Small Molecule | b1 | IC50: 8 µM (cell-based)[2], 3 µM (cell-free)[2] | Tyr297, Glu348, Thr349, Tyr353 |
| Compound 1 (EG01377) | Small Molecule | b1 | KD: 76 nM | Not explicitly detailed, but designed based on EG00229 scaffold |
Table 2: Peptidic NRP1 Antagonist Binding Affinity
| Antagonist | Type | Target Domain | Binding Affinity (Wild-Type NRP1) | Key Interacting Residues (from structural studies) |
| ATWLPPR | Heptapeptide | b1 | IC50: 60-84 µM[3] | C-terminal Arginine is critical |
Table 3: Antibody-based NRP1 Antagonist Binding Affinity
| Antagonist | Type | Target Domain | Binding Affinity (Wild-Type NRP1) |
| Anti-Nrp1B (YW107.4.87) | Monoclonal Antibody | b1b2 | Kd: 0.2 nM[4] |
Impact of Mutagenesis on VEGF-A Binding to NRP1
Site-directed mutagenesis studies have definitively localized the binding site for VEGF-A to the b1 domain of NRP1. Alanine substitution of key residues within this pocket results in a dramatic loss of VEGF-A binding, thereby confirming their importance in the protein-ligand interaction.
Table 4: Effect of NRP1 b1 Domain Mutations on VEGF-A165 Binding
| NRP1 Mutant | Effect on Biotinylated-VEGF-A165 Binding | Reference |
| Wild-Type | High-affinity binding | [1] |
| Y297A | Complete loss of high-affinity binding | [1][2] |
| D320A | Complete loss of high-affinity binding | [2] |
| W301A | Complete loss of high-affinity binding | [1] |
| T316A | Complete loss of high-affinity binding | [1] |
| S346A | Complete loss of high-affinity binding | [1] |
| T349A | Complete loss of high-affinity binding | [1] |
| Y353A | Complete loss of high-affinity binding | [1] |
| W411A | Complete loss of high-affinity binding | [1] |
| K351A | Partial loss of binding | [1] |
The complete abrogation of VEGF-A binding in mutants like Y297A and D320A provides strong evidence that competitive antagonists targeting this pocket would also fail to bind.[1][2]
Experimental Protocols
Site-Directed Mutagenesis of NRP1
This protocol outlines the general steps for introducing point mutations into the NRP1 expression plasmid, based on common laboratory practices.
a. Primer Design:
-
Design forward and reverse primers (typically 25-45 bases in length) containing the desired mutation (e.g., Y297A).
-
The mutation should be located in the center of the primers with 10-15 bases of correct sequence on both sides.
-
Primers should have a minimum GC content of 40% and terminate in a G or C base.
-
The melting temperature (Tm) should be ≥78°C.
b. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra).
-
Reaction Mix:
-
5 µL of 10x reaction buffer
-
10 ng of dsDNA template (e.g., pCDNA3.1-NRP1)
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM)
-
ddH2O to a final volume of 50 µL
-
1 µL of PfuUltra DNA polymerase
-
-
Cycling Conditions:
-
95°C for 30 seconds (initial denaturation)
-
18 cycles of:
-
95°C for 30 seconds (denaturation)
-
55°C for 1 minute (annealing)
-
68°C for 1 minute/kb of plasmid length (extension)
-
-
Final extension at 68°C for 7 minutes.
-
c. Digestion of Parental DNA:
-
Add 1 µL of the DpnI restriction enzyme to the amplification reaction.
-
Incubate at 37°C for 1 hour to digest the methylated, non-mutated parental DNA template.
d. Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate on selective media (e.g., LB agar (B569324) with ampicillin) and incubate overnight at 37°C.
e. Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Verify the desired mutation by DNA sequencing.
VEGF-A Binding Assay
This protocol describes a cell-based assay to determine the binding of biotinylated VEGF-A165 to wild-type or mutant NRP1 expressed in mammalian cells.
a. Cell Culture and Transfection:
-
Culture COS-7 cells in DMEM supplemented with 10% FBS.
-
Transfect cells with expression plasmids for wild-type or mutant NRP1 using a suitable transfection reagent.
-
Allow 48 hours for protein expression.
b. Binding Assay:
-
Wash the transfected cells with binding buffer (e.g., HBSS with 0.1% BSA).
-
Incubate the cells with varying concentrations of biotinylated VEGF-A165 for 2 hours at 4°C.
-
For competition assays, co-incubate with a constant concentration of biotinylated VEGF-A165 and increasing concentrations of the unlabeled antagonist.
-
Wash the cells extensively with cold binding buffer to remove unbound ligand.
-
Lyse the cells and quantify the amount of bound biotinylated VEGF-A165 using a streptavidin-HRP-based colorimetric assay (e.g., ELISA).
c. Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled VEGF-A165).
-
Calculate binding parameters such as IC50 or Kd by fitting the data to a suitable binding model using graphing software.
Visualizing NRP1 Signaling and Antagonist Intervention
The following diagrams illustrate the NRP1 signaling pathway and the experimental workflow for confirming antagonist binding sites.
Caption: NRP1 Signaling Pathway and Antagonist Inhibition.
Caption: Experimental Workflow for Mutagenesis Studies.
References
- 1. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: NRP1 Antagonist vs. NRP1 siRNA Knockdown for Neuropilin-1 Inhibition
For researchers, scientists, and drug development professionals, the targeted inhibition of Neuropilin-1 (NRP1), a key receptor in angiogenesis and tumor progression, presents a critical avenue for therapeutic intervention. Two prominent methods for achieving this are the use of NRP1 antagonists and NRP1 siRNA knockdown. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.
Neuropilin-1 is a transmembrane co-receptor involved in a multitude of signaling pathways, most notably with Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), playing a crucial role in endothelial cell migration, proliferation, and survival.[1] Both NRP1 antagonists and siRNA-mediated knockdown aim to disrupt these pathways, but they operate through fundamentally different mechanisms, leading to distinct experimental considerations and outcomes.
Mechanism of Action
NRP1 antagonists are typically small molecules or peptides that competitively bind to NRP1, blocking the binding of its natural ligands like VEGF-A.[2][3] This prevents the formation of signaling complexes with other receptors, such as VEGFR2, thereby inhibiting downstream signaling cascades.[4][5]
NRP1 siRNA (small interfering RNA) , on the other hand, operates at the post-transcriptional level. Once introduced into a cell, the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). This complex then targets and cleaves the messenger RNA (mRNA) of NRP1, leading to a reduction in NRP1 protein expression.
Performance Comparison: Efficacy and Specificity
The choice between an NRP1 antagonist and siRNA knockdown often depends on the desired duration of inhibition, specificity, and the experimental model.
| Feature | NRP1 Antagonist (e.g., EG01377) | NRP1 siRNA Knockdown |
| Mechanism | Competitive inhibition of ligand binding | Post-transcriptional gene silencing (mRNA degradation) |
| Onset of Action | Rapid, upon administration | Slower, requires time for mRNA and protein turnover (typically 24-72 hours) |
| Duration of Effect | Transient, dependent on compound half-life and clearance | Can be sustained for several days, depending on cell division rate |
| Reversibility | Reversible upon removal of the antagonist | Generally considered reversible as siRNA is diluted or degraded, but can be long-lasting |
| Specificity | Can be highly specific for NRP1 over NRP2. Potential for off-target effects on other proteins exists for small molecules. | Sequence-dependent. Potential for off-target effects through miRNA-like interactions. |
| Delivery | Direct addition to cell culture media or systemic administration in vivo. | Requires transfection reagents (e.g., lipofectamine) for in vitro work; more complex delivery systems for in vivo applications. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, showcasing the effects of both NRP1 antagonists and siRNA knockdown on key cellular processes.
Table 1: Inhibition of VEGF-A-Induced VEGFR2 Phosphorylation
| Treatment | Cell Type | Concentration | Inhibition of VEGFR2 Phosphorylation | Reference |
| NRP1 Antagonist (EG01377) | HUVECs | 30 µM | ~50% | |
| NRP1 Antagonist (Compound 2) | HUVECs | 100 µM | ~34% | |
| NRP1 siRNA | HUVECs | Not specified | Marked and significant inhibition | |
| NRP1 siRNA | CL1-5 (Lung Cancer Cells) | Not specified | Significant decrease |
Table 2: Effects on Angiogenesis (Tube Formation Assay)
| Treatment | Cell Type | Concentration | Reduction in Angiogenesis | Reference |
| NRP1 Antagonist (EG01377) | HUVECs | 30 µM | ~41% reduction in branch points, ~50% in area, ~40% in length | |
| NRP1 siRNA | SVEC4-10 (Endothelial Cells) | Not specified | 59% reduction in vitro | |
| NRP1 siRNA | HUVECs | 100 nM | Significant inhibition of tube formation |
Table 3: Effects on Cell Migration
| Treatment | Cell Type | Concentration | Inhibition of Migration | Reference |
| NRP1 Antagonist (EG01377) | HUVECs | 30 µM | Significant reduction in response to VEGF-A | |
| NRP1 siRNA | CL1-5 (Lung Cancer Cells) | Not specified | Suppression of cancer cell migration and invasion |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for NRP1 siRNA knockdown and the use of an NRP1 antagonist in cell culture, as well as a common downstream assay.
Protocol 1: NRP1 siRNA Knockdown in HUVECs
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Opti-MEM Reduced Serum Medium
-
NRP1-targeting siRNA and non-targeting control siRNA (e.g., 100 nM stock)
-
Lipofectamine RNAiMAX transfection reagent
-
6-well plates
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed HUVECs in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 100 nM of NRP1 siRNA or control siRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 2 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume 100 µL).
-
Incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 100 µL of siRNA-lipofectamine complexes to each well containing the HUVECs. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Verification of Knockdown: Harvest the cells and assess NRP1 protein levels by Western blot or mRNA levels by RT-qPCR.
Protocol 2: Treatment with NRP1 Antagonist (EG01377)
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
NRP1 Antagonist (EG01377)
-
DMSO (for stock solution)
-
VEGF-A
Procedure:
-
Cell Seeding: Seed HUVECs in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Serum Starvation (Optional): For signaling studies, serum-starve the cells for 4-6 hours in basal medium prior to treatment to reduce baseline signaling.
-
Antagonist Treatment:
-
Prepare a stock solution of EG01377 in DMSO.
-
Dilute the EG01377 stock solution in cell culture medium to the desired final concentration (e.g., 3-30 µM). Ensure the final DMSO concentration is non-toxic (typically <0.1%).
-
Add the medium containing the antagonist to the cells.
-
-
Stimulation (if applicable): For experiments investigating the blockade of ligand-induced signaling, pre-incubate the cells with the antagonist for a specified time (e.g., 30 minutes) before adding the stimulating ligand (e.g., VEGF-A).
-
Assay: Proceed with the desired downstream assay (e.g., Western blot for protein phosphorylation, migration assay).
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
Materials:
-
HUVECs (pre-treated with NRP1 antagonist or transfected with siRNA)
-
Basement membrane extract (e.g., Matrigel)
-
96-well plate
-
Endothelial cell basal medium
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest the pre-treated HUVECs and resuspend them in basal medium. Seed 1.5 x 10^4 cells per well onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Analysis: Monitor the formation of capillary-like structures (tubes) using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by NRP1 inhibition and a typical experimental workflow for comparing NRP1 antagonists and siRNA.
References
- 1. NRP1 function and targeting in neurovascular development and eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of NRP1 Antagonist Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Neuropilin-1 (NRP1) antagonists in various cancer cell lines, supported by experimental data. The information presented herein is intended to assist researchers in evaluating the potential of NRP1 as a therapeutic target and in the selection of appropriate cell models for further investigation.
Introduction to NRP1 and its Antagonists
Neuropilin-1 (NRP1) is a transmembrane co-receptor that plays a crucial role in a variety of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation. In the context of oncology, NRP1 is frequently overexpressed in a wide range of tumors and is associated with tumor progression, metastasis, and poor prognosis. NRP1 enhances signaling pathways mediated by vascular endothelial growth factor (VEGF) and other growth factors, thereby promoting tumor cell proliferation, survival, and migration.
NRP1 antagonists are a class of therapeutic agents designed to block the interaction between NRP1 and its ligands, primarily VEGF. These antagonists can be small molecules, peptides, or antibodies. By inhibiting NRP1 function, these agents aim to disrupt downstream signaling cascades, leading to anti-angiogenic and direct anti-tumor effects. This guide focuses on the cross-validation of the activity of a novel small molecule NRP1 antagonist, NRPa-308 , and a peptide-based antagonist, EG3287 , in different cancer cell lines.
Comparative Analysis of NRP1 Antagonist Activity
The in vitro efficacy of NRP1 antagonists can vary significantly across different cancer cell lines, likely due to differences in NRP1 expression levels, the mutational status of oncogenes and tumor suppressor genes, and the cellular dependency on NRP1-mediated signaling pathways. Below is a summary of the anti-proliferative and anti-migratory activities of NRPa-308 and EG3287 in a panel of human cancer cell lines.
Anti-Proliferative Activity of NRPa-308
The half-maximal inhibitory concentration (IC50) for cell viability was determined for NRPa-308 in a panel of human cancer cell lines using a standard MTT assay after 72 hours of treatment. The results are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) of NRPa-308 |
| A549 | Lung Carcinoma | > 50 |
| HCT116 | Colon Carcinoma | 25.3 ± 2.1 |
| HT-29 | Colon Carcinoma | 30.1 ± 1.5 |
| PC-3 | Prostate Carcinoma | 15.2 ± 1.1 |
| DU145 | Prostate Carcinoma | 18.9 ± 0.9 |
| MDA-MB-231 | Breast Carcinoma | 12.5 ± 1.3 |
| MCF7 | Breast Carcinoma | > 50 |
| U87-MG | Glioblastoma | 20.7 ± 2.5 |
Data compiled from a study on NRPa-308, a novel NRP1 antagonist.
Anti-Migratory Activity of EG3287
The inhibitory effect of the NRP1 antagonist EG3287 on the migration of human carcinoma cell lines was assessed using a Boyden chamber assay. The data below represents the percentage of inhibition of cell migration at a concentration of 24 µM of EG3287.
| Cell Line | Cancer Type | % Inhibition of Migration |
| A549 | Lung Carcinoma | ~60% |
| ACHN | Kidney Carcinoma | ~55% |
Data is based on a study investigating the effects of the NRP1 antagonist EG3287[1][2].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology used to evaluate the anti-proliferative activity of NRPa-308.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the NRP1 antagonist (or vehicle control, typically DMSO).
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS was added to each well.
-
Formazan (B1609692) Crystal Formation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The culture medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Cell Migration Assay (Boyden Chamber Assay)
This is a representative protocol for a transwell or Boyden chamber cell migration assay.
-
Chamber Preparation: 8.0 µm pore size polycarbonate membrane inserts in 24-well plates were used. The lower chamber was filled with 600 µL of complete medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Preparation: Cancer cells were serum-starved for 24 hours. The cells were then harvested and resuspended in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Treatment: The NRP1 antagonist was added to the cell suspension at the desired concentration and incubated for 30 minutes at room temperature.
-
Cell Seeding: 100 µL of the treated cell suspension was added to the upper chamber of the insert.
-
Incubation: The plates were incubated for a period of 4 to 24 hours (depending on the cell type) at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Removal of Non-migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane were gently removed with a cotton swab.
-
Fixation and Staining: The migrated cells on the lower surface of the membrane were fixed with methanol (B129727) for 10 minutes and then stained with a 0.5% crystal violet solution for 20 minutes.
-
Quantification: The stained cells were visualized under a microscope, and the number of migrated cells in several random fields was counted. The percentage of migration inhibition was calculated by comparing the number of migrated cells in the antagonist-treated wells to the vehicle-treated control wells.
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Conclusion
The presented data demonstrates that the activity of NRP1 antagonists varies across different cancer cell lines. The small molecule antagonist NRPa-308 shows potent anti-proliferative effects in several carcinoma cell lines, particularly those of prostate and breast origin, with IC50 values in the low micromolar range. In contrast, certain lung and breast cancer cell lines appear to be less sensitive to its anti-proliferative effects. The peptide-based antagonist EG3287 effectively inhibits cell migration in lung and kidney carcinoma cells.
This comparative guide highlights the importance of cell line selection in the preclinical evaluation of NRP1 antagonists. The provided experimental protocols and diagrams offer a framework for researchers to conduct their own cross-validation studies and to further elucidate the role of NRP1 in cancer progression. Future studies should aim to correlate antagonist activity with NRP1 expression levels and the genetic background of the cancer cells to identify predictive biomarkers for therapeutic response.
References
Validation of NRP1 Antagonist 1 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a representative Neuropilin-1 (NRP1) antagonist, designated here as "NRP1 Antagonist 1" (using the well-characterized small molecule EG01377 as a proxy), and its performance relative to standard-of-care therapies in relevant cancer models. The focus is on data derived from patient-derived xenograft (PDX) models, which are increasingly recognized for their translational relevance in preclinical cancer research.
Introduction to NRP1 as a Therapeutic Target
Neuropilin-1 (NRP1) is a transmembrane co-receptor involved in a variety of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation.[1] In the context of cancer, NRP1 has emerged as a compelling therapeutic target due to its multifaceted roles in tumor progression. It acts as a co-receptor for vascular endothelial growth factor (VEGF), enhancing pro-angiogenic signaling and promoting the formation of new blood vessels that supply tumors with essential nutrients.[1][2] Additionally, NRP1 is expressed on various immune cells, including regulatory T cells (Tregs), where it can modulate the anti-tumor immune response.[1][2] Antagonizing NRP1 function, therefore, presents a promising strategy to inhibit tumor growth by concurrently targeting angiogenesis and enhancing anti-tumor immunity.
This compound: A Profile of EG01377
For the purpose of this guide, "this compound" is represented by the small molecule inhibitor EG01377 . This compound has been shown to be a potent and selective inhibitor of NRP1, demonstrating anti-angiogenic, anti-migratory, and anti-tumor effects in preclinical studies. EG01377 functions by binding to NRP1 and inhibiting its interaction with VEGF-A. This disruption of the NRP1/VEGF-A signaling axis leads to the inhibition of downstream pathways that are critical for tumor angiogenesis and cell migration. Furthermore, EG01377 has been observed to modulate the tumor microenvironment by affecting the function of regulatory T cells.
Comparative Efficacy in Preclinical Models
It is crucial to note that the following data is compiled from separate studies and does not represent a head-to-head comparison. Variations in the specific PDX models, experimental protocols, and endpoint measurements should be considered when interpreting these results.
Data Presentation
Table 1: Comparative Efficacy of this compound (EG01377) and Standard-of-Care in a Melanoma Xenograft Model (Illustrative)
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Notes |
| This compound (EG01377) | 30 µM (in vitro spheroid model) | Significant inhibition of VEGF-A induced invasion | Data from a 3D spheroid model of A375P malignant melanoma cells. |
| Dabrafenib (BRAF Inhibitor) | 10 µM (ex vivo PDX model) | ~58-81% decrease in proliferation | Data from an ex vivo histoculture drug response assay on BRAF-mutated melanoma PDX. |
| Vemurafenib (BRAF Inhibitor) | 50 mg/kg, orally, twice daily | Initial tumor stasis followed by resistance | In vivo data from a BRAF V600E melanoma PDX model. |
Table 2: Comparative Efficacy of this compound (EG01377) and Standard-of-Care in a Glioblastoma Xenograft Model (Illustrative)
| Treatment Group | Dosing Schedule | Outcome | Notes |
| This compound (EG01377) | 500 nM (in vitro co-culture) | Blocked TGFβ production by Tregs | Data from an in vitro study with glioma-conditioned medium. |
| Temozolomide (B1682018) (Alkylating Agent) | 10 mg/kg | Significant tumor growth reduction | In vivo data from subcutaneous U87MG glioblastoma xenograft model. In some PDX models, temozolomide treatment led to stable tumor volumes in 15 models and tumor regression in 7 models. |
| Bevacizumab (Anti-VEGF Antibody) | 10 mg/kg | Significant inhibition of tumor volume | In vivo data from an orthotopic U87 glioblastoma xenograft model. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in this guide.
Patient-Derived Xenograft (PDX) Model Establishment and Tumor Growth Inhibition Study
-
Tumor Implantation: Fresh tumor tissue from a consenting patient is obtained under sterile conditions. The tissue is minced into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Animal Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (typically n=8-10 mice per group).
-
Drug Administration: The investigational drug (e.g., this compound) and the vehicle control are administered according to the specified dose and schedule (e.g., daily oral gavage). The body weight of each mouse is monitored regularly to assess toxicity.
-
Efficacy Assessment: Tumor volumes are measured throughout the study. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
Tissue Harvesting: At the end of the study, tumors are excised for pharmacodynamic biomarker analysis.
Immunohistochemistry (IHC)
-
Tissue Processing: Tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed using a citrate-based buffer in a pressure cooker or water bath.
-
Staining: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Sections are then blocked with a serum-free protein block. Primary antibodies (e.g., against Ki-67 for proliferation or CD31 for microvessel density) are incubated overnight at 4°C.
-
Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, followed by a DAB substrate kit for visualization.
-
Analysis: Slides are counterstained with hematoxylin, dehydrated, and mounted. Staining is quantified by a pathologist or using image analysis software.
Western Blotting
-
Protein Extraction: Frozen tumor samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked in 5% non-fat milk or bovine serum albumin (BSA) in TBST. The membrane is then incubated with primary antibodies (e.g., against p-VEGFR2, total VEGFR2, p-Akt, total Akt) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NRP1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the validation of NRP1 antagonists in PDX models.
Logical Relationship Diagram
Caption: Logical comparison of therapeutic strategies targeting NRP1 versus other pathways.
References
Safety Operating Guide
Proper Disposal Procedures for NRP1 Antagonist 1: A Guide for Laboratory Professionals
Researchers and drug development professionals handling NRP1 antagonist 1 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper management and disposal of this research chemical.
Immediate Safety and Handling
While specific handling instructions are detailed in the Safety Data Sheet (SDS) provided by the manufacturer, general best practices for handling potent small molecule inhibitors like this compound in a laboratory setting should always be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All handling of the compound, especially in powdered form, should be conducted in a chemical fume hood to prevent inhalation.
Waste Disposal Procedures
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure workplace safety. As a research chemical, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.
Step 1: Waste Segregation and Collection
All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired compound: The original container with any remaining solid or stock solution.
-
Contaminated labware: Pipette tips, centrifuge tubes, flasks, and other disposable items that have come into direct contact with the antagonist.
-
Contaminated solutions: Media from cell culture experiments, buffer solutions, and solvents used to dissolve the compound.
-
Contaminated PPE: Gloves, bench paper, and other disposable protective gear.
Collect these materials in a designated, properly labeled hazardous waste container. The container must be chemically compatible with the waste being collected and have a secure, leak-proof closure.
Step 2: Container Labeling
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The concentration and any other chemical components in the waste mixture should also be listed.
Step 3: Storage of Chemical Waste
Hazardous waste must be accumulated at or near the point of generation, under the control of laboratory personnel[1]. Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from sinks or floor drains and have secondary containment to capture any potential leaks[2]. Ensure that incompatible wastes are stored separately to prevent dangerous chemical reactions[1][2].
Step 4: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste. It is recommended to triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste[3]. After rinsing, deface the original label on the container before its final disposal.
Step 5: Arranging for Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of chemical waste down the drain or in the regular trash.
Key Disposal Considerations
The following table summarizes the critical aspects of this compound waste management.
| Consideration | Guideline | Regulatory Basis |
| Waste Classification | Treat as hazardous chemical waste. | Resource Conservation and Recovery Act (RCRA) |
| Segregation | Separate from non-hazardous waste and incompatible chemicals. | National Research Council Guidelines |
| Container | Use chemically compatible, sealed, and properly labeled containers. | Occupational Safety and Health Administration (OSHA) |
| Storage | Store in a designated Satellite Accumulation Area with secondary containment. | Environmental Protection Agency (EPA) |
| Empty Containers | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. | OCRS Environmental Fact Sheet |
| Final Disposal | Arrange for pickup by the institution's certified hazardous waste handler. | Institutional and Federal Regulations |
Experimental Protocol: In Vitro Cell Migration Assay
This protocol provides a typical workflow for assessing the effect of an NRP1 antagonist on cancer cell migration, a process that generates waste containing the compound.
1. Cell Culture and Seeding:
- Culture human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., A549 lung carcinoma) in appropriate media.
- Seed cells into a 24-well plate containing migration assay inserts (e.g., Boyden chambers).
2. Treatment with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution to the desired final concentrations in cell culture media.
- Add the media containing the antagonist to the lower chamber of the migration assay plate. Media with a chemoattractant (e.g., VEGF-A) serves as a positive control, while media with solvent alone serves as a negative control.
3. Incubation:
- Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C in a humidified incubator to allow for cell migration.
4. Staining and Visualization:
- After incubation, remove non-migrated cells from the top of the insert with a cotton swab.
- Fix and stain the migrated cells on the underside of the insert membrane with a stain such as crystal violet.
- Visualize and count the migrated cells under a microscope.
5. Waste Management:
- All materials that came into contact with this compound, including pipette tips, inserts, plates, and media, must be collected as hazardous chemical waste.
Signaling Pathway and Disposal Workflow
The following diagrams illustrate the biological context of this compound and the procedural workflow for its proper disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling NRP1 Antagonist 1
Researchers and drug development professionals working with the novel small molecule inhibitor, NRP1 antagonist 1, require immediate and essential safety information to ensure a secure laboratory environment. This guide provides a detailed overview of the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, ensuring protection against potential chemical exposure.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of the compound. |
Operational Handling and Safety Plan
Safe handling of this compound is paramount to minimize risk. Adherence to the following procedural steps is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling:
Caption: A stepwise workflow for the safe handling of this compound.
Procedural Steps:
-
Area Designation: Clearly designate a specific area for handling this compound, away from general laboratory traffic.
-
PPE Assembly: Before starting any work, ensure all necessary PPE is readily available and in good condition.
-
SDS Review: Always review the Safety Data Sheet (SDS) for the specific batch of this compound being used.[1]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If working with a solid form of the compound, weigh it in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Decontamination: After handling, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, according to institutional and local regulations.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Bag and dispose of as hazardous chemical waste. |
| Solutions containing this compound | Collect in a labeled, sealed waste container for chemical waste disposal. Do not pour down the drain. |
Note: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols Overview
This compound has been utilized in various experimental settings to investigate its biological activity.[2][3][4] The following provides a high-level overview of common experimental applications.
Signaling Pathway Inhibition:
NRP1 antagonists are designed to interfere with the binding of vascular endothelial growth factor (VEGF) to Neuropilin-1 (NRP1), thereby inhibiting downstream signaling pathways involved in angiogenesis and tumor progression.[5]
Caption: The inhibitory action of this compound on the VEGF-NRP1 signaling axis.
Key Experimental Methodologies:
Researchers have employed a variety of assays to characterize the effects of NRP1 antagonists.
| Experimental Assay | Purpose |
| VEGF-A Binding Assays | To determine the inhibitory concentration (IC50) of the antagonist on the VEGF-A/NRP1 interaction. |
| Cell Migration Assays | To assess the effect of the antagonist on endothelial cell migration, a key process in angiogenesis. |
| VEGFR2 Phosphorylation Assays | To measure the inhibition of VEGF-A-stimulated VEGFR2 phosphorylation, a critical step in the signaling cascade. |
| In Vivo Tumor Models | To evaluate the anti-tumor and anti-angiogenic efficacy of the antagonist in animal models. |
| Cell Viability Assays | To determine the cytotoxic or cytostatic effects of the compound on cancer cells. |
By adhering to these safety protocols and understanding the experimental context, researchers can confidently and safely advance their work with this compound, contributing to the development of novel therapeutics.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
